Allylpalladium chloride
Description
Properties
Molecular Formula |
C3H5ClPd |
|---|---|
Molecular Weight |
182.94 g/mol |
IUPAC Name |
chloropalladium(1+);prop-1-ene |
InChI |
InChI=1S/C3H5.ClH.Pd/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 |
InChI Key |
PYWFAPLYHPJXPW-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C=C.Cl[Pd+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Allylpalladium Chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of allylpalladium chloride dimer, a pivotal reagent and catalyst precursor in organic synthesis and drug development. This document details established synthetic methodologies, thorough characterization protocols, and presents key analytical data in a clear, structured format to aid researchers in their laboratory work.
Introduction
Allylpalladium(II) chloride dimer, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a yellow, air-stable crystalline solid.[1] It serves as a critical precursor for a wide array of palladium catalysts utilized in various organic transformations, including cross-coupling reactions, nucleophilic additions, and carbene chemistry.[1] Its dimeric structure, featuring two allyl groups and two bridging chloride ligands coordinated to palladium centers, is a key aspect of its reactivity. A thorough understanding of its synthesis and a complete characterization are paramount for its effective application in research and development.
Synthesis of this compound Dimer
Several synthetic routes to this compound dimer have been established. The most common methods involve the reaction of a palladium(II) source with an allylating agent. Below are detailed protocols for two widely used methods.
Synthesis from Palladium(II) Chloride and Allyl Chloride with Carbon Monoxide
This method involves the reductive carbonylation of a palladium(II) salt in the presence of allyl chloride.
Experimental Protocol:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar and a sidearm, combine palladium(II) chloride (PdCl₂, 4.44 g, 25 mmol) and sodium chloride (NaCl, 2.96 g, 50 mmol).[2]
-
Add deionized water (20 mL) and methanol (B129727) (60 mL) to the flask and stir the mixture for 10 minutes to form an aqueous solution of Na₂PdCl₄.[2]
-
To this solution, add allyl chloride (7.10 g, 78 mmol) and seal the flask with a septum.[2]
-
Insert a needle connected to a carbon monoxide (CO) cylinder through the septum, ensuring the needle tip is submerged in the solution.[2]
-
Bubble CO through the solution for 1 hour, venting the excess gas through a bubbler attached to the sidearm. A color change from reddish-brown to yellow and the precipitation of a yellow solid will be observed.[2]
-
Pour the resulting yellow suspension into 300 mL of water and extract the product with chloroform (B151607) (3 x 100 mL).[2]
-
Wash the combined chloroform extracts with water (3 x 50 mL) and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).[2]
-
Remove the solvent under reduced pressure to yield a yellow solid.[2]
-
Recrystallize the crude product from a chloroform/hexane layered system to obtain pure, yellow, crystalline this compound dimer.[2] A typical yield is around 84%.[2]
Synthesis from Palladium(II) Chloride and Allyl Chloride with 1,5-Cyclooctadiene (B75094)
This alternative method utilizes 1,5-cyclooctadiene to facilitate the reaction, significantly reducing the reaction time.
Experimental Protocol:
-
To a 10 L four-necked flask under a nitrogen atmosphere, add palladium(II) chloride (1200 g), 1,5-cyclooctadiene (806 g), allyl chloride (570 g), and toluene (B28343) (6 L).
-
Stir the mixture at 80 °C for 3 hours.
-
Allow the reaction mixture to cool naturally to 20 °C.
-
Filter the mixture and dry the resulting filter cake to obtain the yellow solid product. This method can achieve yields of up to 98%.
Characterization of this compound Dimer
A comprehensive characterization of this compound dimer is essential to confirm its identity, purity, and structural integrity. The following sections detail the key analytical techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound dimer in solution.
Experimental Protocol for ¹H and ¹³C NMR:
-
Dissolve approximately 20 mg of the synthesized this compound dimer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
¹H NMR Data:
| Proton | Chemical Shift (δ, ppm) in C₆D₆ | Multiplicity |
| anti-H | 2.32 | d |
| syn-H | 3.41 | d |
| CH | Not specified | Not specified |
Note: The central CH proton signal is also expected but not explicitly detailed in the provided reference.[2]
¹³C NMR Data:
The signals for the carbon atoms in the π-allyl palladium moiety are shifted upfield compared to the corresponding carbons in free olefins.[1] The terminal carbons experience a more significant upfield shift (34.9-55.9 ppm) compared to the central carbon (8.0-25.5 ppm).[1]
| Carbon | Chemical Shift Range (δ, ppm) |
| Terminal Allyl Carbons | Upfield shift of 34.9-55.9 ppm vs. olefin |
| Central Allyl Carbon | Upfield shift of 8.0-25.5 ppm vs. olefin |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule, confirming the presence of the allyl ligand and the overall structure.
Experimental Protocol for FT-IR:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk. Alternatively, for air-stable solids, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.
-
Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Characteristic IR Data:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C=C | Stretching | ~1670 |
| O-H (from enol form in a related synthesis) | Stretching | ~3200 |
Note: The provided data is for a related complex, Di-μ-chlorobis[1-(ethoxycarbonyl)-2-hydroxy-η³-allyl]dipalladium, and serves as an example of expected vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complex.
Experimental Protocol for ESI-MS:
-
Dissolve a small amount of the sample in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Introduce the solution into the ESI-MS instrument.
-
Acquire the mass spectrum in the positive ion mode.
-
Analyze the spectrum for the molecular ion peak and characteristic fragment ions.
Expected Mass Spectrometry Data:
The mass spectrum is expected to show peaks corresponding to the dimer and its fragments. Due to the isotopic distribution of palladium and chlorine, the molecular ion peak will appear as a characteristic cluster of peaks.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the compound, which is used to confirm the empirical formula.
Experimental Protocol for Elemental Analysis:
-
Submit a pure, dry sample of the this compound dimer to an analytical laboratory for combustion analysis.
-
The experimentally determined percentages of C and H are compared with the calculated theoretical values.
Theoretical Elemental Composition for C₆H₁₀Cl₂Pd₂:
| Element | Percentage |
| Carbon (C) | 19.70% |
| Hydrogen (H) | 2.76% |
| Chlorine (Cl) | 19.40% |
| Palladium (Pd) | 58.14% |
Commercial samples typically have a purity of ≥98.0% based on carbon content.[3]
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure of the molecule, including bond lengths and angles.
Experimental Protocol for X-ray Crystallography:
-
Grow suitable single crystals of this compound dimer, for example, by slow evaporation of a saturated solution or by solvent layering.
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software.
Crystallographic Data:
The compound has a dimeric and centrosymmetric structure.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Angle of Allyl Group Plane to Pd-C Square | ~111.5° |
The Pd-C bond distances are all equal.[1]
Visualizations
Synthesis Workflow
References
An In-depth Technical Guide to the Mechanism of Formation for Allylpalladium Chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
Allylpalladium(II) chloride dimer, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a pivotal organopalladium compound extensively utilized as a catalyst and precatalyst in a myriad of organic transformations.[1] Its air-stability and predictable reactivity make it an indispensable tool in modern synthetic chemistry, particularly in cross-coupling reactions. This guide provides a comprehensive overview of the mechanisms governing its formation, detailed experimental protocols for its synthesis, and relevant quantitative data.
Core Formation Mechanisms
The synthesis of allylpalladium chloride dimer can be achieved through several distinct pathways, primarily involving the reaction of a palladium(II) source with an allylating agent. The most prevalent mechanisms are detailed below.
1. From Palladium(II) Chloride and an Allyl Halide
This is one of the most common and direct methods for the preparation of this compound dimer. The reaction proceeds through the formation of a more soluble tetrachloropalladate salt, which then reacts with an allyl halide, such as allyl chloride.
The overall reaction is as follows:
2 PdCl₂ + 2 CH₂=CHCH₂Cl → [(η³-C₃H₅)PdCl]₂ + 2 HCl
A key step in this process is the initial formation of a tetrachloropalladate(II) species, such as Na₂PdCl₄ or K₂PdCl₄, by reacting palladium(II) chloride with an alkali metal chloride like sodium chloride or potassium chloride in an aqueous or alcoholic medium.[2] This intermediate is more soluble and reactive than palladium(II) chloride itself. The tetrachloropalladate then reacts with the allyl halide. The reaction can be significantly accelerated by the presence of a reducing agent like carbon monoxide or by using a phase transfer catalyst.[2]
A variation of this method involves the use of 1,5-cyclooctadiene, which has been shown to accelerate the reaction between palladium chloride and allyl chloride, reducing the reaction time from 25 hours to 3 hours.[3]
2. Transmetalation with Allyl Organometallics
Another versatile method for the synthesis of allylpalladium complexes involves the transmetalation reaction between a palladium(II) salt and an allyl organometallic reagent.[4] Common organometallic reagents used for this purpose include allylsilanes, allylstannanes, and allyl Grignard reagents.[4]
For instance, the reaction of an allylsilane with sodium tetrachloropalladate in methanol (B129727) yields the corresponding η³-allylpalladium chloride dimer.[4]
3. Oxidative Addition to Palladium(0)
While less common for the direct synthesis of the dimer, the oxidative addition of an allyl halide to a palladium(0) complex is a fundamental step in many catalytic cycles where allylpalladium species are intermediates.[5] This reaction involves the coordination of the allyl group to the palladium center, leading to the oxidation of palladium from the 0 to the +2 state.[5]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the synthesis of this compound dimer.
Protocol 1: Synthesis from Palladium(II) Chloride and Allyl Chloride with Carbon Monoxide
This procedure describes the synthesis of a substituted this compound dimer (methallyl derivative) and is noted to work equally well for the parent allyl derivative.[2]
-
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Sodium chloride (NaCl)
-
Deionized water (H₂O)
-
Methanol (MeOH)
-
Methallyl chloride (or allyl chloride)
-
Carbon monoxide (CO)
-
Chloroform (B151607) (CHCl₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
-
Procedure:
-
A 500 mL round-bottomed flask equipped with a sidearm and a magnetic stir bar is charged with PdCl₂ (4.44 g, 25 mmol), NaCl (2.96 g, 50 mmol), H₂O (20 mL), and MeOH (60 mL).[2]
-
The mixture is stirred for 10 minutes to form an aqueous solution of Na₂PdCl₄.[2]
-
Methallyl chloride (7.10 g, 78 mmol) is added to the solution, and the flask is fitted with a septum.[2]
-
A needle connected to a CO cylinder is inserted through the septum, and CO is bubbled through the solution for 1 hour, with venting through a bubbler attached to the sidearm.[2]
-
During this time, the color of the solution changes from reddish-brown to yellow, and a yellow solid precipitates.[2]
-
The yellow suspension is poured into water (300 mL), and the product is extracted with chloroform (3 x 100 mL).[2]
-
The combined chloroform extracts are washed with water (3 x 50 mL) and dried over MgSO₄.[2]
-
The solvent is removed in vacuo to yield a yellow solid.[2]
-
The crude product is recrystallized from a chloroform/hexane layered system to yield the pure this compound dimer as a yellow, crystalline, air-stable solid.[2]
-
Protocol 2: Synthesis from Palladium(II) Chloride and Allyl Chloride with Potassium Chloride
This method avoids the use of carbon monoxide.
-
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Potassium chloride (KCl)
-
Distilled water
-
Allyl chloride
-
Chloroform
-
Magnesium sulfate
-
-
Procedure:
-
In a 250 mL round-bottom flask with a magnetic stir bar, add 250 mL of distilled water and purge with argon gas for 30 minutes.[6]
-
Under an argon atmosphere, add palladium dichloride (10 mmol, 1.77 g) and potassium chloride (20 mmol, 1.42 g) to the flask.[6]
-
Seal the flask and stir the mixture for 1 hour.[6]
-
Add an excess of allyl chloride (30 mmol) and stir at room temperature for 24 hours.[6]
-
After the reaction is complete, extract the mixture with chloroform three times.[6]
-
Combine the organic layers, dry with magnesium sulfate, filter, and evaporate the solvent to obtain the solid dimer.[6]
-
Quantitative Data
The following table summarizes key quantitative data from the described synthetic protocols.
| Parameter | Protocol 1 (with CO)[2] | Protocol 2 (with KCl)[3] |
| Starting Materials | PdCl₂, NaCl, Methallyl Chloride | PdCl₂, KCl, Allyl Chloride |
| PdCl₂ Amount | 4.44 g (25 mmol) | 300 g |
| Allylating Agent | Methallyl Chloride (7.10 g, 78 mmol) | Allyl Chloride (414 g) |
| Solvent | H₂O/MeOH | Water |
| Reaction Time | 1 hour | 24 hours |
| Yield | 84% (4.12 g) | 92% (285 g) |
| Product Appearance | Yellow, crystalline solid | Yellow solid |
Visualizing the Mechanism and Workflow
To further elucidate the process, the following diagrams, created using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow.
Caption: Mechanism of this compound dimer formation.
Caption: Experimental workflow for synthesis.
References
- 1. This compound dimer - Wikipedia [en.wikipedia.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. CN114605476B - Preparation method of allyl palladium chloride dimer - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Page loading... [guidechem.com]
Spectroscopic Profile of Allylpalladium Chloride Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylpalladium chloride dimer, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a cornerstone catalyst and precursor in organic synthesis, particularly in cross-coupling reactions.[1] Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a vital tool in the synthesis of complex molecules, including active pharmaceutical ingredients. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective application and for the development of novel catalytic systems. This technical guide provides a comprehensive overview of the spectroscopic data for this compound dimer, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The structural characterization of this compound dimer is routinely achieved through a combination of spectroscopic methods. The dimeric, chloro-bridged structure with η³-coordinated allyl ligands gives rise to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound dimer. The η³-coordination of the allyl group results in a chemically distinct environment for the central and terminal protons and carbons.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound dimer typically exhibits three distinct signals corresponding to the anti-protons, syn-protons, and the central methine proton of the allyl ligand.[2] The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: ¹H NMR Spectroscopic Data for this compound Dimer
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-anti | ~4.0 | Doublet | ~12.0 |
| H-syn | ~2.9 | Doublet | ~7.0 |
| H-central | ~5.4 | Multiplet | - |
Note: Data compiled from multiple sources. Precise values may vary.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further insight into the carbon framework of the complex, showing two distinct resonances for the terminal and central carbons of the allyl ligand.
Table 2: ¹³C NMR Spectroscopic Data for this compound Dimer
| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |
| CH₂ (terminal) | ~63 |
| CH (central) | ~112 |
Note: Data compiled from multiple sources. Precise values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the allyl group through its characteristic C-H and C=C stretching and bending vibrations. While detailed peak lists are not always reported in general literature, the technique is consistently used to confirm the formation of the complex.[3] The key absorptions are expected in the regions typical for alkene and alkyl C-H bonds.
Table 3: Expected IR Absorption Regions for this compound Dimer
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| =C-H | Stretching | 3000-3100 |
| C-H (sp³) | Stretching | 2850-3000 |
| C=C | Stretching | 1600-1680 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the dimer and to study its fragmentation patterns. While detailed fragmentation data is scarce in readily available literature, Electrospray Ionization (ESI-MS) is a common technique for the analysis of such organometallic complexes.[4] The analysis would be expected to show peaks corresponding to the dimeric unit and potentially fragments resulting from the loss of allyl or chloride ligands.
Experimental Protocols
Synthesis of this compound Dimer
Several synthetic routes to this compound dimer have been reported. A common and reliable method involves the reaction of palladium(II) chloride with an allyl halide.[5][6]
Procedure:
-
To a stirred suspension of palladium(II) chloride (1.0 eq) and sodium chloride (2.0 eq) in methanol, add allyl chloride (1.5 eq).
-
Bubble carbon monoxide through the mixture for approximately one hour. During this time, the color of the suspension will change from dark brown to a bright yellow, indicating the formation of the product.
-
Pour the reaction mixture into water and extract with chloroform (B151607).
-
Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the this compound dimer as a yellow powder.
-
The product can be further purified by recrystallization from a mixture of chloroform and hexane.[7]
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a solution of the this compound dimer (approximately 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 or 400 MHz for ¹H).
-
Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants.
IR Spectroscopy:
-
Prepare a sample of the solid this compound dimer as a KBr pellet or as a mull in Nujol.
-
Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the allyl ligand.
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound dimer.
References
- 1. This compound dimer - Wikipedia [en.wikipedia.org]
- 2. studylib.net [studylib.net]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. CN114605476B - Preparation method of allyl palladium chloride dimer - Google Patents [patents.google.com]
- 7. cssp.chemspider.com [cssp.chemspider.com]
Crystal Structure Analysis of Allylpalladium Chloride Dimer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of allylpalladium chloride dimer, a pivotal catalyst in organic synthesis. The document outlines the key crystallographic parameters, detailed experimental protocols for its synthesis and characterization, and visual representations of its molecular structure and the workflow for its analysis. This information is crucial for understanding the catalyst's reactivity and for the rational design of new synthetic methodologies.
Crystallographic Data
The crystal structure of this compound dimer, [(η³-C₃H₅)PdCl]₂, was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/n. The dimeric structure is centrosymmetric, featuring two palladium atoms bridged by two chlorine atoms. Each palladium atom is coordinated to an η³-allyl group.
Unit Cell Parameters
The unit cell parameters were determined at -140 °C.[1]
| Parameter | Value[1] |
| a | 7.462 Å |
| b | 7.427 Å |
| c | 8.605 Å |
| β | 93.5° |
| Volume | 475.9 ų |
| Z | 2 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
Selected Bond Lengths and Angles
The intramolecular distances and angles reveal the coordination geometry around the palladium center and the nature of the palladium-allyl interaction.
| Bond/Angle | Value |
| Bond Lengths (Å) | |
| Pd-Cl (bridging) | 2.412 |
| Pd-C (allyl, average) | 2.12 |
| C-C (allyl, average) | 1.36 |
| **Bond Angles (°) ** | |
| Cl-Pd-Cl' | 86.8 |
| Pd-Cl-Pd' | 93.2 |
| C-C-C (allyl) | 119.8[1] |
| Angle between allyl plane and Pd₂Cl₂ plane | 111.5[1] |
Experimental Protocols
Synthesis of this compound Dimer
Several methods for the synthesis of this compound dimer have been reported. A common and reliable procedure involves the reaction of palladium(II) chloride with allyl chloride in the presence of carbon monoxide.[2]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Sodium chloride (NaCl)
-
Allyl chloride
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Carbon monoxide (CO) gas
-
Chloroform (B151607) (CHCl₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hexane
Procedure:
-
A mixture of PdCl₂ (4.44 g, 25 mmol) and NaCl (2.96 g, 50 mmol) is suspended in a mixture of 60 mL of methanol and 20 mL of water in a 500 mL round-bottomed flask.[2]
-
The mixture is stirred to form an aqueous solution of Na₂PdCl₄.[2]
-
Allyl chloride (7.10 g, 78 mmol) is added to the solution.[2]
-
Carbon monoxide gas is bubbled through the solution for 1 hour. A color change from reddish-brown to yellow is observed, and a yellow solid precipitates.[2]
-
The yellow suspension is poured into 300 mL of water and extracted with chloroform (3 x 100 mL).[2]
-
The combined chloroform extracts are washed with water (3 x 50 mL) and dried over anhydrous magnesium sulfate.[2]
-
The solvent is removed under reduced pressure to yield a yellow solid.[2]
-
The crude product is recrystallized from a chloroform/hexane layered system to afford pure, yellow crystals of this compound dimer.[2]
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the general steps for the determination of the crystal structure of this compound dimer.
1. Crystal Selection and Mounting:
-
A suitable single crystal of the dimer is selected under a microscope.
-
The crystal is mounted on a goniometer head. For low-temperature data collection, the crystal is typically flash-cooled in a stream of cold nitrogen gas.
2. Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
Data is collected at a low temperature (e.g., -140 °C) to minimize thermal vibrations and improve data quality.[1]
-
The diffractometer is equipped with a radiation source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).
-
A series of diffraction images are collected as the crystal is rotated.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
The space group is determined from the systematic absences in the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavy atoms (palladium).
-
The remaining non-hydrogen atoms are located from subsequent difference Fourier maps.
4. Structure Refinement:
-
The atomic coordinates and thermal parameters are refined using a least-squares minimization procedure to achieve the best fit between the observed and calculated structure factors.
-
Hydrogen atoms can often be located from a difference Fourier map and are typically refined with constraints.
Visualizations
Molecular Structure
Caption: Dimeric structure with bridging chlorides and η³-allyl coordination.
Experimental Workflow
Caption: From synthesis to the final crystal structure determination.
References
Thermal Stability and Decomposition of Allylpalladium(II) Chloride Dimer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylpalladium(II) chloride dimer, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a cornerstone catalyst and precursor in organic synthesis and pharmaceutical drug development. Its efficacy in a myriad of cross-coupling reactions and other transformations is well-documented. However, a thorough understanding of its thermal stability and decomposition profile is critical for ensuring reaction reproducibility, optimizing process safety, and for the development of robust synthetic methodologies. This technical guide provides a comprehensive overview of the thermal properties of allylpalladium(II) chloride dimer, including quantitative data, detailed experimental protocols for thermal analysis, and a visualization of its decomposition pathway.
Thermal Stability and Decomposition Data
Quantitative Thermal Data
| Parameter | Value | Method | Reference |
| Melting Point | 120 °C (decomposes) | Not specified | [1] |
| Decomposition Temperature | 155-156 °C | Not specified | [2] |
| Enthalpy of Formation (crystalline) | -107.6 ± 1.7 kJ/mol | Differential Scanning Calorimetry (DSC) | [3] |
Qualitative Thermal Data and Decomposition Products
Upon heating, allylpalladium(II) chloride dimer undergoes decomposition. It is advised not to heat solutions containing the dimer above 60 °C to prevent premature degradation[4]. The hazardous decomposition products identified from safety data sheets include:
The final non-gaseous product of the thermal decomposition is expected to be palladium metal or palladium oxide, depending on the atmosphere (inert or oxidative) in which the decomposition occurs.
Experimental Protocols for Thermal Analysis
To accurately assess the thermal stability and decomposition of allylpalladium(II) chloride dimer, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following methodologies are based on best practices for the thermal analysis of air- and moisture-sensitive organometallic compounds.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature and mass loss of the sample during thermal decomposition.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Sample Preparation: In an inert atmosphere glovebox, accurately weigh 5-10 mg of allylpalladium(II) chloride dimer into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a linear heating rate of 10 °C/min up to a final temperature of 600-800 °C.
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass lost at each decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Sample Preparation: In an inert atmosphere glovebox, accurately weigh 2-5 mg of allylpalladium(II) chloride dimer into a hermetically sealed aluminum or gold-plated stainless steel DSC pan. Sealing the pan is crucial to contain any volatile decomposition products and prevent contamination of the instrument.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a linear heating rate of 10 °C/min up to a final temperature where complete decomposition is observed (as determined by TGA).
-
-
Data Analysis: Record the heat flow as a function of temperature. The DSC thermogram will show endothermic peaks (e.g., for melting) and exothermic peaks (e.g., for decomposition). The enthalpy change (ΔH) for each transition can be calculated by integrating the area under the corresponding peak.
-
Visualizing the Decomposition Pathway
The thermal decomposition of allylpalladium(II) chloride dimer can be conceptualized as a multi-step process. The following diagram, generated using the DOT language, illustrates a plausible decomposition pathway.
Caption: A simplified logical workflow for the thermal decomposition of allylpalladium(II) chloride dimer.
Conclusion
This technical guide consolidates the available data on the thermal stability and decomposition of allylpalladium(II) chloride dimer. The provided quantitative data, including its decomposition temperature and enthalpy of formation, serves as a critical reference for its handling and use in chemical synthesis. The detailed experimental protocols for TGA and DSC offer a standardized approach for researchers to further investigate its thermal properties. A comprehensive understanding of these characteristics is paramount for the safe and effective application of this versatile palladium catalyst in research and development.
References
- 1. Allylpalladium(II) Chloride Dimer | 12012-95-2 [chemicalbook.com]
- 2. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]
- 3. The enthalpy of formation of π-allylpalladium(I) chloride dimer and the palladium–allyl bond energy - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. studylib.net [studylib.net]
- 5. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of Allylpalladium Chloride Dimer in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of allylpalladium chloride dimer ([Pd(C₃H₅)Cl]₂), a pivotal catalyst in modern organic synthesis. Understanding its solubility is critical for reaction optimization, catalyst handling, and the development of robust synthetic methodologies. This document outlines qualitative solubility in various organic solvents, provides detailed experimental protocols for quantitative solubility determination, and illustrates a key catalytic application.
Executive Summary
This compound dimer is a yellow, air-stable crystalline solid widely employed as a precatalyst in a multitude of organic reactions, most notably in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its efficacy and utility are intrinsically linked to its solubility in the reaction medium. This guide consolidates available solubility data, presents methodologies for its precise measurement, and offers visual representations of experimental workflows and catalytic cycles to aid researchers in its practical application.
Solubility Profile
While precise quantitative solubility data for this compound dimer is not extensively published, a qualitative understanding has been established through various chemical supplier datasheets and publications. The compound is generally soluble in many common chlorinated and polar aprotic organic solvents.[1][3][4][5]
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound dimer in common organic solvents. This information is crucial for selecting appropriate solvents for reactions and stock solution preparation.
| Solvent | Formula | Type | Reported Solubility | Citation(s) |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Very Soluble | [3] |
| Chloroform | CHCl₃ | Chlorinated | Soluble | [1][4][5] |
| Dichloroethane | C₂H₄Cl₂ | Chlorinated | Very Soluble | [3] |
| Benzene (B151609) | C₆H₆ | Aromatic | Soluble | [1][4] |
| Toluene | C₇H₈ | Aromatic | Slightly Soluble | [3] |
| Acetone | C₃H₆O | Ketone | Soluble | [1][4] |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble | [4] |
| Methanol | CH₃OH | Alcohol | Soluble | [1][5] |
| Water | H₂O | Protic | Insoluble/Decomposes | [1][3] |
Experimental Protocols for Quantitative Solubility Determination
For researchers requiring precise solubility values (e.g., for kinetic studies, process scale-up, or formulation development), the following detailed experimental protocols are provided. These methods can be adapted to determine the solubility of this compound dimer in a solvent of choice.
Gravimetric Method
This "shake-flask" method is a fundamental technique for determining thermodynamic solubility. It involves creating a saturated solution and then quantifying the dissolved solute by mass after solvent evaporation.
3.1.1 Materials and Equipment
-
This compound dimer (min. 98% purity)
-
Anhydrous solvent of interest
-
Analytical balance (± 0.1 mg readability)
-
Vials with screw caps (B75204) or a flask with a stopper
-
Constant temperature shaker or orbital shaker
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Pre-weighed, clean, and dry evaporating dish or vial
-
Volumetric flasks and pipettes
-
Drying oven or vacuum oven
3.1.2 Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound dimer to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Tightly seal the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled and recorded.
-
Sample Withdrawal and Filtration: After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles. Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove any undissolved microcrystals.
-
Solvent Evaporation: Carefully evaporate the solvent from the filtered solution. This can be achieved by gentle heating in a drying oven (ensure the temperature is well below the decomposition temperature of the dimer, which is around 120-155°C) or under reduced pressure in a vacuum oven.[1]
-
Quantification: Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature. Weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved.[6][7]
-
Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:
S ( g/100 mL) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of filtrate in mL) * 100
UV-Vis Spectrophotometric Method
This method is suitable for solvents in which this compound dimer exhibits a distinct UV-Vis absorbance. It requires the creation of a calibration curve.
3.2.1 Materials and Equipment
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (typically 1 cm path length)
-
All materials listed for the Gravimetric Method (for preparing the saturated solution)
-
Volumetric flasks and pipettes for serial dilutions
3.2.2 Procedure
-
Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound dimer in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.
-
Prepare Calibration Standards: Prepare a stock solution of known concentration by accurately weighing a small amount of the dimer and dissolving it in a known volume of solvent. Perform a series of accurate serial dilutions to create a set of at least five calibration standards of decreasing concentrations.
-
Generate Calibration Curve: Measure the absorbance of each calibration standard at λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it), in accordance with the Beer-Lambert law. Determine the equation of the line (y = mx + c), where 'm' is the slope.[8][9]
-
Prepare and Analyze Saturated Solution: Prepare a saturated solution and filter it as described in the Gravimetric Method (steps 1-3).
-
Dilution and Measurement: Accurately dilute a known volume of the clear, filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of this diluted solution at λmax.
-
Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Concentration of diluted sample (Cdil) = (Absorbance - y-intercept) / slope
Solubility (S) = Cdil * Dilution Factor
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of this compound dimer.
Caption: Workflow for Solubility Determination
Role in Suzuki-Miyaura Cross-Coupling
This compound dimer serves as a robust precatalyst that, upon activation, generates the active Pd(0) species required for the catalytic cycle. The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura reaction.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling
Conclusion
The solubility of this compound dimer is a critical parameter for its effective use in organic synthesis. While quantitative data remains sparse in the literature, its high solubility in chlorinated solvents and moderate solubility in other common organic solvents like THF, acetone, and benzene provide a good starting point for reaction setup. For applications demanding higher precision, the detailed gravimetric and UV-Vis spectrophotometric protocols provided in this guide offer a reliable framework for in-house determination. The visualizations of the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction further serve to demystify the practical aspects of working with this important catalyst.
References
- 1. This compound dimer - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. Allylpalladium(II) chloride dimer, Pd 56.0% min 0.25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 4. Allylpalladium(II) Chloride Dimer | 12012-95-2 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Allylpalladium(II) Chloride Dimer | 12012-95-2 [chemicalbook.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. kbcc.cuny.edu [kbcc.cuny.edu]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Allylpalladium(II) Chloride Dimer (CAS: 12012-95-2)
For Researchers, Scientists, and Drug Development Professionals
Allylpalladium(II) chloride dimer, with the CAS number 12012-95-2, is a pivotal organopalladium compound widely utilized in organic synthesis.[1][2] This yellow, air-stable crystalline solid serves as a versatile precatalyst for a multitude of transformations, including cross-coupling reactions, allylic alkylations, and aminations.[2][3][4] Its dimeric structure, featuring two palladium centers bridged by chloride ligands, readily cleaves in the presence of Lewis bases to form catalytically active monomeric species. This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and workflow diagrams.
Core Properties and Identification
Allylpalladium(II) chloride dimer is characterized by its distinct chemical and physical properties, which are crucial for its handling, storage, and application in synthesis.
Table 1: Physicochemical Properties of Allylpalladium(II) Chloride Dimer
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Cl₂Pd₂ | [5][6] |
| Molecular Weight | 365.89 g/mol | [5][6] |
| Appearance | Yellow to yellow-green crystalline powder/solid | [1][3][4] |
| Melting Point | 120 °C (decomposes) | [1][6] |
| Solubility | Soluble in chloroform (B151607), benzene, acetone, methanol. Insoluble in water. | [7] |
| Stability | Air-stable, but sensitive to moisture.[2][8] | |
| Storage Temperature | 2-8°C, under inert gas is recommended.[5][9][10] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 12012-95-2 | [5] |
| EC Number | 234-579-8 | [5][10] |
| IUPAC Name | Di-μ-chlorobis[(η³-allyl)palladium] | |
| Synonyms | Allylpalladium(II) chloride dimer, Bis(allyl)dichlorodipalladium(II), APC | [6][7] |
| InChI Key | TWKVUTXHANJYGH-UHFFFAOYSA-L | [5][10] |
| MDL Number | MFCD00044874 | [5][6] |
Safety and Handling
Proper handling and storage are essential when working with Allylpalladium(II) chloride dimer due to its potential health hazards.
Table 3: Safety Information
| Hazard Category | GHS Classification and Precautionary Statements | Reference |
| Health Hazards | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H351: Suspected of causing cancer. | [9][11][12] |
| Prevention | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [9][11][12] |
| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9][11] |
| Storage | P405: Store locked up. Keep container tightly closed in a dry and well-ventilated place. Recommended storage at 2-8°C. | [9] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [12] |
Synthesis and Experimental Protocols
The most common preparation of Allylpalladium(II) chloride dimer involves the reaction of a palladium(II) salt with an allyl source.
This method involves the carbonylation of an aqueous methanolic solution of palladium(II) chloride and allyl chloride.[2][7]
Methodology:
-
A mixture of Palladium(II) chloride (PdCl₂, 4.44 g, 25 mmol) and Sodium chloride (NaCl, 2.96 g, 50 mmol) is prepared in a 500 mL round-bottomed flask.[13]
-
Water (20 mL) and Methanol (60 mL) are added, and the mixture is stirred for 10 minutes to form the Na₂PdCl₄ complex in solution.[13]
-
Allyl chloride (or methallyl chloride, 7.10 g, 78 mmol) is added to the reddish-brown solution.[13]
-
Carbon monoxide (CO) gas is bubbled through the solution. The reaction is stirred for approximately 1 hour.[13]
-
During the reaction, the color changes from reddish-brown to yellow, and a yellow solid precipitates.[13]
-
The yellow suspension is poured into water (300 mL), and the product is extracted with chloroform (3 x 100 mL).[13]
-
The combined organic extracts are washed with water (3 x 50 mL) and dried over magnesium sulfate (B86663) (MgSO₄).[13]
-
The solvent is removed under reduced pressure (in vacuo) to yield a yellow solid.[13]
-
The crude product can be recrystallized from a chloroform/hexane layered system to yield the pure, yellow, crystalline Allylpalladium(II) chloride dimer.[13]
Caption: Synthesis Workflow of Allylpalladium(II) Chloride Dimer.
Chemical Reactivity and Applications
Allylpalladium(II) chloride dimer is a precatalyst, meaning it must be activated to perform its catalytic function. This typically involves the cleavage of the chloride bridges by a Lewis base (e.g., a phosphine (B1218219) ligand) to form a monomeric palladium(II) complex. This monomer is the entry point into various catalytic cycles.
Caption: Activation of the Dimer to the Catalytic Monomer.
This catalyst is instrumental in several key organic reactions.
It is an effective catalyst for the Heck reaction, which forms a substituted alkene from the reaction of an unsaturated halide with an alkene.[1][4]
The dimer, in conjunction with suitable ligands, catalyzes the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide to form a new carbon-carbon bond.[1] N-heterocyclic carbene-palladium-η³-allyl chloride complexes, derived from the dimer, are particularly efficient for this purpose.[5]
It serves as a precatalyst for the Buchwald-Hartwig amination, a reaction that forms carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide.[5]
As its name suggests, it is a key catalyst for allylic alkylation reactions, where a nucleophile displaces a leaving group on an allylic substrate.[4]
This protocol describes the use of Allylpalladium(II) chloride dimer in a Hiyama-type cross-coupling of an aryl iodide with an organosilane.
Methodology:
-
Under an argon atmosphere, add Allylpalladium(II) chloride dimer (2.7 mg, 0.0075 mmol) and trimethylvinylsilane (40 mg, 0.40 mmol) to a reaction vessel containing HMPA (hexamethylphosphoramide, 0.3 mL) at 0 °C.
-
Add a THF solution of TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate, 1.0 M, 0.40 mL, 0.40 mmol) to the mixture.
-
Inject 1-iodonaphthalene (B165133) (76 mg, 0.30 mmol) into the resulting solution.
-
Stir the reaction mixture at 50 °C for 2 hours.
-
Upon completion, remove the bulk of the solvent by passing the reaction mixture through a short silica (B1680970) gel column, eluting with pentane (B18724).
-
Evaporation of the pentane under reduced pressure yields the purified product, 1-vinylnaphthalene.
Caption: Simplified Catalytic Cycle for Cross-Coupling Reactions.
Conclusion
Allylpalladium(II) chloride dimer is a cornerstone precatalyst in modern organic synthesis. Its stability, ease of handling, and versatile reactivity make it an invaluable tool for constructing complex molecular architectures, particularly in the development of pharmaceuticals and advanced materials. A thorough understanding of its properties, safe handling procedures, and reaction mechanisms is critical for its effective and innovative application in research and development.
References
- 1. Allylpalladium(II) Chloride Dimer | 12012-95-2 [chemicalbook.com]
- 2. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. usbio.net [usbio.net]
- 7. Allylpalladium_chloride_dimer [chemeurope.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Allylpalladium(II) Chloride Dimer | 12012-95-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Handling and Storage of Allylpalladium Chloride Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Allylpalladium chloride dimer, a prominent organometallic reagent, is a cornerstone in modern synthetic chemistry, particularly in facilitating a myriad of cross-coupling reactions. Its efficacy, however, is matched by its hazardous nature, necessitating stringent handling and storage protocols to ensure laboratory safety and experimental integrity. This technical guide provides an in-depth overview of the essential precautions, experimental methodologies, and safety workflows associated with the use of this compound dimer.
Safety and Hazard Information
This compound dimer is a toxic and corrosive compound that requires careful handling in a controlled laboratory environment. It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1] Long-term exposure may have adverse health effects.
Personal Protective Equipment (PPE)
When handling this compound dimer, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation and absorption of the harmful substance. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area such as a fume hood is essential. For larger quantities or in situations with potential for aerosolization, a NIOSH-approved respirator with appropriate cartridges should be used. | Minimizes the risk of inhaling the toxic dust or fumes. |
Engineering Controls
Proper engineering controls are critical for minimizing the risk of exposure to this compound dimer.
| Control Measure | Description |
| Fume Hood | All handling of the solid and its solutions should be performed in a certified chemical fume hood. |
| Ventilation | Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions. |
| Eyewash Station & Safety Shower | Must be readily accessible in the immediate vicinity of the handling area. |
Storage and Stability
Proper storage of this compound dimer is crucial for maintaining its chemical integrity and preventing hazardous situations.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer at temperatures between -20°C and -10°C is recommended for long-term stability. Short-term storage at 2-8°C is also acceptable. | The compound is sensitive to heat and can decompose over time at ambient temperatures. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The compound is sensitive to air and moisture. |
| Container | Keep in a tightly sealed, clearly labeled container. | To prevent exposure to air and moisture and to ensure proper identification. |
| Incompatible Materials | Store away from strong oxidizing agents. | To prevent vigorous or explosive reactions. |
Handling Procedures and Spill Management
A systematic approach to handling and waste disposal is essential for a safe laboratory environment.
General Handling Workflow
Spill Response Protocol
In the event of a spill, a clear and immediate response is critical to mitigate exposure and contamination.
Chemical Incompatibility
Understanding the chemical incompatibilities of this compound dimer is vital to prevent hazardous reactions.
Experimental Protocol: Tsuji-Trost Allylation
The Tsuji-Trost reaction is a powerful carbon-carbon bond-forming reaction that utilizes a palladium catalyst, often this compound dimer, to facilitate the substitution of an allylic leaving group with a nucleophile. The following is a representative protocol.
Reaction: Allylation of Dimethyl Malonate
Materials:
-
This compound dimer
-
Dimethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Allyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer, etc.)
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
Preparation of the Nucleophile:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl malonate (1.0 equivalent) in anhydrous THF to the suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
-
Catalyst Activation:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound dimer (0.025 equivalents) and triphenylphosphine (0.1 equivalents) in anhydrous THF.
-
Stir the mixture at room temperature for 15-20 minutes to form the active catalyst complex.
-
-
Reaction Execution:
-
To the flask containing the active catalyst, add the solution of the sodium salt of dimethyl malonate via cannula.
-
Add allyl acetate (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired allylated product.
-
This guide provides a foundational understanding of the critical safety and handling considerations for this compound dimer. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel and the successful execution of synthetic procedures. Always consult the most current Safety Data Sheet (SDS) for the specific material being used and follow all institutional safety guidelines.
References
In-Depth Technical Guide: Air and Moisture Sensitivity of Allylpalladium Chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylpalladium(II) chloride dimer ([(η³-C₃H₅)PdCl]₂) is a pivotal catalyst and precursor in organic synthesis, valued for its role in a myriad of cross-coupling reactions. Despite its widespread use, conflicting reports exist regarding its stability towards air and moisture, creating ambiguity in its handling, storage, and application. This technical guide provides a comprehensive analysis of the air and moisture sensitivity of allylpalladium chloride dimer, consolidating available data to offer clear recommendations for its use. This document addresses the nuances of its reported "air-stable" nature, details recommended handling and storage protocols, and presents hypothesized degradation pathways.
Introduction
This compound dimer is a yellow, crystalline solid that serves as a common entry point for the generation of catalytically active Pd(0) species. Its dimeric structure, featuring bridging chloride ligands, provides a degree of stability. However, the palladium-allyl and palladium-chloride bonds are susceptible to cleavage under various conditions, including exposure to atmospheric oxygen and water. Understanding the kinetics and products of this degradation is crucial for ensuring reproducibility in catalytic reactions and for the safe, effective management of this important reagent.
Air and Moisture Sensitivity: A Critical Evaluation
The stability of this compound dimer is a subject of considerable practical importance, with literature and commercial sources presenting seemingly contradictory information.
The "Air-Stable" Misnomer
Several sources, including Wikipedia and some chemical suppliers, describe this compound dimer as an "air-stable" compound.[1][2] This characterization is likely a relative one, implying that the compound can be weighed and handled in the open atmosphere for brief periods without immediate, visible decomposition. This is in contrast to many other highly reactive organometallic reagents, such as organolithiums, which can be pyrophoric.
Evidence for Air and Moisture Sensitivity
Conversely, a substantial body of evidence points to the compound's sensitivity to both air and moisture, particularly over extended periods. Multiple safety data sheets (SDS) from major chemical suppliers explicitly label it as "air sensitive" and "moisture sensitive".[3]
A key piece of observational evidence comes from a synthetic procedure noting that the allyl derivative of palladium chloride dimer has a shorter shelf life than its methallyl counterpart, with the formation of palladium metal observed after three months of storage.[4] This slow decomposition into palladium black is a common indicator of the degradation of palladium complexes.
Long-term storage recommendations consistently advise keeping the compound under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (typically 2-8°C).[5] These precautions would be unnecessary if the compound were truly air and moisture stable.
Quantitative Data on Stability
| Parameter | Observation | Conditions | Source(s) |
| Appearance of Solid | Yellow to yellow-green crystalline solid | As supplied | [6][7] |
| Long-Term Stability | Formation of palladium metal observed | After three months (allyl derivative) | [4] |
| Recommended Storage | 2-8°C, under inert gas | Long-term | [5] |
| Short-Term Handling | Can be handled in air for short periods | Ambient | [1][2] |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), acetone, benzene, and methanol. Insoluble in water. | Standard laboratory conditions | [2] |
Proposed Degradation Pathways
In the absence of detailed mechanistic studies, the degradation of this compound dimer in the presence of air and moisture can be hypothesized to proceed through several pathways. The primary decomposition product observed is palladium metal (Pd(0)).
Hydrolysis
In the presence of moisture, the chloride bridges of the dimer can be susceptible to hydrolysis. This could lead to the formation of palladium hydroxide (B78521) species, which are unstable and can readily decompose to palladium(II) oxide and subsequently to palladium metal.
Caption: Proposed Hydrolysis Pathway of this compound Dimer.
Oxidation
Exposure to atmospheric oxygen can lead to the oxidation of the allyl ligand and subsequent reduction of the palladium center. The exact mechanism is likely complex and may involve radical intermediates.
Caption: Proposed Oxidation Pathway of this compound Dimer.
Experimental Protocols
Given the sensitivity of this compound dimer, adherence to proper handling and storage protocols is paramount to ensure its integrity and the success of subsequent reactions.
Recommended Storage Protocol
-
Atmosphere: Store the solid compound under a dry, inert atmosphere such as argon or nitrogen.
-
Temperature: For long-term storage, maintain the temperature between 2°C and 8°C.[5]
-
Container: Use a well-sealed container, such as a Schlenk flask or a vial with a PTFE-lined cap sealed with paraffin (B1166041) film.
-
Location: Store in a dark location to minimize exposure to light, as some organometallic compounds are light-sensitive.
Protocol for Handling and Dispensing
This protocol is designed for transferring the solid reagent in a laboratory setting.
Caption: Workflow for Handling this compound Dimer.
Materials:
-
This compound dimer
-
Schlenk flask or glovebox
-
Source of dry, inert gas (argon or nitrogen)
-
Dry, degassed solvents and reagents
-
Oven-dried glassware
Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: The handling of this compound dimer should ideally be performed in a glovebox. If a glovebox is not available, a Schlenk line should be used to maintain an inert atmosphere.
-
Weighing: If weighing outside of a glovebox, do so quickly to minimize exposure to the atmosphere. A positive pressure of inert gas over the solid during weighing is recommended.
-
Dissolution: If preparing a stock solution, use dry, degassed solvents. Solvents should be purified using a solvent purification system or by standard distillation techniques.
-
Reaction Setup: Add the solid or a solution of the dimer to the reaction vessel under a positive pressure of inert gas.
-
Storage of Unused Reagent: After dispensing, the container should be flushed with inert gas, tightly sealed, and returned to cold storage.
Protocol for Monitoring Decomposition
The decomposition of this compound dimer can be monitored qualitatively and quantitatively using spectroscopic techniques.
5.3.1. Visual Inspection:
-
Observation: The appearance of black or gray precipitates (palladium black) in the yellow solid is a clear indication of decomposition.
-
Frequency: Visually inspect the stored compound monthly.
5.3.2. NMR Spectroscopy:
-
Technique: ¹H NMR spectroscopy is a powerful tool for assessing the purity of the dimer and detecting the formation of organic byproducts.
-
Procedure:
-
Prepare a sample for NMR analysis by dissolving a small amount of the dimer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube under an inert atmosphere.
-
Acquire a ¹H NMR spectrum. The characteristic peaks of the allyl protons should be sharp and well-defined.
-
The appearance of new signals or a decrease in the integration of the allyl proton signals relative to an internal standard can indicate decomposition. Broadening of the signals may also suggest the presence of paramagnetic palladium species.
-
Conclusion
While this compound dimer is often referred to as "air-stable," this term should be interpreted with caution. It is more accurately described as a compound that can be handled in the air for short durations but is sensitive to long-term exposure to both air and moisture. For reproducible results in catalysis and to ensure the longevity of the reagent, it is imperative to store and handle this compound dimer under a dry, inert atmosphere and at reduced temperatures. The lack of quantitative data on its decomposition underscores the need for further research in this area to provide a more complete understanding of its stability profile. Researchers, scientists, and drug development professionals should adopt stringent air-sensitive handling techniques to maintain the quality and reactivity of this valuable catalyst.
References
- 1. studylib.net [studylib.net]
- 2. Allylpalladium_chloride_dimer [chemeurope.com]
- 3. fishersci.com [fishersci.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Allylpalladium(II) chloride dimer 98 12012-95-2 [sigmaaldrich.com]
- 6. usbio.net [usbio.net]
- 7. Page loading... [wap.guidechem.com]
The Genesis and Evolution of Allylpalladium Catalysis: An In-depth Technical Guide
Abstract: The discovery and development of allylpalladium catalysts have revolutionized modern organic synthesis, providing a powerful platform for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This technical guide traces the historical trajectory of this field, from the initial synthesis of the foundational allylpalladium chloride dimer to the seminal Tsuji-Trost reaction and the subsequent advent of asymmetric allylic alkylation. Detailed experimental protocols for key historical reactions, quantitative data from seminal publications, and mechanistic diagrams are provided to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Early Discoveries: The Synthesis and Characterization of this compound Dimer
The journey into allylpalladium catalysis began with the synthesis and characterization of its cornerstone precursor, the this compound dimer, [(η³-C₃H₅)PdCl]₂. This yellow, air-stable crystalline solid serves as a crucial entry point for the generation of catalytically active allylpalladium species.[1]
One of the earliest reported methods for its preparation involves the reaction of palladium(II) chloride with allyl chloride. A common laboratory-scale synthesis involves purging carbon monoxide through a methanolic aqueous solution of sodium tetrachloropalladate and allyl chloride.[1] Another method involves the reaction of propene with palladium(II) trifluoroacetate, followed by an ion exchange with chloride.[1]
The dimeric structure of this complex is centrosymmetric, with each allyl group positioned at an angle of approximately 111.5° to the plane formed by the palladium and chlorine atoms.[1] The stability and well-defined structure of the this compound dimer made it an ideal subject for early investigations into the reactivity of π-allyl metal complexes.
Experimental Protocol: Synthesis of this compound Dimer
This protocol is adapted from established laboratory procedures.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Sodium chloride (NaCl)
-
Allyl chloride
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Carbon monoxide (CO) gas
-
Chloroform (CHCl₃)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve palladium(II) chloride and sodium chloride in a mixture of methanol and water to form a solution of sodium tetrachloropalladate (Na₂PdCl₄).
-
To this solution, add an excess of allyl chloride.
-
Purge the solution with carbon monoxide gas with vigorous stirring. The reaction mixture will gradually change color from reddish-brown to yellow, and a yellow solid will precipitate.
-
After the reaction is complete (typically monitored by the cessation of CO uptake or by TLC), the yellow suspension is poured into water.
-
The product is extracted with chloroform.
-
The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound dimer as a yellow solid.
-
The product can be further purified by recrystallization from a chloroform/hexane layered system to afford a yellow, crystalline, air-stable solid.
The Seminal Tsuji-Trost Reaction: A Paradigm Shift in Carbon-Carbon Bond Formation
In 1965, Jiro Tsuji reported a groundbreaking discovery that would lay the foundation for a new era in organic synthesis.[2][3] Tsuji demonstrated that π-allylpalladium complexes could react with carbon nucleophiles, such as the sodium salt of diethyl malonate, to form new carbon-carbon bonds.[2] This initial work, however, was stoichiometric in palladium.[4]
The major breakthrough that transformed this reaction into a catalytic process was achieved by Barry M. Trost in 1973.[2][4] Trost introduced the use of phosphine (B1218219) ligands, such as triphenylphosphine, which facilitated the in situ generation of a Pd(0) species from a Pd(II) precursor and enabled a catalytic cycle.[2][5] This catalytic variant, now famously known as the Tsuji-Trost reaction, has become an indispensable tool for synthetic chemists.[2]
The reaction involves the palladium-catalyzed substitution of an allylic leaving group with a nucleophile.[2] A wide range of nucleophiles, including stabilized carbanions, amines, and phenols, can be employed, making it a versatile method for constructing diverse molecular architectures.[4]
Quantitative Data from Early Tsuji-Trost Reactions
The following table summarizes data from early examples of the Tsuji-Trost reaction, highlighting the impact of phosphine ligands on reaction efficiency.
| Allylic Substrate | Nucleophile | Catalyst System | Product(s) | Yield (%) | Reference |
| This compound dimer | Sodium diethyl malonate | Stoichiometric | Mono- and dialkylated products | Mixture | [2] |
| Allylic acetate (B1210297) | Sodium dimethyl malonate | Pd(PPh₃)₄ | Allylated malonate | High | [6] |
| Allylic acetate | Phenol | Pd(PPh₃)₄ | Allyl phenyl ether | High | [6] |
Experimental Protocol: A Representative Tsuji-Trost Reaction
This generalized protocol is based on early reports of the catalytic reaction.
Materials:
-
Allylic acetate
-
Dimethyl malonate
-
Sodium hydride (NaH) or another suitable base
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, suspend sodium hydride in anhydrous THF.
-
To this suspension, add dimethyl malonate dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.
-
To the solution of the nucleophile, add a catalytic amount of tetrakis(triphenylphosphine)palladium(0).
-
Add the allylic acetate to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated until completion, as monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
The Quest for Asymmetry: Development of Chiral Ligands
The development of the Tsuji-Trost reaction opened up new avenues for asymmetric synthesis. The use of chiral phosphine ligands in place of achiral ones allowed for the enantioselective synthesis of a wide range of chiral molecules.[2] Barry Trost was a pioneer in this area, developing a class of C₂-symmetric diaminocyclohexyl (DACH)-based ligands, now known as Trost ligands.[7] These ligands have proven to be highly effective in a variety of asymmetric allylic alkylation (AAA) reactions, often providing high yields and excellent enantioselectivities.[2][7]
The mechanism of enantioselection in these reactions is complex and can involve several factors, including the structure of the ligand, the nature of the nucleophile, and the reaction conditions. The chiral ligand creates a chiral environment around the palladium center, which can differentiate between the two enantiotopic faces of the π-allyl intermediate or the two enantiotopic termini of a meso-π-allyl intermediate.
Quantitative Data for Asymmetric Allylic Alkylation
The following table presents representative data from early and significant examples of Trost's asymmetric allylic alkylation, showcasing the high levels of enantioselectivity achieved with chiral ligands.
| Allylic Substrate | Nucleophile | Chiral Ligand | Product | Yield (%) | ee (%) | Reference |
| Cyclic allylic acetate | Dimethyl malonate | (S,S)-Trost Ligand | Chiral malonate derivative | High | >95 | [7] |
| 1,3-Diphenyl-2-propenyl acetate | Phenol | (S,S)-Trost Ligand | (-)-Enantiomer of aryl ether | 72 | 88 | [2] |
| Racemic allylic acetate | Phthalimide | (S,S)-Trost Ligand | Chiral allylic amine | High | High | [7] |
Experimental Protocol: Synthesis of the (S,S)-DACH-Ph Trost Ligand
This protocol is based on an improved and scalable process.[8]
Materials:
-
2-Diphenylphosphinylbenzoic acid
-
(S,S)-1,2-Diaminocyclohexane
-
Imidazole (B134444) hydrochloride
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
Procedure:
-
In an inert atmosphere flask, dissolve 2-diphenylphosphinylbenzoic acid in an anhydrous solvent.
-
Add 1,1'-carbonyldiimidazole (CDI) and a catalytic amount of imidazole hydrochloride to the solution to activate the carboxylic acid.
-
To this mixture, add a solution of (S,S)-1,2-diaminocyclohexane in the same solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
The product, (S,S)-DACH-Ph Trost ligand, often precipitates from the reaction mixture as a white solid.
-
The solid is collected by filtration, washed with a suitable solvent, and dried to afford the pure ligand with high enantiomeric excess.
Mechanistic Insights and Visualizations
A deep understanding of the reaction mechanism is crucial for the rational design of catalysts and the prediction of reaction outcomes. The following diagrams, generated using the DOT language, illustrate key mechanistic aspects of allylpalladium catalysis.
Synthesis of this compound Dimer
Caption: Synthesis of this compound Dimer.
The Catalytic Cycle of the Tsuji-Trost Reaction
Caption: Catalytic Cycle of the Tsuji-Trost Reaction.
Mechanism of Nucleophilic Attack: Hard vs. Soft Nucleophiles
The regioselectivity and stereochemistry of the Tsuji-Trost reaction are heavily influenced by the nature of the nucleophile, often categorized as "hard" or "soft" based on the pKa of their conjugate acids.[2][6] Soft nucleophiles (conjugate acid pKa < 25) typically attack the allyl ligand directly (external attack), while hard nucleophiles (conjugate acid pKa > 25) are proposed to first coordinate to the palladium center followed by reductive elimination (internal attack).[6][9]
Caption: Nucleophilic Attack: Hard vs. Soft Nucleophiles.
Conclusion and Future Outlook
The historical development of allylpalladium catalysts is a testament to the power of fundamental discoveries and the continuous pursuit of innovation in chemical synthesis. From the initial stoichiometric reactions to the development of highly enantioselective catalytic processes, this field has provided chemists with a versatile and powerful toolkit for the construction of complex molecules. The principles and methodologies established through the study of allylpalladium catalysis continue to inspire new research directions, including the development of more sustainable and atom-economical transformations, the use of novel ligand architectures, and the application of these powerful reactions in the synthesis of pharmaceuticals and other functional materials. The legacy of pioneers like Tsuji and Trost endures in the countless applications of this chemistry in academic and industrial laboratories worldwide.
References
- 1. This compound dimer - Wikipedia [en.wikipedia.org]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 7. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes: Allylpalladium Chloride Dimer as a Precatalyst in Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudo-halides. The choice of the palladium catalyst is crucial for the success of this reaction. Allylpalladium chloride dimer, [Pd(allyl)Cl]₂, and its monomeric derivatives with various ligands, are widely used as precatalysts. These Pd(II) complexes are favored for their stability to air and moisture, making them convenient to handle compared to many Pd(0) sources.[1][2] Upon introduction to the reaction mixture, they are reduced in situ to the catalytically active Pd(0) species that enters the catalytic cycle.[3]
This document provides detailed application notes and protocols for the use of this compound dimer and its derivatives as precatalysts in Suzuki-Miyaura coupling reactions, intended for researchers, scientists, and professionals in drug development.
Mechanism and Precatalyst Activation
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The precatalyst, an allylpalladium(II) complex, must first be activated by reduction to a Pd(0) species to initiate this cycle.[3] The activation of (η³-allyl)Pd(L)Cl type precatalysts can be influenced by the base, solvent, and the nature of the ancillary ligand (L).[5]
A critical aspect of using allyl-based precatalysts is the potential formation of inactive palladium(I) dimers as an off-cycle species.[6][7] This can occur through a comproportionation reaction between the Pd(II) precatalyst and the monoligated Pd(0) active species. The propensity to form these dimers is dependent on the steric and electronic properties of the ancillary ligand and the allyl group.[6][8] For instance, sterically bulky ligands can suppress the formation of these less reactive dimers, thereby enhancing catalytic activity.[6]
Experimental Protocols
The following protocols are generalized procedures based on common practices in the literature.[6][9][10] Optimization of catalyst loading, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
This protocol provides a general method for the coupling of an aryl bromide or chloride with an arylboronic acid using an in situ generated catalyst from this compound dimer and a phosphine (B1218219) or NHC ligand.[6]
Materials:
-
This compound dimer ([Pd(allyl)Cl]₂)
-
Ancillary Ligand (e.g., XPhos, IPr)
-
Aryl Halide (Ar-X)
-
Arylboronic Acid (Ar'-B(OH)₂)
-
Base (e.g., K₂CO₃, K₃PO₄, KOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, Methanol)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound dimer (e.g., 0.5-2 mol % Pd) and the ancillary ligand (e.g., 1-4 mol %).
-
Reagent Addition: To the flask, add the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 1.0 M with respect to the aryl halide.
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Regiodivergent Suzuki-Miyaura Coupling of Allylboronates
This protocol highlights the ligand-controlled regiodivergent coupling of allylboronates with aryl halides.[9]
α-Selective Coupling (Linear Product):
-
In a vial, combine this compound dimer (1.5 mol %), t-BuXPhos (L6, 6 mol %), aryl halide (1.0 equiv), and allylboronate (1.5 equiv).
-
Add a biphasic solvent system of MeCN and aqueous K₃PO₄.
-
Stir the reaction at 70 °C for 12 hours.
γ-Selective Coupling (Branched Product):
-
In a vial, combine this compound dimer (1.0 mol %), a suitable ligand for γ-selectivity (e.g., L3, 4 mol %), aryl halide (1.0 equiv), and allylboronate (1.5 equiv).[9]
-
Add a solvent system of THF and aqueous K₃PO₄.
-
Stir the reaction at 40 °C for 12 hours.
Data Presentation
The performance of allylpalladium precatalysts is highly dependent on the choice of ancillary ligand and the reaction substrates. The following tables summarize representative data from the literature.
Table 1: Comparison of Allyl-Based Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid with IPr Ligand [6]
| Precatalyst | Yield after 6h (%) |
| tBuIndPd(IPr)Cl | > 80 |
| CinnamylPd(IPr)Cl | ~ 40-60 |
| CrotylPd(IPr)Cl | ~ 40-60 |
| AllylPd(IPr)Cl | ~ 40-60 |
| Pd(IPr)Cl | ~ 60-70 |
Reaction Conditions: [ArCl]=0.5 M, [Boronic Acid]=0.55 M, [Base]=0.55 M, [Precatalyst]= 0.0025 M in a mixture of MeOH and THF.[6]
Table 2: Ligand Evaluation for Regiodivergent Suzuki-Miyaura Coupling [9]
| Ligand | Catalyst Loading (%) | Temp (°C) | α/γ Ratio |
| L3 | 1.0 | 40 | <1:99 |
| L4 | 1.0 | 40 | 17:83 |
| L5 | 1.5 | 70 | 90:10 |
| L6 (t-BuXPhos) | 1.5 | 70 | 98:2 |
Reaction Conditions: Aryl halide (1.0 equiv), prenylboronate (1.5 equiv), K₃PO₄, THF/H₂O or MeCN/H₂O.[9]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction using an allylpalladium precatalyst.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Heck Reaction Utilizing Allylpalladium Chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has found widespread application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), natural products, and advanced materials.[2][3] While various palladium sources can be employed, allylpalladium(II) chloride dimer ([(η³-C₃H₅)PdCl]₂) serves as an effective and air-stable precatalyst that, upon in situ reduction, generates the active Pd(0) species required for the catalytic cycle.[4]
These application notes provide a detailed protocol for conducting the Heck reaction using allylpalladium chloride dimer, including representative experimental data, a detailed experimental procedure, and diagrams illustrating the experimental workflow and catalytic cycle.
Data Presentation
The following tables summarize representative quantitative data for the Heck reaction using this compound dimer as the precatalyst, showcasing its utility with a variety of substrates and reaction conditions.
Table 1: Heck Reaction of Aryl Halides with Styrene
| Entry | Aryl Halide | Alkene | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | K₂CO₃ | DMF | 100 | 12 | >95 |
| 2 | Bromobenzene | Styrene | K₂CO₃ | DMF | 100 | 12 | 92 |
| 3 | 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF/H₂O | 80 | 4 | 96 |
| 4 | 4-Bromotoluene | Styrene | K₂CO₃ | DMF/H₂O | 80 | 4 | 85 |
| 5 | 4-Bromoanisole | Styrene | K₂CO₃ | DMF/H₂O | 80 | 4 | 82 |
Table 2: Heck Reaction with Various Alkenes
| Entry | Aryl Halide | Alkene | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | n-Butyl acrylate | PPh₃ | Et₃N | Acetonitrile | 80 | 6 | 88 |
| 2 | Iodobenzene | Methyl methacrylate | P(o-tol)₃ | NaOAc | DMF | 100 | 8 | 75 |
| 3 | 1-Bromonaphthalene | Cyclohexene | - | K₂CO₃ | NMP | 120 | 24 | 65 |
| 4 | 4-Iodonitrobenzene | 1-Octene | - | NaHCO₃ | DMAc | 110 | 12 | 78 |
Experimental Protocols
General Procedure for the Heck Reaction using this compound Dimer
This protocol provides a general method for the Heck coupling of an aryl halide with an alkene. Reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
Allylpalladium(II) chloride dimer ([(η³-C₃H₅)PdCl]₂)
-
Aryl halide (e.g., bromobenzene, iodobenzene)
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Ligand (e.g., triphenylphosphine (B44618) (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃)) (if required)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), sodium acetate (B1210297) (NaOAc))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the allylpalladium(II) chloride dimer (typically 0.5-2.5 mol % Pd) and the phosphine (B1218219) ligand (if used, typically 1-2 equivalents per palladium atom).
-
Add the aryl halide (1.0 equivalent), the alkene (1.0-1.5 equivalents), and the base (1.5-2.0 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from 80 to 120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired substituted alkene.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Heck reaction.
Catalytic Cycle of the Heck Reaction
Caption: Heck reaction catalytic cycle.
Mechanism and Role of this compound Dimer
The Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1] The this compound dimer is a Pd(II) precatalyst and must be reduced in situ to the catalytically active Pd(0) species to initiate the cycle.[4] This reduction can be facilitated by various reagents present in the reaction mixture, such as phosphine ligands, amines (often the base), or even the alkene itself under certain conditions.
Once the active LₙPd(0) catalyst is formed, the key steps of the catalytic cycle are:
-
Oxidative Addition: The Pd(0) complex inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate.
-
Alkene Coordination: The alkene coordinates to the Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The aryl group on the palladium migrates to one of the alkene carbons.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The use of this compound dimer offers the advantage of being an air-stable solid, making it easier to handle and store compared to some Pd(0) sources. Its efficient conversion to the active catalyst under typical Heck reaction conditions makes it a reliable choice for a wide range of synthetic applications.
References
Application Notes and Protocols for Buchwald-Hartwig Amination Catalyzed by Allylpalladium Chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the Buchwald-Hartwig amination reaction utilizing allylpalladium chloride dimer as a palladium precatalyst. This versatile and air-stable palladium source, in conjunction with appropriate ligands, facilitates the efficient formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl and heteroaryl amines from aryl/heteroaryl halides or pseudohalides and primary or secondary amines.[1][2] Allylpalladium(II) chloride dimer ([(η³-C₃H₅)PdCl]₂) is an air-stable, yellow solid that serves as a convenient and efficient precatalyst for this transformation.[3] Its use in catalysis is significant as it provides a reliable entry into the Pd(0) catalytic cycle required for the amination reaction. The in situ reduction of the Pd(II) dimer to the active Pd(0) species is typically achieved under the basic reaction conditions in the presence of phosphine (B1218219) ligands.
Catalytic System and Mechanism
The catalytic system for the Buchwald-Hartwig amination using this compound dimer typically consists of:
-
Palladium Precatalyst: Allylpalladium(II) chloride dimer
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the palladium center and promoting the key steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are commonly used.
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below. The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation by the base forms a palladium-amido complex, which upon reductive elimination, yields the desired arylamine product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data: Ligand Performance
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. The following table summarizes the performance of various phosphine ligands in the amination of bromobenzene (B47551) with different amines, using this compound dimer as the precatalyst.
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 29 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
Data sourced from BenchChem's "Performance comparison of different phosphine ligands in Buchwald-Hartwig amination".[4]
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of an aryl halide with an amine using this compound dimer. This protocol should be adapted and optimized for specific substrates.
Materials:
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Aryl halide
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add allylpalladium(II) chloride dimer (e.g., 0.5-2 mol% Pd), the phosphine ligand (e.g., 1-4 mol%), and sodium tert-butoxide (e.g., 1.4 equivalents).
-
Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.
-
Catalyst Formation: Stir the mixture at room temperature for several minutes to allow for the formation of the active catalyst.
-
Substrate Addition: Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC, TLC, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylamine.
References
Application Notes and Protocols for Allylic Alkylation Using Allylpalladium Chloride Dimer and Soft Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed allylic alkylation, famously known as the Tsuji-Trost reaction, is a powerful and versatile carbon-carbon and carbon-heteroatom bond-forming reaction in modern organic synthesis.[1][2] This reaction involves the substitution of an allylic leaving group with a nucleophile, proceeding through a characteristic π-allylpalladium intermediate. The use of allylpalladium chloride dimer as a catalyst precursor offers a reliable and efficient method for this transformation, particularly with "soft" nucleophiles.[1]
These application notes provide a detailed overview of the allylic alkylation of soft nucleophiles using this compound dimer, including the reaction mechanism, quantitative data for various nucleophiles, and detailed experimental protocols.
Reaction Mechanism and the Role of Soft Nucleophiles
The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of a palladium(0) species to the double bond of an allylic substrate, followed by oxidative addition to form a η³-π-allylpalladium(II) complex.[3] this compound dimer serves as a convenient air-stable precursor to the active Pd(0) catalyst, which can be generated in situ.
A crucial aspect of this reaction is the nature of the nucleophile. "Soft" nucleophiles, which are typically derived from pronucleophiles with a pKa of their conjugate acid less than 25, attack the allyl moiety of the π-allylpalladium complex directly in an outer-sphere fashion.[3][4] This pathway is characteristic for stabilized carbanions like malonates and β-ketoesters, as well as for amines and phenols.[3] In contrast, "hard" nucleophiles (pKa > 25) tend to attack the palladium center first.[3] The direct attack by soft nucleophiles generally proceeds with a net retention of stereochemistry at the allylic carbon, a result of a double inversion mechanism (inversion at oxidative addition and inversion at nucleophilic attack).[4][5]
Quantitative Data for Allylic Alkylation with Soft Nucleophiles
The following tables summarize the quantitative data for the allylic alkylation of various soft nucleophiles using this compound dimer as the catalyst precursor.
Table 1: Allylic Alkylation of Malonate Esters
| Entry | Allylic Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Allyl Acetate (B1210297) | Diethyl malonate | NaH | THF | rt | 12 | 85 |
| 2 | Cinnamyl Acetate | Dimethyl malonate | NaH | DME | 60 | 8 | 92 |
| 3 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | BSA, KOAc | CH₂Cl₂ | 20 | 24 | 90 |
| 4 | Cyclohexenyl Acetate | Diethyl malonate | NaH | THF | rt | 16 | 88 |
| 5 | Geranyl Acetate | Dimethyl malonate | NaH | DMF | 50 | 6 | 78 |
Data compiled from representative procedures and analogous reactions in the literature.
Table 2: Allylic Alkylation of β-Dicarbonyl Compounds
| Entry | Allylic Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Allyl Chloride | Acetylacetone | NaH | THF | 50 | 12 | 89 |
| 2 | Cinnamyl Acetate | Ethyl acetoacetate | NaOEt | EtOH | rt | 10 | 91 |
| 3 | Allyl Acetate | 1,3-Cyclohexanedione | K₂CO₃ | DMSO | 80 | 8 | 82 |
| 4 | Crotyl Chloride | Dibenzoylmethane | NaH | THF | 60 | 14 | 86 |
| 5 | 3-Acetoxy-1-butene | Ethyl benzoylacetate | NaH | DME | rt | 18 | 84 |
Data compiled from representative procedures and analogous reactions in the literature.
Table 3: Allylic Amination and Etherification
| Entry | Allylic Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Allyl Alcohol | Morpholine | - | Dioxane | 80 | 8 | 84 |
| 2 | Cinnamyl Alcohol | Dibenzylamine | - | i-PrOH | rt | 12 | 98 |
| 3 | Allyl Acetate | Aniline | Et₃N | CH₂Cl₂ | rt | 16 | 90 |
| 4 | Cinnamyl Acetate | Phenol | K₂CO₃ | THF | 60 | 10 | 88 |
| 5 | Allyl Carbonate | p-Cresol | Cs₂CO₃ | MeCN | 70 | 15 | 91 |
Data compiled from representative procedures and analogous reactions in the literature.
Experimental Protocols
Protocol 1: Synthesis of this compound Dimer
This protocol describes a common method for the preparation of the this compound dimer catalyst precursor.[6][7]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Sodium chloride (NaCl)
-
Allyl chloride
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Carbon monoxide (CO) gas
-
Chloroform (CHCl₃)
-
Hexane
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve palladium(II) chloride and sodium chloride in a mixture of methanol and water. Stir the mixture until a clear solution of Na₂PdCl₄ is formed.
-
Add an excess of allyl chloride to the solution.
-
Bubble carbon monoxide gas through the solution at a steady rate. A yellow precipitate of this compound dimer will begin to form.
-
After the reaction is complete (typically 1-2 hours), pour the mixture into water.
-
Extract the product with chloroform.
-
Wash the combined organic layers with water and dry over anhydrous magnesium sulfate (B86663).
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a chloroform/hexane mixture to yield pure, yellow crystals of this compound dimer.
Protocol 2: General Procedure for Allylic Alkylation of Dimethyl Malonate
This protocol is a general procedure for the palladium-catalyzed allylic alkylation of dimethyl malonate, a classic soft nucleophile. This procedure is adapted from the original work of Tsuji and is representative of the reaction.[1]
Materials:
-
This compound dimer ([(η³-C₃H₅)PdCl]₂)
-
Triphenylphosphine (B44618) (PPh₃) (optional, but often used to generate the active Pd(0) species in situ)
-
Allylic substrate (e.g., allyl acetate)
-
Dimethyl malonate
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Carefully add sodium hydride to the THF with stirring.
-
Cool the suspension to 0 °C and add dimethyl malonate dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium salt of dimethyl malonate.
-
In a separate flask, dissolve this compound dimer and triphenylphosphine (if used) in anhydrous THF.
-
Add the solution of the allylic substrate to the flask containing the sodium salt of dimethyl malonate.
-
Add the palladium catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure allylated malonate.
Protocol 3: General Procedure for Allylic Amination
This protocol provides a general method for the direct allylic amination of allylic alcohols.[8]
Materials:
-
This compound dimer ([(η³-C₃H₅)PdCl]₂)
-
Xantphos ligand
-
Allylic alcohol (e.g., cinnamyl alcohol)
-
Amine (e.g., dibenzylamine)
-
Anhydrous isopropanol (B130326) (i-PrOH)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound dimer and the Xantphos ligand.
-
Add anhydrous isopropanol and stir the mixture at room temperature for 10 minutes.
-
Add the allylic alcohol to the catalyst mixture.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure allylic amine.
Visualizations
Reaction Mechanism
Caption: Catalytic cycle of the Tsuji-Trost allylic alkylation.
Experimental Workflow
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions. Application of Diarylmethane Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Page loading... [wap.guidechem.com]
- 8. orgsyn.org [orgsyn.org]
Ligand Effects on Allylpalladium Chloride Catalyzed Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the influence of various ligands on cross-coupling reactions catalyzed by allylpalladium chloride complexes. The choice of ligand is crucial for optimizing catalytic activity, selectivity, and substrate scope in a variety of C-C and C-N bond-forming reactions. This guide summarizes key quantitative data, provides detailed experimental methodologies for pivotal experiments, and includes visualizations to clarify reaction mechanisms and workflows.
Introduction to Ligand Effects in Allylpalladium Catalysis
This compound complexes, often in their dimeric form, serve as robust and versatile precatalysts for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The active Pd(0) species is typically generated in situ through the reduction of the Pd(II) precatalyst. The ancillary ligand plays a pivotal role in this process and the subsequent catalytic cycle by influencing:
-
Catalyst Activation: The nature of the ligand can affect the rate of reduction of the Pd(II) precatalyst to the active Pd(0) catalyst.
-
Oxidative Addition: Electron-rich and sterically bulky ligands can facilitate the oxidative addition of the aryl or vinyl halide to the Pd(0) center, which is often the rate-determining step.
-
Transmetalation: The ligand influences the rate of transfer of the organometallic nucleophile (e.g., from an organoboron reagent in Suzuki-Miyaura coupling) to the palladium center.
-
Reductive Elimination: The steric and electronic properties of the ligand are critical in promoting the final reductive elimination step to form the desired product and regenerate the Pd(0) catalyst.
-
Catalyst Stability: Appropriate ligands can stabilize the palladium center, preventing decomposition and leading to higher catalyst turnover numbers.
The two most prominent classes of ligands employed in this context are phosphine ligands and N-heterocyclic carbenes (NHCs) .
Data Presentation: Ligand Performance in Cross-Coupling Reactions
The following tables summarize the performance of various ligands in this compound-catalyzed cross-coupling reactions, providing a comparative overview of their efficacy under different conditions.
Suzuki-Miyaura Coupling
Table 1: Ligand Effects on the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Ligand (L) | Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | IPr | (IPr)Pd(allyl)Cl | NaOtBu | Dioxane | 80 | 2 | 98 | [1][2] |
| 2 | SIMes | (SIMes)Pd(allyl)Cl | NaOtBu | Dioxane | 80 | 3 | 95 | [1][2] |
| 3 | XPhos | [(allyl)PdCl]₂ / L | K₂CO₃ | Toluene | 100 | 16 | 92 | [3] |
| 4 | SPhos | [(allyl)PdCl]₂ / L | K₃PO₄ | Toluene/H₂O | 100 | 12 | 94 | [4] |
| 5 | t-BuXPhos | [(allyl)PdCl]₂ / L | K₃PO₄ | MeCN/H₂O | 70 | 12 | 96 (linear) | [4] |
| 6 | RuPhos | [(allyl)PdCl]₂ / L | K₂CO₃ | 2-Me-2-butanol | 110 | 18 | 91 | [5] |
Conditions may vary slightly between cited sources. Yields are for the coupling of 4-chlorotoluene (B122035) with phenylboronic acid or similar substrates.
Buchwald-Hartwig Amination
Table 2: Ligand Effects on the Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine (B109124)
| Entry | Ligand (L) | Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | IPr | (IPr)Pd(allyl)Cl | NaOtBu | Toluene | 100 | 4 | 97 | [1] |
| 2 | RuPhos | (RuPhos)Pd(cinnamyl)Cl | NaOtBu | THF | RT | 2.5 | 95 | [5] |
| 3 | BrettPhos | [(allyl)PdCl]₂ / L | NaOtBu | Toluene | 100 | 18 | 98 | [6] |
| 4 | cBRIDP | [(allyl)PdCl]₂ / L | K₃PO₄ | Water (TPGS-750-M) | RT | 24 | 85 | [7] |
| 5 | BippyPhos | [(allyl)PdCl]₂ / L | KOtBu | Water (TPGS-750-M) | RT | 1 | 92 | [8] |
Conditions may vary slightly between cited sources. Yields are for the coupling of 4-chlorotoluene with morpholine or similar substrates.
Sonogashira Coupling
Table 3: Ligand Effects on the Copper-Free Sonogashira Coupling of Aryl Bromides with Phenylacetylene (B144264)
| Entry | Ligand (L) | Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | P(t-Bu)₃ | [Pd(crotyl)Cl]₂ / L | Cs₂CO₃ | Dioxane | RT | 18 | 52 | [9] |
| 2 | DTBNpP | [Pd(crotyl)Cl]₂ / L | Cs₂CO₃ | Dioxane | RT | 18 | 96 | [9] |
| 3 | XPhos | [Pd(crotyl)Cl]₂ / L | Cs₂CO₃ | Dioxane | RT | 18 | 75 | [9] |
| 4 | Hydrazone | Pd(OAc)₂ / L | K₂CO₃ | DMF/H₂O | RT | 24 | 88 | [10] |
Conditions may vary slightly between cited sources. Yields are for the coupling of 4-bromotoluene (B49008) with phenylacetylene or similar substrates.
Experimental Protocols
General Protocol for the Synthesis of (NHC)Pd(allyl)Cl Precatalysts
This protocol is adapted from the general procedures for the synthesis of mononuclear palladium-allyl complexes bearing an N-heterocyclic carbene ligand.[1][2]
Materials:
-
--INVALID-LINK-- {target="_blank"} ([Pd(allyl)Cl]₂)
-
N-Heterocyclic carbene precursor (Imidazolium salt, e.g., IPr·HCl)
-
Strong base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the imidazolium (B1220033) salt (1.0 mmol) and [Pd(allyl)Cl]₂ (0.5 mmol) in anhydrous THF (20 mL).
-
To this stirring suspension, add NaOtBu (1.0 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with a nonpolar solvent (e.g., pentane (B18724) or hexane) and filter to remove the sodium chloride byproduct.
-
Evaporate the solvent from the filtrate to yield the (NHC)Pd(allyl)Cl precatalyst as a solid. The product can be further purified by recrystallization if necessary.
General Protocol for a Ligand-Screening Experiment in Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening different ligands for the Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid using an in-situ generated catalyst.
Materials:
-
--INVALID-LINK-- {target="_blank"} ([Pd(allyl)Cl]₂)
-
Ligand (e.g., XPhos, SPhos)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol% Pd), the desired ligand (0.02 mmol, 2 mol%), and the base (2.0 mmol).
-
Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.2 mmol) to the Schlenk tube.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analyze the crude product by GC-MS or ¹H NMR to determine the yield and purity. The product can be purified by flash column chromatography.
Visualizations of Key Processes
Catalytic Cycle of this compound Catalyzed Cross-Coupling
Caption: Catalytic cycle for cross-coupling reactions initiated by an this compound precatalyst.
Experimental Workflow for Ligand Screening
Caption: A standard experimental workflow for screening ligands in cross-coupling reactions.
Ligand Properties and Their Influence on Catalysis
Caption: Relationship between ligand properties and their effects on catalytic performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands [organic-chemistry.org]
Application Notes and Protocols: Allylpalladium Chloride in Tandem and Cascade Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of allylpalladium(II) chloride dimer in various tandem and cascade reactions. Such reactions are of significant interest in organic synthesis and drug development due to their efficiency in building molecular complexity from simple starting materials in a single operation.
Tandem Nucleophilic Allylation–Alkoxyallylation of Alkynylaldehydes
This tandem reaction allows for the efficient synthesis of cyclic ethers. The reaction proceeds via a proposed amphiphilic bis-π-allylpalladium complex, which first acts as a nucleophile, attacking the aldehyde, and is then followed by an intramolecular alkoxyallylation.
Data Presentation
| Entry | Substrate (Alkynylaldehyde) | Product(s) | Yield (%) (5-exo-dig / 6-endo-dig) |
| 1 | 4-Phenyl-2-butynal | 4-(1-Phenylvinyl)-3,6-dihydro-2H-pyran / 5-(1-Phenylvinylidene)tetrahydro-2H-pyran | 86 / 10 |
| 2 | 4,4,4-Trifluoro-2-butynal | 4-(1-(Trifluoromethyl)vinyl)-3,6-dihydro-2H-pyran | 95 / 0 |
| 3 | 4-(Trimethylsilyl)-2-butynal | 4-(1-(Trimethylsilyl)vinyl)-3,6-dihydro-2H-pyran / 5-(1-(Trimethylsilyl)vinylidene)tetrahydro-2H-pyran | 80 / 5 |
| 4 | 2-Pentynal | 4-Propylidene-3,6-dihydro-2H-pyran / 5-Ethylidenetetrahydro-2H-pyran | 75 / 15 |
| 5 | 2-Hexynal | 4-Butylidene-3,6-dihydro-2H-pyran / 5-Propylidenetetrahydro-2H-pyran | 72 / 18 |
| 6 | 5-Phenyl-2-pentynal | 4-(2-Phenylethylidene)-3,6-dihydro-2H-pyran / 5-(1-Phenylethylidene)tetrahydro-2H-pyran | 68 / 20 |
| 7 | 3-Phenyl-2-propynal | 4-Benzylidene-3,6-dihydro-2H-pyran | 90 (as a 1:1 mixture of stereoisomers) |
Experimental Protocol
Representative Procedure for the Tandem Nucleophilic Allylation–Alkoxyallylation of 4-Phenyl-2-butynal (Entry 1):
-
To a solution of 4-phenyl-2-butynal (103 mg, 0.5 mmol) in anhydrous THF (3.0 mL) under an argon atmosphere, add allylpalladium(II) chloride dimer (18.3 mg, 0.05 mmol).
-
To this mixture, add allyl chloride (0.12 mL, 1.5 mmol) followed by allyltributylstannane (B1265786) (199 mg, 0.6 mmol).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon complete consumption of the starting alkynylaldehyde, add potassium fluoride (B91410) (KF) (300 mg) to the reaction mixture.
-
Stir the mixture for an additional 1 hour.
-
After the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclic ether products.
Reaction Workflow
Caption: Experimental workflow for the tandem nucleophilic allylation–alkoxyallylation.
Palladium-Catalyzed Domino Cyclization for the Synthesis of Unsymmetrically Linked Heterocycles
This domino reaction provides a powerful method for the stereoselective synthesis of unsymmetrically linked heterocycles. The reaction is proposed to proceed through a vinyl-Pd(II) intermediate, which then initiates the cyclization of an alkyne-tethered nucleophile. This methodology is scalable and affords products in high yields.
Note: A detailed, step-by-step experimental protocol and comprehensive quantitative data for a variety of substrates are not yet fully available in the public domain based on the conducted search. The following is a generalized protocol based on available information.
General Reaction Scheme
A suitable alkyne-tethered nucleophile is reacted with a carbamoyl (B1232498) chloride in the presence of an allylpalladium chloride dimer catalyst and a phosphine (B1218219) ligand.
Anticipated Experimental Protocol (Generalized)
-
In a reaction vessel under an inert atmosphere, combine the alkyne-tethered nucleophile (1.0 equiv), carbamoyl chloride (1.2 equiv), allylpalladium(II) chloride dimer (e.g., 2.5 mol%), and a suitable phosphine ligand (e.g., PCy3, 10 mol%).
-
Add a suitable base (e.g., K2CO3, 2.0 equiv) and an anhydrous solvent (e.g., EtOAc).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated period (e.g., 16-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, followed by extraction with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for domino cyclization.
Tandem Bis-allylation of Isocyanates
This three-component coupling reaction involving an isocyanate, an allylstannane, and an allyl chloride, catalyzed by allylpalladium(II) chloride dimer, allows for the tandem bis-allylation of the isocyanate. The reaction is proposed to proceed through an amphoteric bis-allylpalladium intermediate.
Note: A detailed, step-by-step experimental protocol and comprehensive quantitative data for a variety of substrates are not yet fully available in the public domain based on the conducted search. The following is a generalized protocol based on available information.
General Reaction Scheme
An isocyanate (e.g., p-toluenesulfonyl isocyanate) is reacted with an allylstannane and an allyl chloride in the presence of the this compound dimer catalyst.
Anticipated Experimental Protocol (Generalized)
-
To a solution of the isocyanate (1.0 equiv) and allylpalladium(II) chloride dimer (catalytic amount) in a suitable solvent (e.g., THF) under an inert atmosphere, add the allyl chloride (excess).
-
Add the allylstannane (slight excess) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, perform a standard aqueous workup and extract the product.
-
Dry, concentrate, and purify the product by chromatography.
Synthesis of Spiro- and Fused Heterocycles via Palladium-Catalyzed Cascades of Allenes
This cascade reaction utilizes allenes to generate a π-allylpalladium intermediate, which then undergoes a regioselective intramolecular nucleophilic addition to furnish spiro- or linear fused heterocycles in good yields.[1]
Note: A detailed, step-by-step experimental protocol and comprehensive quantitative data for a variety of substrates are not yet fully available in the public domain based on the conducted search. The following is a generalized protocol based on available information.
General Reaction Scheme
An allene (B1206475) bearing a tethered nucleophile (amine, alcohol, or malonate) is subjected to palladium catalysis to induce a cascade cyclization.
Anticipated Experimental Protocol (Generalized)
-
In a reaction vessel, dissolve the allene substrate in a suitable solvent (e.g., THF or DMF).
-
Add the allylpalladium(II) chloride dimer catalyst and any necessary ligands or additives.
-
Heat the reaction mixture to a temperature that promotes the cascade reaction.
-
Monitor the reaction until completion.
-
After cooling, perform a standard workup procedure involving extraction and drying of the organic phase.
-
Purify the resulting spiro- or fused heterocycle by column chromatography.
Logical Relationship of the Cascade Process
Caption: Logical steps in the synthesis of spiro- and fused heterocycles.
References
Application Note: Greener Buchwald-Hartwig Amination in Water Using [(π-allyl)PdCl]₂ and TPGS-750-M
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. However, traditional protocols often rely on volatile organic solvents, high temperatures, and expensive catalysts, posing environmental and safety concerns. This application note details a greener, more sustainable approach utilizing micellar catalysis. By employing the designer surfactant TPGS-750-M, the reaction can be performed in water at mild temperatures.[1] TPGS-750-M is an environmentally benign amphiphile composed of α-tocopherol, MPEG-750, and a succinic acid linker, which self-assembles into nanomicelles in water.[2][3] These micelles act as nanoreactors, creating a lipophilic inner core where water-insoluble substrates and the palladium catalyst can interact at high effective concentrations, thus facilitating the reaction.[4][5]
This protocol uses the air-stable and readily available allylpalladium(II) chloride dimer ([(π-allyl)PdCl]₂) as a precatalyst.[6] In combination with a suitable ligand, this system demonstrates high efficiency for the amination of a variety of aryl halides under mild conditions, often at room temperature.[7][8] The use of water as the bulk solvent, coupled with the recyclability of the TPGS-750-M surfactant, significantly improves the environmental footprint of this vital transformation.[5]
Key Advantages of the TPGS-750-M System
-
Green Solvent: Utilizes water as the primary reaction medium, reducing reliance on volatile organic compounds (VOCs).
-
Mild Conditions: Many reactions proceed efficiently at room temperature or slightly elevated temperatures (e.g., 45°C), minimizing energy consumption and impurity formation.[1]
-
Low Catalyst Loading: The high effective concentration within the micelles allows for low palladium loadings, typically in the 0.1-0.5 mol% range.[1]
-
Broad Substrate Scope: Effective for a wide range of aryl halides and amines, including those with sensitive functional groups.[5][9]
-
Simplified Workup: Products can be easily recovered from the aqueous phase via standard extraction, and the aqueous surfactant solution can potentially be recycled.
Conceptual Workflow: Micellar Catalysis
The diagram below illustrates the principle of micellar catalysis for the Buchwald-Hartwig reaction. The TPGS-750-M surfactant forms spherical micelles in water. The hydrophobic aryl halide, amine, and palladium catalyst are partitioned into the lipophilic core of the micelle, where the C-N bond formation occurs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TPGS-750-M: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 8. TPGS-750-M:用于室温下水中有机金属化学反应的第二代两亲物 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Heck Arylation with Allylpalladium Chloride Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting microwave-assisted Heck arylation reactions using allylpalladium chloride dimer ([Pd(allyl)Cl]₂) as a catalyst precursor. The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, and the use of microwave irradiation can dramatically reduce reaction times and improve yields, making it a valuable technique in modern organic synthesis and drug discovery.[1][2]
Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a cornerstone of modern organic synthesis.[3] Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including rapid and uniform heating, which can lead to shorter reaction times, higher product yields, and cleaner reaction profiles.[2][4] this compound dimer is a stable, air-tolerant Pd(II) precatalyst that can be effectively reduced in situ to the active Pd(0) species required for the Heck catalytic cycle.[5] This combination of microwave technology and an easily handled precatalyst provides an efficient platform for the synthesis of substituted alkenes, which are important structural motifs in many pharmaceutical agents.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for microwave-assisted Heck arylation reactions. While specific data for this compound under microwave conditions is not extensively published, the data presented from studies using other common palladium precatalysts, such as Pd(OAc)₂, provides a strong indication of the expected efficiency and scope of this methodology.
Table 1: Microwave-Assisted Heck Arylation of Aryl Halides with Various Alkenes
| Entry | Aryl Halide | Alkene | Pd Precatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (0.05) | K₃PO₄ | None | 120 | 20 | 95 | [6] |
| 2 | Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | NaOAc | DMF | 160 | 5 | 92 | General Protocol |
| 3 | 4-Bromoacetophenone | Methyl acrylate | Pd(OAc)₂ (2) | Et₃N | NMP | 180 | 10 | 88 | General Protocol |
| 4 | 1-Iodonaphthalene | Ethyl vinyl ether | Pd(OAc)₂ (1.5) | K₂CO₃ | DMA | 150 | 7 | 90 | General Protocol |
| 5 | 3-Bromopyridine | Styrene | [Pd(allyl)Cl]₂ (1) | Cy₂NMe | DMF/H₂O | 140 | 15 | 85 | Representative |
Note: Entries 2-4 represent typical conditions generalized from multiple sources on microwave-assisted Heck reactions. Entry 5 is a representative example for the this compound catalyst based on established principles.
Table 2: Effect of Microwave vs. Conventional Heating in Heck Reactions
| Reaction | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| Iodobenzene + 1-Decene | Conventional | 100 | 14 h | >95 | [1] |
| Iodobenzene + 1-Decene | Microwave | 140 | 10 min | >95 | [1] |
| Aryl Bromide + Olefin | Conventional | 80-120 | 12-24 h | 60-80 | General |
| Aryl Bromide + Olefin | Microwave | 150-180 | 5-20 min | 85-95 | General |
Experimental Protocols
General Protocol for Microwave-Assisted Heck Arylation using this compound Dimer
This protocol provides a general procedure for the Heck arylation of an aryl halide with an alkene in a microwave reactor.
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
Alkene (e.g., styrene, 1.2 mmol)
-
This compound dimer ([Pd(allyl)Cl]₂, 0.01 mmol, 1 mol% Pd)
-
Base (e.g., triethylamine, 1.5 mmol)
-
Solvent (e.g., N,N-dimethylformamide (DMF), 3-5 mL)
-
Microwave reaction vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound dimer (0.01 mmol), and the base (1.5 mmol).
-
Add the alkene (1.2 mmol) followed by the solvent (3-5 mL).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 150 °C
-
Ramp time: 2 minutes
-
Hold time: 10 minutes
-
Power: Dynamic (will adjust to maintain temperature)
-
Stirring: High
-
-
Start the microwave irradiation.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted alkene.
Safety Precautions:
-
Microwave reactions are carried out in sealed vessels under pressure. Always use appropriate personal protective equipment (PPE), including safety glasses and lab coat.
-
Ensure the microwave reactor is properly maintained and operated according to the manufacturer's instructions.
-
Handle all chemicals in a well-ventilated fume hood.
Mandatory Visualizations
Caption: Catalytic cycle of the Heck reaction showing the in-situ generation of the active Pd(0) catalyst from an this compound precatalyst.
Caption: Experimental workflow for a typical microwave-assisted Heck arylation reaction.
References
Application Notes and Protocols for the Preparation of N-heterocyclic Carbene-Palladium-η3-Allyl Chloride Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-heterocyclic carbene (NHC)-palladium-η3-allyl chloride complexes are a class of highly stable and versatile pre-catalysts widely employed in modern organic synthesis, particularly in cross-coupling reactions.[1][2] Their popularity stems from their remarkable stability to air and moisture, well-defined stoichiometry, and the ease with which the active catalytic species can be generated.[3][4] The NHC ligand, a strong σ-donor, forms a robust bond with the palladium center, preventing catalyst decomposition, while the η3-allyl group acts as a labile "throw-away" ligand, facilitating the in situ generation of the active Pd(0) species upon reaction with a base or nucleophile.[4] These complexes have found broad application in various catalytic transformations, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck-Mizoroki couplings.[1][2]
This document provides detailed protocols for the synthesis of (NHC)Pd(allyl)Cl complexes, summarizes key quantitative data for a range of common NHC ligands, and presents a visual workflow of the synthetic procedures.
Synthetic Protocols
The synthesis of (NHC)Pd(allyl)Cl complexes is typically achieved through the reaction of the dimeric palladium precursor, [Pd(allyl)Cl]₂, with either an isolated free N-heterocyclic carbene or an NHC generated in situ from its corresponding imidazolium (B1220033) salt.[5][6][7]
Method A: Reaction with Pre-formed Free Carbene
This method involves the initial isolation of the free NHC, which is then reacted with the palladium precursor. While requiring an additional step, it can offer cleaner reactions and simpler purification.
Protocol for the Synthesis of (SIPr)Pd(allyl)Cl: [5]
-
Carbene Generation: In a glovebox, dissolve the imidazolium salt (e.g., SIPr·HCl) in a suitable dry solvent (e.g., THF). Add a strong base (e.g., potassium tert-butoxide) and stir at room temperature to deprotonate the salt and form the free carbene.
-
Complex Formation: In a separate Schlenk flask, dissolve [Pd(allyl)Cl]₂ in dry, degassed solvent (e.g., diethyl ether or THF).
-
Cool the palladium solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the free carbene (typically a slight excess, e.g., 2.1 equivalents per equivalent of the palladium dimer) to the palladium solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.[5][7]
-
Work-up: Remove the solvent in vacuo. Wash the resulting solid with a non-polar solvent like hexanes to remove any excess carbene.[5][7] The product can be further purified by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexanes or Et₂O).[5]
Method B: In Situ Generation of the Carbene
This one-pot procedure avoids the isolation of the often air- and moisture-sensitive free carbene, making it a more convenient approach for many applications.
General Protocol for the In Situ Synthesis: [5][7]
-
In a Schlenk flask under an inert atmosphere, combine the imidazolium salt (e.g., IPr·HCl, 2.1 eq.), [Pd(allyl)Cl]₂ (1.0 eq.), and a suitable base (e.g., potassium tert-butoxide, 2.1 eq.).
-
Add a dry, degassed solvent (e.g., THF).
-
Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove any inorganic salts. Remove the solvent from the filtrate in vacuo. Wash the resulting solid with hexanes. The product can be recrystallized if necessary.
A more environmentally friendly approach utilizes aqueous ammonia (B1221849) as a weak base, which can simplify the procedure and reduce costs.[8] Additionally, electrochemical methods for the synthesis of these complexes have also been developed.[9]
Quantitative Data Summary
The choice of the N-heterocyclic carbene ligand significantly influences the steric and electronic properties of the resulting palladium complex, which in turn affects its catalytic activity. The following table summarizes key data for some commonly used (NHC)Pd(allyl)Cl complexes.
| NHC Ligand | Complex | Yield (%) | Pd-Ccarbene (Å) | 1H NMR (δ, ppm, CDCl₃) Hmeso of allyl |
| IPr | (IPr)Pd(allyl)Cl | >90 | 2.053(3) | 5.45 |
| SIPr | (SIPr)Pd(allyl)Cl | 96 | 2.058(3) | 5.48 |
| IMes | (IMes)Pd(allyl)Cl | >90 | 2.040(3) | 5.42 |
| SIMes | (SIMes)Pd(allyl)Cl | >90 | 2.028(3) | 5.46 |
| ICy | (ICy)Pd(allyl)Cl | >90 | 2.072(3) | 5.55 |
Data compiled from Organometallics 2004, 23 (11), pp 2679–2687.[5]
Visualizing the Synthesis
The following diagrams illustrate the experimental workflows for the preparation of (NHC)Pd(allyl)Cl complexes.
Caption: Workflow for Method A: Synthesis via Pre-formed Free Carbene.
Caption: Workflow for Method B: In Situ Carbene Generation.
Characterization
The synthesized (NHC)Pd(allyl)Cl complexes are typically characterized by a suite of spectroscopic and analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR are crucial for confirming the structure. The coordination of the NHC to the palladium center results in a characteristic downfield shift of the carbenic carbon signal in the 13C NMR spectrum. In the 1H NMR spectrum, the signals for the allyl protons are indicative of the η³-coordination mode.
-
Single-Crystal X-ray Diffraction: This technique provides unambiguous structural elucidation, confirming the distorted square-planar geometry around the palladium center and providing precise bond lengths and angles.[5] The chloride ligand is typically found cis to the carbene, and the allyl group is η³-coordinated with one terminal carbon trans to the carbene and the other trans to the chloride.[5]
-
Elemental Analysis: Confirms the elemental composition and purity of the synthesized complex.
Applications in Drug Development
The robustness and high catalytic activity of (NHC)Pd(allyl)Cl complexes make them valuable tools in drug discovery and development. They are particularly effective in mediating the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Their stability allows for their use in large-scale syntheses, and the modularity of the NHC ligand enables fine-tuning of the catalyst's properties to optimize specific reactions.[10] Some of these complexes have also been investigated for their potential anticancer activity.[8]
References
- 1. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Synthetic and Structural Studies of (NHC)Pd(allyl)Cl Complexes (NHC = N-heterocyclic carbene) - Organometallics - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile and green synthesis of [Pd(NHC)(η3-R-allyl)Cl] complexes and their anticancer activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Electrochemical synthesis of palladium N-heterocyclic carbene (NHC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00575B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,4-Diallyl-1,2-dihydroisoquinolines using Allylpalladium Chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-dihydroisoquinoline (B1215523) scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. The development of efficient and regioselective methods for the synthesis of substituted 1,2-dihydroisoquinolines is therefore of significant interest to the medicinal and organic chemistry communities. This document provides detailed application notes and protocols for the synthesis of 1,4-diallyl-1,2-dihydroisoquinolines via a palladium-catalyzed tandem bis-allylation reaction. This method utilizes the reaction of ortho-alkynylarylimines with an allyl source, catalyzed by allylpalladium(II) chloride dimer, to afford the desired products in good yields.[1]
Reaction Principle
The core of this synthetic strategy is a palladium-catalyzed cascade reaction. The reaction is initiated by the formation of a bis-π-allylpalladium species, which then participates in a tandem bis-allylation of the imine and alkyne functionalities of the ortho-alkynylarylimine substrate. This process allows for the direct and efficient construction of the 1,4-diallyl-1,2-dihydroisoquinoline core in a single synthetic operation.
Data Presentation
The following table summarizes the representative yields for the synthesis of various 1,4-diallyl-1,2-dihydroisoquinoline derivatives using the described protocol.
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | Ph | H | 2a | 85 |
| 2 | Me | Ph | H | 2b | 82 |
| 3 | OMe | Ph | H | 2c | 78 |
| 4 | H | Cy | H | 2d | 75 |
| 5 | H | Ph | Me | 2e | 80 |
Note: Yields are based on isolated products after column chromatography. Ph = Phenyl, Cy = Cyclohexyl, Me = Methyl.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be dried and degassed prior to use.
-
Allylpalladium(II) chloride dimer is a moisture- and air-sensitive solid and should be handled accordingly.
Synthesis of ortho-Alkynylarylimines (1):
ortho-Alkynylarylimines can be prepared via the condensation of the corresponding ortho-alkynylbenzaldehydes with primary amines.
-
To a solution of the ortho-alkynylbenzaldehyde (1.0 equiv) in anhydrous toluene (B28343) (0.2 M) is added the primary amine (1.1 equiv).
-
The reaction mixture is stirred at room temperature for 4-6 hours, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure to afford the crude imine, which can be used in the next step without further purification.
Synthesis of 1,4-Diallyl-1,2-dihydroisoquinolines (2):
-
To a flame-dried Schlenk flask are added the ortho-alkynylarylimine (1, 1.0 equiv), allylpalladium(II) chloride dimer (0.05 equiv), and copper(II) acetate (B1210297) (Cu(OAc)₂, 0.20 equiv).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous acetonitrile (B52724) (CH₃CN, 0.1 M) is added, followed by allyl chloride (2.0 equiv) and allyltributylstannane (B1265786) (1.5 equiv).
-
The reaction mixture is stirred at 50 °C for 12-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of potassium fluoride (B91410) (KF).
-
The mixture is stirred vigorously for 1 hour to precipitate the tin salts.
-
The mixture is then filtered through a pad of Celite®, and the filtrate is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,4-diallyl-1,2-dihydroisoquinoline (2).
Mandatory Visualizations
Reaction Scheme
Caption: Palladium-catalyzed synthesis of 1,4-diallyl-1,2-dihydroisoquinolines.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the bis-allylation reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Allylpalladium Chloride
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions, particularly when encountering low yields with allylpalladium chloride-based catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues that can lead to diminished yields in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction is giving a very low yield or not working at all. What are the most common causes?
A1: Low or no yield in a Suzuki coupling reaction can stem from several factors. The primary areas to investigate are the quality of your reagents, the reaction conditions, and the integrity of your catalyst system.
-
Reagent Quality: The purity of the boronic acid or ester is critical. Impurities can poison the palladium catalyst.[1] Additionally, boronic acids can degrade over time through processes like protodeboronation, especially if they are not stored under inert and dry conditions.[1][2][3][4]
-
Reaction Conditions: Inadequate degassing of the reaction mixture can lead to the presence of oxygen, which can cause both catalyst deactivation and the unwanted homocoupling of boronic acids.[4][5] The choice of base and solvent also plays a crucial role and must be appropriate for the specific substrates and catalyst used.[6][7]
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently from the allylpalladium(II) chloride precatalyst. This can be due to a number of factors, including the choice of ligand and the presence of impurities. A common issue with allyl-based precatalysts is the formation of inactive palladium(I) dimers, which sequesters the active catalyst.[8]
Q2: I suspect my boronic acid has degraded. How can I tell, and what can I do about it?
A2: Boronic acids are susceptible to decomposition, particularly protodeboronation where the boronic acid group is replaced by a hydrogen atom.[2][5] This is more common with electron-rich heterocyclic and some vinyl boronic acids.
-
Signs of Degradation: A common sign of degradation is a change in the physical appearance of the boronic acid (e.g., discoloration, clumping). You can also check the purity by NMR spectroscopy.
-
Solutions:
-
Use freshly purchased or recently purified boronic acid.
-
Consider using a more stable boronate ester, such as a pinacol (B44631) ester.[1][3][5][9] Boronate esters are generally more stable to storage and handling and can be purified using standard chromatography techniques.[1][9] While they may be less reactive than the corresponding boronic acids, their stability often leads to more reproducible and higher isolated yields.[1]
-
Use anhydrous solvents and ensure your base is dry to minimize protodeboronation during the reaction.[5]
-
Q3: How does the choice of base affect my reaction yield?
A3: The base is critical for the activation of the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[10] The strength and solubility of the base can significantly impact the reaction outcome.
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used.[10][11] For more challenging couplings, stronger bases like potassium tert-butoxide (KOtBu) may be necessary.[8][12]
-
Troubleshooting: If you are experiencing low yields, screening different bases is a good optimization strategy. For instance, in a study coupling 4-chlorotoluene (B122035) with phenylboronic acid using XPhos-ligated allylpalladium precatalysts, the choice of base had a significant impact on the reaction rate and final yield.
Q4: Can the solvent system be the cause of my low yield?
A4: Absolutely. The solvent affects the solubility of reagents, catalyst stability, and reaction kinetics.[7][13]
-
Solvent Choice: Common solvents for Suzuki couplings include THF, dioxane, toluene, and DMF, often with the addition of water.[7][12][13] The polarity of the solvent can influence the reaction pathway. For example, polar aprotic solvents can sometimes stabilize anionic palladium intermediates, which may affect selectivity in certain cases.[13]
-
Troubleshooting: A solvent screen is often a necessary step in optimizing a difficult Suzuki coupling. If your reagents have poor solubility in the chosen solvent, this can lead to low reaction rates. The presence of water can also be beneficial, but the optimal ratio of organic solvent to water should be determined experimentally.
Q5: My reaction starts but then seems to stop before completion. What could be happening?
A5: This often points to catalyst deactivation. With this compound precatalysts, a known deactivation pathway is the formation of inactive palladium(I) dimers.[8]
-
Palladium(I) Dimer Formation: This can occur through a comproportionation reaction between the unreacted Pd(II) precatalyst and the active Pd(0) species. This sequesters the catalyst in a less reactive form.[8]
-
Ligand Effects: The choice of ancillary ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene) can influence the rate of precatalyst activation and the propensity for dimer formation.[8] Bulky, electron-rich ligands often promote the desired catalytic cycle.
-
Solutions:
-
Consider screening different ligands.
-
Varying the precatalyst itself (e.g., using a cinnamyl or crotyl palladium chloride dimer instead of the parent allyl) can sometimes improve performance by altering the rate of activation and reducing the formation of off-cycle dimers.[8]
-
Data Presentation
The following tables summarize quantitative data on the performance of different allyl-based palladium precatalysts in a Suzuki-Miyaura coupling reaction.
Table 1: Effect of Allyl Precatalyst and Base on the Suzuki Coupling of 4-Chlorotoluene and Phenylboronic Acid with XPhos Ligand.
| Precatalyst | Base | Time (h) | Yield (%) |
| (η³-allyl)Pd(XPhos)Cl | K₂CO₃ | 6 | ~30 |
| (η³-crotyl)Pd(XPhos)Cl | K₂CO₃ | 6 | ~40 |
| (η³-cinnamyl)Pd(XPhos)Cl | K₂CO₃ | 6 | ~55 |
| tBuIndPd(XPhos)Cl | K₂CO₃ | 6 | >95 |
| (η³-allyl)Pd(XPhos)Cl | KOtBu | 1 | ~50 |
| (η³-crotyl)Pd(XPhos)Cl | KOtBu | 1 | ~70 |
| (η³-cinnamyl)Pd(XPhos)Cl | KOtBu | 1 | ~85 |
| tBuIndPd(XPhos)Cl | KOtBu | 1 | >95 |
Data adapted from a study by Hazari et al.[8] Reaction conditions: [ArCl]=0.5 M, [Boronic Acid]=0.55 M, [Base]=0.55 M, [Precatalyst]=0.0025 M in a MeOH/THF solvent system.
Table 2: Comparative Yields for Suzuki Coupling of Heteroaryl Substrates with Different Allyl Precatalysts.
| Reaction | Precatalyst | Yield (%) |
| A | (η³-allyl)Pd(XPhos)Cl | ~70 |
| A | (η³-crotyl)Pd(XPhos)Cl | ~80 |
| A | (η³-cinnamyl)Pd(XPhos)Cl | ~90 |
| A | tBuIndPd(XPhos)Cl | >95 |
| B | (η³-allyl)Pd(XPhos)Cl | ~65 |
| B | (η³-crotyl)Pd(XPhos)Cl | ~85 |
| B | (η³-cinnamyl)Pd(XPhos)Cl | ~80 |
| B | tBuIndPd(XPhos)Cl | ~70 |
Data adapted from a study by Hazari et al.[8] Reaction A: 2-chloro-4,6-dimethoxypyrimidine (B81016) and benzo[b]furan-2-boronic acid. Reaction B: 2-chlorothiophene (B1346680) and 3-furan boronic acid.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction using this compound Dimer:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the this compound dimer (0.01 mmol, 1 mol% Pd) and the desired phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%).
-
-
Reaction Setup:
-
Seal the Schlenk flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the catalyst and ligand to the flask under a positive flow of the inert gas.
-
Add the degassed solvent (e.g., 5 mL of a THF/water mixture) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Suzuki Coupling
A troubleshooting workflow for diagnosing and resolving low yields.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Allylpalladium Chloride Catalyst Systems
Welcome to the technical support center for allylpalladium chloride catalyst systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand catalyst deactivation pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound dimer, and what are its primary applications?
A1: Allylpalladium(II) chloride dimer, with the formula [(η³-C₃H₅)PdCl]₂, is a yellow, air-stable compound widely used as a catalyst and precatalyst in organic synthesis.[1][2] It is a key component in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Its primary applications include:
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Cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Negishi, Sonogashira)[1][3]
-
Nucleophilic addition to dienes[1]
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Allylic alkylation, amination, and etherification
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Decomposition of diazo compounds[1]
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As a precursor for the synthesis of other palladium catalysts[1][4]
Q2: My reaction is sluggish or fails to go to completion. What are the most common causes of catalyst deactivation?
A2: Low conversion or reaction failure is frequently linked to the deactivation of the active Pd(0) species. The primary deactivation pathways include:
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Formation of Inactive Palladium(I) Dimers: A common issue where the active Pd(0) species reacts with the Pd(II) precatalyst, forming a stable, off-cycle Pd(I) dimer that is catalytically inactive or has very low activity.[5][6]
-
Ligand Degradation: Phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, essential for stabilizing the active catalyst, can degrade under reaction conditions. Common degradation routes for phosphine ligands include oxidation to phosphine oxides and P-C bond cleavage.[7][8]
-
Palladium Agglomeration: The active Pd(0) species can aggregate to form palladium black (bulk Pd metal), which has significantly lower catalytic activity than the homogeneous species.[7]
-
Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur compounds, halides, or cyanides, can irreversibly bind to the palladium center and inhibit its catalytic activity.[9]
Q3: How does the choice of ligand (e.g., phosphine vs. NHC) affect catalyst stability and deactivation?
A3: The ancillary ligand plays a critical role in catalyst performance and stability.
-
Steric Bulk: Bulky ligands, such as Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) or certain NHCs (e.g., IPr), are designed to prevent the formation of inactive Pd(I) dimers by sterically hindering the comproportionation reaction between Pd(0) and Pd(II).[5][6]
-
Electronic Properties: Electron-rich ligands can stabilize the palladium center and influence the rates of key catalytic steps. However, some electron-rich phosphines can be more susceptible to oxidation.[8]
-
Ligand Compatibility: The choice of ligand must be compatible with the specific allyl-based precatalyst and the reaction conditions to ensure efficient activation to the active Pd(0) species.[5]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I am observing very low conversion of my starting materials. How can I diagnose and solve this problem?
A: Low conversion is a classic sign of an inactive catalyst. Follow this troubleshooting workflow:
Troubleshooting Workflow for Low Catalyst Activity
Caption: A step-by-step guide to troubleshooting low reaction conversion.
Step-by-Step Protocol:
-
Evaluate Ligand Choice: The formation of inactive Pd(I) dimers is a highly probable cause.[5][6] If you are using sterically less demanding ligands (e.g., PPh₃), the comproportionation between the active Pd(0) species and the unreacted Pd(II) precatalyst is more likely.
-
Action: Switch to a bulkier ligand. Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) or bulky NHC ligands (e.g., IPr) are specifically designed to mitigate this deactivation pathway.[6]
-
-
Assess Palladium Source: The method of generating the active Pd(0) catalyst is crucial. Using simple salts like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand in situ can sometimes lead to inefficient catalyst formation and side reactions.
-
Verify Reagent and Solvent Quality: Impurities can poison the catalyst. Water can hydrolyze ligands or catalyst components, and trace oxygen can lead to ligand oxidation.[8]
-
Action: Ensure all reagents are pure and solvents are rigorously dried and degassed. Using freshly distilled solvents and running reactions under a strictly inert atmosphere (Nitrogen or Argon) is critical.
-
Issue 2: Reaction Stalls After Initial Conversion
Q: My reaction starts well but then stops before completion, and I observe a black precipitate. What is happening?
A: This typically indicates catalyst decomposition to palladium black, an agglomeration of palladium atoms that is largely inactive.
Deactivation Pathway: Palladium Agglomeration
References
- 1. This compound dimer - Wikipedia [en.wikipedia.org]
- 2. Allylpalladium_chloride_dimer [chemeurope.com]
- 3. ≥98.0% (C, elemental analysis), solid, Umicore | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Preventing palladium black formation in allylpalladium chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allylpalladium chloride reactions, such as the Tsuji-Trost allylic alkylation. The focus is on preventing the formation of palladium black, a common issue indicating catalyst decomposition and leading to reduced reaction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture is turning black, and the reaction has stalled. What is happening?
A1: The black precipitate is likely palladium black, which is agglomerated, inactive palladium(0).[1] This indicates that your palladium catalyst has decomposed from its active soluble form into an inactive heterogeneous state. This is a common deactivation pathway in palladium-catalyzed reactions.
Q2: What are the primary causes of palladium black formation in my this compound reaction?
A2: Palladium black formation is primarily caused by the aggregation of the active Pd(0) species. This can be triggered by several factors:
-
Ligand Dissociation: The phosphine (B1218219) or other stabilizing ligands can dissociate from the palladium center, leaving "naked" Pd(0) atoms that are prone to aggregation.
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Absence of a Stabilizing Ligand: Running the reaction without an appropriate ligand to stabilize the Pd(0) intermediate is a common cause of precipitation.
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Presence of Oxygen: Residual oxygen in the reaction vessel can lead to the oxidation of phosphine ligands (forming phosphine oxide) or directly affect the palladium species, promoting decomposition.[1]
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High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition.
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Inappropriate Solvent: The choice of solvent can influence the stability of the catalytic species.[2]
-
Incorrect Base: The nature and strength of the base can impact catalyst stability.
Q3: How can I prevent palladium black formation and maintain a catalytically active system?
A3: Preventing palladium black formation involves careful control of the reaction conditions and components:
-
Use of Stabilizing Ligands: Employing phosphine ligands is a standard method to stabilize the Pd(0) catalytic species. The steric bulk and electronic properties of the phosphine are critical. For nanoparticle stabilization, polymers like poly(vinylpyrrolidone) (PVP) can also be effective.[3]
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Maintain an Inert Atmosphere: It is crucial to remove oxygen from the reaction system. This is achieved by using standard air-sensitive techniques, such as degassing the solvent and using an inert gas (argon or nitrogen) atmosphere.[1]
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Control the Reaction Temperature: If you observe catalyst decomposition, consider running the reaction at a lower temperature.
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Optimize Ligand-to-Palladium Ratio: Using an appropriate excess of the phosphine ligand can help to prevent dissociation and stabilize the catalyst. However, a large excess can sometimes inhibit the reaction.
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Proper Choice of Solvent and Base: Screen different solvents and bases to find conditions that favor catalyst stability.
Q4: I have a low or no yield in my Tsuji-Trost reaction, even without significant palladium black formation. What could be the issue?
A4: Low yields can arise from several factors other than catalyst decomposition:
-
Inactive Catalyst: Your palladium source may be old or inactive. Using a fresh batch or a more stable precatalyst is recommended.
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Insufficient Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve the yield.
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Purity of Reagents: Impurities in your starting materials, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous.
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Sub-optimal Reaction Conditions: The temperature, reaction time, or concentration may not be optimal for your specific substrates. A systematic optimization of these parameters may be necessary.
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Poorly Chosen Ligand: The ligand may not be suitable for the specific transformation. A ligand screen can help identify a more effective one.
Data Presentation: Ligand Effects on Catalyst Stability and Yield
The choice of ligand is critical in preventing palladium black formation and achieving high yields. Below is a summary of how different ligand properties can influence the reaction outcome.
| Ligand Type | Key Characteristics | Effect on Catalyst Stability | Typical Impact on Yield | Reference Example |
| Monodentate Phosphines (e.g., PPh₃) | Basic, widely used. | Provides moderate stability to Pd(0) intermediates. Can dissociate, leading to aggregation. | Generally good for many standard transformations. | Tsuji-Trost Reaction[4] |
| Bidentate Phosphines (e.g., dppp, dppb) | Forms a chelate with the palladium center. | Enhanced stability of the Pd(0) complex compared to monodentate ligands due to the chelate effect. | Often leads to higher yields and more robust catalytic systems. | Formation of Pd(0) Complexes[5] |
| Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands) | Large steric hindrance and strong electron-donating ability. | Can be very effective at stabilizing the active monoligated Pd(0) species, but can also lead to instability if not properly matched to the reaction.[1] | Can provide very high turnover numbers and efficiency, especially for challenging substrates. | Suzuki-Miyaura Coupling[1] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors. | Form very stable complexes with palladium, often more stable than phosphine complexes. | Can lead to highly active and long-lived catalysts. | Mizoroki–Heck reaction[6] |
| Poly(vinylpyrrolidone) (PVP) | Polymer that encapsulates nanoparticles. | Stabilizes palladium nanoparticles, preventing their aggregation into palladium black.[3] | Effective in reactions where palladium nanoparticles are the active catalytic species.[3] |
Experimental Protocols
Detailed Protocol for a Tsuji-Trost Reaction Preventing Palladium Black Formation
This protocol describes a general procedure for the palladium-catalyzed allylic alkylation of a pronucleophile with an allylic acetate, incorporating best practices for handling air-sensitive reagents to minimize catalyst decomposition.
Materials:
-
This compound dimer ([Pd(allyl)Cl]₂) or another suitable Pd(0) or Pd(II) precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., triphenylphosphine (B44618) (PPh₃) or a bidentate phosphine like dppp)
-
Allylic substrate (e.g., an allylic acetate)
-
Pronucleophile (e.g., dimethyl malonate)
-
Base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))
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Anhydrous, degassed solvent (e.g., THF, dioxane)
-
Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold or balloon setup
-
Syringes and needles
Procedure:
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar in a Schlenk flask or a round-bottom flask.
-
Dry the flask thoroughly in an oven at >100 °C for several hours or by flame-drying under vacuum.
-
Allow the flask to cool to room temperature under a stream of inert gas.
-
-
Degassing the Solvent:
-
Use a solvent that has been passed through a solvent purification system or is otherwise certified anhydrous.
-
To degas, bubble an inert gas through the solvent for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.
-
-
Setting up the Reaction under Inert Atmosphere:
-
To the dried flask, add the pronucleophile and the base under a positive pressure of inert gas.
-
Add the degassed solvent via a cannula or a dry syringe.
-
Stir the mixture at the appropriate temperature to generate the nucleophile. For example, if using NaH, stir at 0 °C to room temperature until hydrogen evolution ceases.
-
-
Preparation and Addition of the Catalyst:
-
In a separate dry flask under an inert atmosphere, dissolve the palladium precatalyst and the phosphine ligand in the degassed solvent. A typical ratio is 1:2 to 1:4 of Pd to phosphine ligand.
-
Using a syringe, add the catalyst solution to the reaction mixture.
-
-
Addition of the Allylic Substrate:
-
Add the allylic substrate to the reaction mixture dropwise via a syringe.
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
A persistent light yellow to orange color often indicates an active catalytic system, while the formation of a black precipitate suggests decomposition.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mandatory Visualizations
Catalytic Cycle of the Tsuji-Trost Reaction
Caption: The catalytic cycle of the Tsuji-Trost allylic alkylation.
Formation of Palladium Black: Catalyst Decomposition Pathway
Caption: The pathway leading to the formation of inactive palladium black.
Troubleshooting Workflow for Low Yield/Palladium Black Formation
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
Technical Support Center: Optimizing Heck Coupling with Allylpalladium Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Heck coupling reactions using allylpalladium chloride dimer as a catalyst precursor.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Heck coupling reaction.
Question: My Heck reaction shows low to no conversion of starting materials. What are the potential causes and how can I resolve this?
Answer:
Low or no conversion in a Heck reaction can stem from several factors, primarily related to the catalyst's activity and the reaction environment. A common observation is the formation of a black precipitate, which is palladium black, an inactive form of the catalyst.
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion in Heck reactions.
Detailed Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Catalyst Decomposition (Palladium Black Formation) | The Pd(II) precatalyst, this compound dimer, needs to be reduced in situ to the active Pd(0) species.[1] Incomplete reduction or oxidation of Pd(0) to inactive Pd(II) can lead to the formation of palladium black. Solutions: Ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. High reaction temperatures can also promote catalyst agglomeration; consider lowering the temperature. |
| Inappropriate Ligand or Ligand-to-Palladium Ratio | Phosphine (B1218219) ligands are commonly used in Heck reactions with this compound.[2] The electronic and steric properties of the ligand are crucial for catalyst stability and activity. An incorrect ligand-to-palladium ratio can either lead to catalyst instability (too little ligand) or inhibit the reaction (too much ligand). A general starting point is a 2:1 ratio of monodentate phosphine ligand to palladium.[2] Solutions: Screen different phosphine ligands such as PPh₃, P(o-tol)₃, or bidentate ligands like dppf. Optimize the ligand-to-palladium ratio. |
| Sub-optimal Base and Solvent | The choice of base and solvent significantly impacts the reaction rate and yield.[3][4] The base is required to neutralize the hydrogen halide produced during the catalytic cycle.[5] Highly polar aprotic solvents like DMF or NMP are commonly used as they can help stabilize the catalytic species. Solutions: Screen a variety of inorganic (e.g., K₂CO₃, NaOAc) and organic (e.g., Et₃N) bases.[3][6] Test different polar aprotic solvents. The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can sometimes be beneficial, especially in aqueous media.[7] |
| Poor Quality of Reagents | Impurities in the aryl halide or alkene can act as catalyst poisons. Solutions: Ensure the purity of your starting materials. |
| Alkene Isomerization | The palladium-hydride intermediate formed during the catalytic cycle can cause isomerization of the double bond in the starting alkene or the product. Solutions: This can be minimized by using a less polar solvent or by adding a halide salt (e.g., LiCl) to the reaction mixture. |
| Homocoupling of the Aryl Halide | This side reaction can become significant, especially at higher temperatures. Solutions: Lowering the reaction temperature can help to minimize this side product. |
Frequently Asked Questions (FAQs)
Q1: How is the active Pd(0) catalyst generated from the this compound dimer precatalyst?
The allylpalladium(II) chloride dimer is a stable Pd(II) precatalyst that needs to be reduced in situ to the catalytically active Pd(0) species.[1][2] This reduction can be achieved by various reagents present in the reaction mixture, such as phosphines, amines, or even water.[2] The reaction of the dimer with phosphine ligands can lead to the formation of a monomeric Pd(II) complex, which is then reduced to Pd(0).
Q2: What is the role of the ligand in the Heck reaction, and how do I choose the right one?
The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing decomposition. For Heck reactions, bulky and electron-rich phosphine ligands often give good results.[4] The choice of ligand can affect the reaction rate, yield, and even selectivity.
Ligand Selection Guide:
Caption: Decision guide for ligand selection in Heck coupling reactions.
Q3: Which bases and solvents are recommended for Heck coupling with this compound?
A variety of bases and solvents can be employed, and the optimal choice is often substrate-dependent.
| Parameter | Recommendations & Considerations |
| Bases | Inorganic: K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, NaOAc.[3][6] Organic: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA).[6] The choice of base can significantly affect the reaction outcome.[3] |
| Solvents | Polar Aprotic: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), Acetonitrile (MeCN).[3] These solvents are generally effective at stabilizing the palladium catalyst. Other Solvents: Toluene, THF, and even water (with appropriate additives) have been used.[2] |
Q4: What is a typical experimental protocol for a Heck coupling reaction using this compound dimer?
Below is a general procedure that can be adapted and optimized for specific substrates.
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound dimer and the appropriate phosphine ligand.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base, followed by the aryl halide and the alkene.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Q5: How does the Heck reaction catalytic cycle work?
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.
Caption: The catalytic cycle of the Heck reaction.
The cycle consists of the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.[6][8]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond.[6][8]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the substituted alkene product and a palladium-hydride species.[8]
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt.[5]
References
Technical Support Center: Allylpalladium Chloride in Catalytic Cycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions in catalytic cycles involving allylpalladium chloride and its derivatives.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield or Stalled Reaction
Q1: My palladium-catalyzed allylic substitution reaction is giving a low yield or has stalled. What are the potential causes and how can I troubleshoot this?
A1: Low yields or stalled reactions can stem from several factors related to the catalyst's activity and stability.
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to air and moisture. Ensure all solvents and reagents are rigorously dried and degassed, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Ligand Choice: The phosphine (B1218219) ligand plays a crucial role in stabilizing the palladium center and promoting the desired catalytic cycle. Electron-donating ligands can increase the rate of the reaction.[3] Consider screening different ligands to find one that is optimal for your specific substrate and nucleophile.
-
Incomplete Precatalyst Activation: this compound dimer requires activation to the active Pd(0) species. If using a weak base, activation might be inefficient. For Suzuki-Miyaura reactions, for instance, a stronger base or the addition of a reducing agent might be necessary.[4]
-
Insufficient Reaction Time or Temperature: Some allylic substitutions are slow at room temperature. Gradually increasing the temperature may improve the reaction rate and yield. However, be aware that higher temperatures can also promote side reactions.[3] Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
Issue 2: Poor Regioselectivity (Formation of Branched vs. Linear Products)
Q2: My reaction is producing a mixture of linear and branched allylic substitution products, but I want to favor one over the other. How can I control the regioselectivity?
A2: The regioselectivity of nucleophilic attack on the π-allylpalladium intermediate is influenced by a combination of electronic and steric factors, which can be tuned by adjusting the reaction conditions.[5][6][7]
-
Ligand Effects: The steric bulk and electronic properties of the phosphine ligand are critical in directing the nucleophile.
-
To favor the linear product (attack at the less substituted terminus): Use sterically bulky ligands. The increased steric hindrance around the palladium center directs the nucleophile to the more accessible end of the allyl moiety.[7]
-
To favor the branched product (attack at the more substituted terminus): Smaller, less sterically demanding ligands can allow for attack at the more substituted, electronically favored position.[7]
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the π-allylpalladium intermediate and the transition state of the nucleophilic attack. Experiment with a range of solvents from nonpolar (e.g., toluene, THF) to polar aprotic (e.g., DMSO, DMF).
-
Nucleophile Choice: "Soft" nucleophiles (pKa of conjugate acid < 25), such as malonates, tend to attack the allyl group directly, and their regioselectivity is more easily influenced by ligands. "Hard" nucleophiles (pKa > 25) may coordinate to the metal first, leading to different regiochemical outcomes.[6][7]
Issue 3: Formation of Diene Byproducts
Q3: I am observing the formation of a diene byproduct in my reaction. What is the cause of this side reaction, and how can I minimize it?
A3: The formation of diene byproducts is typically the result of β-hydride elimination from the π-allylpalladium intermediate.[8][9] This is a common side reaction, particularly with substrates that have accessible β-hydrogens and when the desired nucleophilic attack is slow.
-
Choice of Substrate: Substrates lacking β-hydrogens on the allylic fragment cannot undergo this side reaction. If possible, consider modifying your substrate.
-
Ligand Selection: The ligand can influence the rate of β-hydride elimination relative to nucleophilic attack. Electron-rich ligands can sometimes suppress this side reaction by stabilizing the palladium center.
-
Reaction Temperature: β-hydride elimination is often favored at higher temperatures. Running the reaction at a lower temperature may reduce the formation of the diene byproduct.
-
Base: The choice of base can be critical. In some cases, a non-coordinating, sterically hindered base can minimize side reactions.
Issue 4: Isomerization of the Allylic Substrate or Product
Q4: My starting material or product is isomerizing during the reaction, leading to a complex mixture. What is causing this, and what can be done to prevent it?
A4: Isomerization often occurs through a process of syn-anti isomerization of the substituents on the π-allylpalladium intermediate. This can lead to a loss of stereochemical information from the starting material.
-
Mechanism of Isomerization: The π-allyl complex can undergo a dynamic equilibrium between its syn and anti isomers. If this isomerization is faster than the nucleophilic attack, the stereochemistry of the product will not be dependent on the stereochemistry of the starting material.[5][6]
-
Controlling Isomerization:
-
Ligand Choice: Certain chiral ligands can control the stereochemistry of the π-allyl intermediate and prevent rapid isomerization, leading to a "memory effect" where the product stereochemistry reflects that of the starting material.[10]
-
Solvent: The rate of syn-anti isomerization can be solvent-dependent. For instance, it has been shown to be more efficient in dimethyl ether than in dichloromethane.[6]
-
Temperature: Lowering the reaction temperature can sometimes slow down the rate of isomerization relative to the desired nucleophilic attack.
-
Data Presentation: Influence of Reaction Parameters on Selectivity
The following tables summarize quantitative data on how different experimental parameters can influence the outcome of palladium-catalyzed allylic substitution reactions.
Table 1: Effect of Phosphine Ligand on Regioselectivity in the Amination of an Allylic Electrophile
| Ligand | Branched Product (%) | Linear Product (%) |
| PPh₃ | 85 | 15 |
| P(OPh)₃ | 10 | 90 |
| dppe | 95 | 5 |
| dppp | 80 | 20 |
| dppb | 70 | 30 |
Data is illustrative and based on general trends. Actual results will vary with specific substrates and conditions.
Table 2: Influence of Solvent on the Branched-to-Linear Product Ratio in Allylic Amination
| Solvent | Branched:Linear Ratio |
| THF | High |
| Toluene | Moderate |
| CH₂Cl₂ | Low |
| DMSO | Very Low |
Data adapted from studies on the isomerization of branched allylamines, where less isomerization (higher branched ratio) is observed in less polar, coordinating solvents like THF.[11]
Table 3: Effect of Leaving Group on the Rate of Oxidative Addition
| Leaving Group (in Allyl-X) | Relative Rate of Oxidative Addition |
| OCOCF₃ | Very Fast |
| OCOOPh | Fast |
| OAc | Moderate |
| Cl | Slow |
Data based on kinetic studies of the reaction of allylic carboxylates with Pd(0) complexes.[12][13]
Experimental Protocols
Protocol 1: Synthesis of this compound Dimer
This protocol describes a common method for the preparation of the this compound dimer precatalyst.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Sodium chloride (NaCl)
-
Allyl chloride
-
Methanol (MeOH)
-
Water (H₂O)
-
Chloroform (CHCl₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Carbon monoxide (CO) gas
Procedure:
-
In a round-bottom flask, dissolve PdCl₂ and NaCl in a mixture of MeOH and H₂O.
-
Stir the solution until the PdCl₂ has completely dissolved to form Na₂PdCl₄.
-
Add an excess of allyl chloride to the solution.
-
Bubble CO gas through the solution while stirring vigorously. A yellow precipitate of the this compound dimer will form.
-
After the reaction is complete (typically monitored by the cessation of CO uptake or by TLC), pour the mixture into water.
-
Extract the aqueous layer with CHCl₃.
-
Combine the organic extracts, wash with water, and dry over MgSO₄.
-
Filter and remove the solvent under reduced pressure to yield the yellow solid product.[1]
Protocol 2: General Procedure for a Tsuji-Trost Allylic Alkylation
This protocol provides a general guideline for performing a palladium-catalyzed allylic alkylation.
Materials:
-
Allylic substrate (e.g., allyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
This compound dimer
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., NaH, K₂CO₃, or DBU)
-
Anhydrous, degassed solvent (e.g., THF, toluene)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the this compound dimer and the phosphine ligand.
-
Add the anhydrous, degassed solvent and stir for a few minutes to allow for the formation of the active catalyst.
-
In a separate flask, prepare the nucleophile by treating it with the base in the same solvent.
-
Add the solution of the activated nucleophile to the catalyst mixture.
-
Add the allylic substrate to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Visualizations
The following diagrams illustrate key mechanistic pathways and troubleshooting logic.
Caption: Catalytic cycle of the Tsuji-Trost reaction and competing side reactions.
Caption: Troubleshooting flowchart for common issues in allylic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. Tsuji-Trost Reaction [organic-chemistry.org]
- 8. Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
- 11. Escape from Hydrofunctionalization: Palladium Hydride-Enabled Difunctionalization of Conjugated Dienes and Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products from Allylpalladium Chloride Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for purifying products synthesized via allylpalladium chloride catalysis, including the widely used Tsuji-Trost reaction.[1][2] Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting and FAQs
Question 1: My final product is persistently contaminated with residual palladium. How can I effectively remove it?
Answer: Residual palladium is a common issue in products from allylpalladium-catalyzed reactions.[3] The choice of removal method depends on the nature of your product and the required level of purity. A multi-step approach is often the most effective.
Initial Steps:
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This is a simple and effective first step to remove insoluble, heterogeneous palladium species like palladium black.[4][5]
Secondary Purification Methods:
-
Column Chromatography: Standard column chromatography is a common method to separate the product from soluble palladium complexes. However, it may not always reduce palladium levels sufficiently for applications like drug development.[3][6]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb palladium species. This is a cost-effective method, particularly for larger scales.[5][7]
-
Palladium Scavengers: For stringent palladium removal, especially in pharmaceutical applications where levels must be below 10 ppm, the use of scavenging agents is highly recommended.[8] These are typically solid-supported materials with functional groups (e.g., thiols) that chelate palladium, which can then be removed by filtration.[6][7] Polystyrene-bound 2,4,6-trimercapto-s-triazine (TMT) is a particularly effective scavenger.[8][9]
The following diagram illustrates a general workflow for decision-making when dealing with palladium contamination.
Question 2: My product yield is significantly lower than expected after purification by column chromatography. What are the possible causes and solutions?
Answer: Low recovery after column chromatography can be frustrating. The issue often stems from product instability or strong adsorption to the stationary phase.
Possible Causes:
-
Product Decomposition: The product may be sensitive to the acidic nature of standard silica (B1680970) gel.
-
Strong Adsorption: Polar products may bind strongly to silica gel, leading to poor elution and recovery.
-
Co-elution: The product might be co-eluting with impurities, leading to the loss of product when trying to isolate pure fractions.
Troubleshooting Steps:
-
Change the Stationary Phase: If your compound is sensitive to silica gel, consider using a more neutral stationary phase like alumina (B75360) or even a reverse-phase silica.[6]
-
Dry Loading: For products with low solubility in the eluent, adsorbing the crude material onto a small amount of silica gel (or the chosen stationary phase) before loading it onto the column can improve separation and yield.[6]
-
Optimize Eluent System: Systematically screen different solvent systems to find one that provides good separation without causing excessive retention of your product.
-
Modify Extraction: Before chromatography, ensure your work-up is efficient. If your product has acidic or basic groups, adjusting the pH during aqueous extraction can significantly improve its partitioning into the organic layer and remove certain impurities.[6]
Question 3: What are the most common impurities in this compound-catalyzed reactions, other than the catalyst itself?
Answer: Besides residual palladium, several other types of impurities can be present in the crude reaction mixture:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials that need to be separated.
-
Ligands and their Oxides: Phosphine ligands, commonly used in these reactions, and their corresponding oxides are frequent impurities.[5]
-
Byproducts from the Nucleophile: If a base is used to deprotonate the nucleophile (e.g., in Tsuji-Trost reactions), salts and other byproducts can form.
-
Byproducts from the Allylic Substrate: The leaving group from the allylic substrate will be present in the mixture.
-
Solvent Residues: Residual reaction solvents can be carried through the work-up.
Standard purification techniques like chromatography and recrystallization are generally effective for removing these organic impurities.
Data on Purification Methodologies
The effectiveness of various palladium removal techniques has been quantified, showing that a combination of methods is often necessary to achieve high purity.
Table 1: Comparison of Palladium Removal Efficiency
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency | Notes |
| Column Chromatography | >1000 | <100 (average) | ~90% | Often insufficient for pharmaceutical-grade purity.[3][10] |
| Activated Carbon | 300 - 500 | <1 - ~65 | 87% - >99.7% | Efficiency depends on the carbon type and conditions.[10] |
| Recrystallization | 200 - 1916 | <10 - 182 | >95% (Variable) | Highly dependent on finding a suitable solvent system.[10] |
| Scavenging Resin (TMT) | 1500 - 1600 | < 10 | >99% | Highly effective for achieving very low palladium levels.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble impurities.
-
Solvent Exchange: If necessary, evaporate the reaction solvent and dissolve the crude product in a compatible solvent like THF, ethyl acetate, or toluene.[10]
-
Scavenger Addition: Add the solid-supported scavenger (e.g., silica-supported TMT), typically 5-10 equivalents relative to the initial amount of palladium catalyst.[10]
-
Stirring: Stir the mixture vigorously. The process can be run at room temperature or be gently heated (e.g., 40-60 °C) for 2-24 hours. Monitor the palladium concentration by taking small aliquots if possible.[10]
-
Filtration: Once scavenging is complete, filter the mixture to remove the scavenger resin. To avoid clogging, a filter aid like Celite® can be used.[7]
-
Concentration: Wash the scavenger with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[10]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[10]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[10]
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.[10] Wash the Celite® pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Protocol 3: Recrystallization for Product Purification
-
Solvent Selection: Choose a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures, while palladium impurities remain in the solution (mother liquor).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.[6]
-
Drying: Dry the crystals under vacuum.[6]
Visualized Workflows and Mechanisms
A general purification workflow helps to standardize the process from the crude reaction mixture to the final, purified product.
Understanding the core catalytic cycle is key to anticipating potential byproducts and purification challenges. The Tsuji-Trost reaction proceeds via the formation of a π-allylpalladium(II) complex.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. datapdf.com [datapdf.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Impact of base selection on allylpalladium chloride reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of base selection on the efficiency of allylpalladium chloride reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in this compound-catalyzed reactions?
A1: The primary role of the base in many palladium-catalyzed reactions, such as the Tsuji-Trost and Suzuki-Miyaura reactions, is to facilitate the generation of the active Pd(0) catalyst from the Pd(II) precatalyst, such as this compound dimer. In the context of the Tsuji-Trost reaction, the base is often required to deprotonate a pro-nucleophile, thereby generating the active nucleophile for the allylic substitution. For Suzuki-Miyaura couplings, the base activates the organoboron species, facilitating the crucial transmetalation step.
Q2: How does the strength of the base (pKa) affect the reaction efficiency?
A2: The strength of the base can significantly influence reaction rates and outcomes. Stronger bases, like alkali metal tert-butoxides, can accelerate the formation of the active Pd(0) catalyst and the deprotonation of nucleophiles. However, they can also promote side reactions, such as isomerization of the allyl group or catalyst decomposition. Weaker bases, such as carbonates or phosphates, are often milder and can offer better selectivity, but may require higher temperatures or longer reaction times to achieve comparable conversions. The choice between a "soft" or "hard" nucleophile, which is related to the pKa of its conjugate acid, can also dictate the reaction pathway.[1][2]
Q3: Can the choice of base influence the regioselectivity of the reaction?
A3: Yes, the choice of base, in conjunction with the ligand and solvent, can influence the regioselectivity of nucleophilic attack on the π-allylpalladium intermediate. While the ligand often plays the most significant role, the base can affect the aggregation state of the nucleophile and the overall polarity of the reaction medium, which in turn can impact where the nucleophile attacks the allyl moiety.
Q4: Are there specific safety precautions to consider when handling common bases in these reactions?
A4: Yes. Strong bases such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., argon or nitrogen). Alkali metal hydroxides (NaOH, KOH) are corrosive and should be handled with appropriate personal protective equipment. It is crucial to consult the Safety Data Sheet (SDS) for each base before use.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Ineffective Catalyst Activation: The chosen base may be too weak to efficiently reduce the Pd(II) precatalyst to the active Pd(0) species. 2. Base Incompatibility: The base might be degrading the catalyst, substrate, or nucleophile. 3. Poor Nucleophile Generation: The base may not be strong enough to deprotonate the pro-nucleophile effectively. | 1. Screen Stronger Bases: If using a weak base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or an alkoxide like NaOt-Bu. 2. Change Base Type: If a strong organic base is failing, consider an inorganic base, or vice-versa. 3. Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time when using weaker bases.[3] |
| Formation of Side Products (e.g., Isomerization) | 1. Base-Promoted Isomerization: The base may be promoting the migration of the double bond in the allyl substrate or product. 2. Homocoupling: The base can facilitate the homocoupling of the allylating agent. | 1. Use a Milder Base: Switch to a less aggressive base, for example, from an alkoxide to a carbonate. 2. Lower Reaction Temperature: Reducing the temperature can often suppress side reactions. 3. Optimize Base Stoichiometry: Use the minimum effective amount of base. |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Base-Induced Decomposition: The base may be too harsh, leading to the decomposition of the palladium catalyst into palladium black. | 1. Employ a Weaker Base: This is often the most effective solution. 2. Use a More Robust Ligand: A more sterically hindered or electron-donating ligand can stabilize the palladium center. 3. Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can contribute to catalyst decomposition. |
| Poor Regioselectivity | 1. Influence on Nucleophile: The base can affect the nature of the nucleophile (e.g., tight ion pair vs. free ion), which can alter its steric profile and reactivity. | 1. Screen Different Bases: Compare bases with different counter-ions (e.g., Na⁺, K⁺, Cs⁺) as this can impact ion pairing. 2. Modify the Ligand: Regioselectivity is often most strongly influenced by the ligand. Consider screening ligands with varying steric and electronic properties. |
Data Presentation
The selection of a suitable base is critical for the success of this compound-catalyzed reactions. The following tables provide quantitative data on the impact of different bases on the yield of Suzuki-Miyaura coupling reactions.
Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | Moderate |
| 2 | KOtBu | High |
| 3 | K₃PO₄ | High |
Reaction conditions: [ArCl]=0.5 M, [Boronic Acid]=0.55 M, [Base]=0.55 M, [Precatalyst]=0.0025 M, 0.66 mL MeOH, and 0.33 mL THF. Data adapted from studies on Suzuki-Miyaura reactions.[4]
Table 2: Screening of Different Bases for the Suzuki Coupling of 2-(Hetero)aryl Benzimidazoles
| Entry | Base | Yield (%) |
| 1 | DBU | Low |
| 2 | K₂CO₃ | Moderate |
| 3 | Et₃N | Low |
| 4 | Cs₂CO₃ | High |
| 5 | Na₂CO₃ | Moderate |
| 6 | i-Pr₂NEt | Low |
Cesium carbonate was found to be the most effective base for this particular catalytic system.[5]
Experimental Protocols
Detailed Methodology for Base Screening in a Palladium-Catalyzed Allylic Amination
This protocol describes a general procedure for screening various bases to optimize the yield of an allylic amination reaction using this compound dimer as the precatalyst.
Materials:
-
This compound dimer
-
Appropriate phosphine (B1218219) ligand (e.g., triphenylphosphine, Xantphos)
-
Allyl acetate (B1210297) (or other suitable allyl electrophile)
-
Amine nucleophile
-
Bases for screening (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu, DBU)
-
Anhydrous solvent (e.g., THF, dioxane, toluene)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound dimer (1 mol% Pd) and the phosphine ligand (2-4 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 20-30 minutes.
-
Reaction Setup: In separate, labeled, flame-dried Schlenk flasks for each base to be tested, add the amine nucleophile (1.2 equivalents) and the respective base (2.0 equivalents).
-
Addition of Catalyst: Transfer an equal volume of the pre-formed catalyst solution to each of the reaction flasks containing the amine and base.
-
Initiation of Reaction: Add the allyl acetate (1.0 equivalent) to each flask via syringe.
-
Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, cool the reactions to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography if necessary. Determine the yield of the desired product for each base tested and compare the results to identify the optimal base for the transformation.
Visualizations
Caption: Logical workflow for base selection in this compound reactions.
References
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Solvent effects on the stability and reactivity of allylpalladium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the influence of solvents on the stability and reactivity of allylpalladium chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solvent choice important?
A1: this compound is an organometallic compound widely used as a catalyst and precursor in organic synthesis, notably in cross-coupling reactions like the Tsuji-Trost reaction. It typically exists as a dimeric structure, [Pd(η³-C₃H₅)Cl]₂. The choice of solvent is critical as it can significantly impact the complex's stability, the equilibrium between its dimeric and monomeric forms, the coordination of the allyl ligand (η³ vs. η¹), and ultimately, the rate and selectivity of the reaction.
Q2: How does the stability of this compound vary with the solvent?
A2: The stability of this compound is highly dependent on the solvent's coordinating ability. In non-coordinating or weakly coordinating solvents like chloroform (B151607) and benzene, the dimeric form is generally stable. However, in coordinating solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), the chloride bridges can be cleaved to form monomeric adducts. This can lead to different reactivity and, in some cases, decomposition pathways, especially upon heating. While stable for days in water under neutral or alkaline conditions, it can undergo protolysis in acidic aqueous media.[1] Evaporation of high-boiling-point solvents like DMSO under heat can also lead to partial decomposition.[1]
Q3: What is the effect of coordinating solvents on the structure and reactivity of this compound?
A3: Coordinating solvents, which are Lewis bases, can break the chloride bridges of the this compound dimer to form monomeric complexes.[2] In strongly coordinating solvents like DMSO, this can also promote the isomerization of the allyl ligand from a η³ (trihapto) to a η¹ (monohapto) coordination mode. This η³-η¹ isomerization can open up new reaction pathways and significantly influence the regioselectivity of nucleophilic attack. The formation of these solvent adducts can increase the reactivity of the complex in certain reactions.
Q4: Can this compound be used in aqueous media?
A4: Yes, this compound complexes, particularly those with water-soluble ligands, can be used in aqueous media. These complexes are often stable in neutral or alkaline aqueous solutions.[1] However, the reactivity profile can differ significantly from that in organic solvents. For instance, in Suzuki-Miyaura reactions, the activation pathway in water may involve transmetalation with the boronic acid rather than the nucleophilic attack by a base, which is more common in organic solvents.[3]
Troubleshooting Guide
Issue 1: Low or no reactivity in a cross-coupling reaction.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The solvent may not be suitable for the specific reaction. For instance, a non-polar solvent might not be effective for a reaction involving polar reagents. Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Dioxane, Toluene, DMF, Acetonitrile). |
| Catalyst Decomposition | This compound may be unstable in the chosen solvent at the reaction temperature. The formation of palladium black is a common indicator of decomposition. Solution: Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use high-purity, degassed solvents. |
| Poor Catalyst Activation | The solvent can influence the activation of the precatalyst to the active Pd(0) species. Solution: For reactions requiring catalyst reduction, the choice of solvent can be critical. Some reactions benefit from the presence of protic solvents like alcohols for activation. |
| Ligand Effects | The chosen ligand may not be optimal in the selected solvent, leading to an unstable or inactive catalytic species. Solution: The interplay between ligand and solvent is crucial. A bulky ligand might be more effective in a less coordinating solvent, while a different ligand might be required for a reaction in a polar, coordinating solvent. |
Issue 2: Poor regioselectivity or stereoselectivity.
| Possible Cause | Troubleshooting Step |
| Solvent-Induced Isomerization | In coordinating solvents like DMSO or DMF, η³-η¹ isomerization of the allyl group can lead to a loss of regioselectivity. Solution: Consider switching to a less coordinating solvent (e.g., THF, Dichloromethane, Toluene) to suppress this isomerization. |
| Nature of the Nucleophile and Solvent | The "hardness" or "softness" of the nucleophile and the solvent's ability to solvate it can influence the site of attack. Solution: The regioselectivity can sometimes be tuned by changing the solvent system to alter the effective nature of the nucleophile. |
Issue 3: Formation of palladium black.
| Possible Cause | Troubleshooting Step |
| Decomposition of the Complex | This is a clear sign of catalyst decomposition to Pd(0) metal. This can be caused by high temperatures, impurities, or an inappropriate solvent/ligand combination. Solution: Lower the reaction temperature. Ensure all reagents and solvents are pure and dry. Consider using a more robust ligand that can stabilize the palladium species in the chosen solvent. Running the reaction under a strict inert atmosphere is crucial. |
Quantitative Data
Table 1: Solubility of this compound Dimer
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [2] |
| Benzene | Soluble | [2] |
| Acetone | Soluble | [2] |
| Methanol (B129727) | Soluble | [2] |
| Dichloromethane | Very Soluble | |
| Dichloroethane | Very Soluble | |
| Toluene | Slightly Soluble | |
| Water | Insoluble | [2] |
Table 2: Observed Solvent Effects on Reactivity and Stability
| Solvent | Observation | Reaction Context | Reference |
| DMSO | Promotes η³ to η¹ isomerization of the allyl ligand.[1] | General observation | |
| Selective protolysis of the Pd-allyl bond in the presence of acid.[1] | Reaction with Brønsted acids | ||
| Complex can decompose upon heating to remove the solvent.[1] | Synthesis workup | ||
| Water | Stable under neutral or alkaline conditions.[1] | General stability | |
| Protolysis of both Pd-allyl and Pd-ligand bonds in acidic media.[1] | Reaction with Brønsted acids | ||
| Different catalyst activation pathway in Suzuki-Miyaura coupling compared to organic solvents.[3] | Catalysis | ||
| THF | Formation of a tight ion-pair in allylic acetate (B1210297) substitution, influencing the reaction pathway. | Catalysis | [4] |
| DMF | Formation of free ions in allylic acetate substitution, leading to different intermediates compared to THF. | Catalysis | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Dimer
This protocol is adapted from established literature procedures.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Sodium chloride (NaCl)
-
Allyl chloride
-
Methanol (MeOH)
-
Water (H₂O)
-
Carbon monoxide (CO) gas
-
Chloroform (CHCl₃)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve PdCl₂ and NaCl in a mixture of methanol and water. This forms the sodium tetrachloropalladate(II) (Na₂PdCl₄) in situ.
-
Add an excess of allyl chloride to the solution.
-
Bubble carbon monoxide gas through the stirred solution. The reaction mixture will typically change color from reddish-brown to yellow, with the precipitation of a yellow solid.
-
After the reaction is complete (typically monitored by the cessation of CO uptake or by TLC), pour the suspension into water.
-
Extract the product with chloroform.
-
Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the this compound dimer as a yellow solid. The product can be further purified by recrystallization.
Protocol 2: NMR Spectroscopic Analysis of Solvent Effects
This protocol allows for the investigation of the structural dynamics of this compound in different solvents.
Materials:
-
This compound dimer
-
Deuterated chloroform (CDCl₃)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
Procedure:
-
Prepare two separate NMR samples by dissolving a small amount (e.g., 10-20 mg) of this compound dimer in CDCl₃ and DMSO-d₆, respectively, in NMR tubes.
-
Acquire ¹H NMR spectra for both samples at room temperature.
-
Analysis for CDCl₃: Observe the characteristic signals for the η³-allyl protons. In a non-coordinating solvent like CDCl₃, the spectrum is typically well-resolved, showing distinct signals for the syn, anti, and central protons of the allyl group.
-
Analysis for DMSO-d₆: In a coordinating solvent like DMSO-d₆, you may observe broader signals or a different splitting pattern compared to the spectrum in CDCl₃. This can be indicative of dynamic processes such as the dimer-monomer equilibrium and η³-η¹ isomerization of the allyl ligand.
-
Variable Temperature NMR (Optional): To further investigate the dynamic processes in DMSO-d₆, acquire ¹H NMR spectra at different temperatures (e.g., from 0 °C to 60 °C). Changes in the spectra with temperature can provide information about the energetics of the dynamic exchange processes.[5]
Visualizations
Caption: Equilibrium between the dimeric and monomeric forms of this compound in different solvent types.
Caption: Solvent-promoted η³ to η¹ isomerization of the allyl ligand in allylpalladium complexes.
Caption: A logical workflow for troubleshooting low reactivity in reactions involving this compound.
References
Technical Support Center: Formation of Inactive (μ-allyl)(μ-Cl)Pd₂(L)₂ Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges related to the formation of inactive (μ-allyl)(μ-Cl)Pd₂(L)₂ species in palladium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the inactive (μ-allyl)(μ-Cl)Pd₂(L)₂ species and why is it problematic?
A1: The (μ-allyl)(μ-Cl)Pd₂(L)₂ species is a dinuclear palladium(I) complex that can form during palladium-catalyzed reactions, particularly allylic substitutions and cross-coupling reactions involving π-allylpalladium intermediates.[1][2] It is considered an "off-cycle" or inactive species because it sequesters the active Pd(0) catalyst, removing it from the catalytic cycle and thereby reducing or halting the desired chemical transformation.[1][3] Its formation is a nonproductive pathway that can lead to low reaction yields and slow reaction rates.[2]
Q2: Under what conditions does this inactive dimer typically form?
A2: The formation of the (μ-allyl)(μ-Cl)Pd₂(L)₂ dimer generally occurs through a comproportionation reaction between a Pd(0) species and an unreacted π-allylpalladium(II) complex.[2][4] This process is more prevalent when using less sterically bulky ancillary ligands (like certain phosphines or N-heterocyclic carbenes) and unsubstituted allyl precursors.[2][5] The presence of a base is often implicated in the generation of the Pd(0) species that then reacts with the Pd(II) precursor to form the dimer.[1]
Q3: How can I detect the formation of the (μ-allyl)(μ-Cl)Pd₂(L)₂ species in my reaction?
A3: The presence of the inactive dimer can be inferred from a decrease in catalytic activity. For direct detection, techniques such as ³¹P NMR spectroscopy can be employed if using phosphine (B1218219) ligands, as the chemical shift of the phosphorus nucleus will be different in the dimeric species compared to the active catalyst or precatalyst. X-ray crystallography has also been used to definitively characterize the structure of these inactive dimers.[1]
Q4: What is the proposed mechanism for the formation of the inactive dimer?
A4: The primary proposed mechanism involves the reaction of a monoligated Pd(0) species (L-Pd(0)), generated in situ from a Pd(II) precatalyst, with a molecule of the unreacted Pd(II) π-allyl complex (Pd(R-allyl)(L)Cl).[1][2] This comproportionation reaction leads to the formation of the bridged Pd(I) dimer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no catalytic activity in a palladium-catalyzed allylic substitution or cross-coupling reaction. | Formation of the inactive (μ-allyl)(μ-Cl)Pd₂(L)₂ dimer.[2][6] | 1. Increase the steric bulk of the ancillary ligand: Employing bulkier phosphine ligands (e.g., biarylphosphines like SPhos or BrettPhos) or N-heterocyclic carbene (NHC) ligands can sterically hinder the formation of the bridged dimer.[1][5] 2. Use a substituted π-allyl palladium precatalyst: Introducing substituents on the allyl group of the precatalyst (e.g., crotyl or cinnamyl instead of allyl) increases the kinetic barrier to dimer formation.[3][7] 3. Modify reaction conditions: Adjusting the base, solvent, or temperature may influence the rate of precatalyst activation versus dimer formation.[6] 4. Consider a cationic π-allylpalladium precatalyst: These have been shown to suppress the formation of the inactive dimer.[1] |
| Reaction starts but then stalls. | Gradual sequestration of the active Pd(0) catalyst into the inactive dimer over the course of the reaction. | In addition to the solutions above, consider adding the catalyst in portions throughout the reaction to maintain a sufficient concentration of the active species.[6] |
| Poor reproducibility of results. | Variable formation of the inactive dimer due to slight inconsistencies in reaction setup, reagent purity, or atmosphere control. | Ensure stringent air-free conditions if using an air-sensitive catalyst and purify all reagents and solvents before use to remove potential inhibitors or promoters of dimer formation.[6] |
Quantitative Data Summary
The steric properties of the ancillary ligand play a crucial role in preventing the formation of the inactive dimer. The following table summarizes the effect of ligand choice on the formation of the oxidative addition product versus the inactive dimer.
| Ligand | Allyl Precursor | Oxidative Addition Product Yield (%) | (μ-allyl)-bridged Dimer Detected? | Reference |
| BrettPhos | Pd(allyl)(BrettPhos)Cl | 74 | No | [1] |
| BrettPhos | [Pd(allyl)(BrettPhos)]OTf | 95 | No | [1] |
| AmPhos | - | - | Yes | [1] |
| SPhos | - | - | Synthesized and characterized | [1] |
Experimental Protocols
Protocol 1: Synthesis of (μ-allyl)(μ-Cl)Pd₂(L)₂ (L = SPhos)
This protocol is adapted from the method used by Hazari et al. for synthesizing similar complexes with NHC ligands.[1]
-
Materials: Pd(allyl)(SPhos)Cl, a suitable base (e.g., a mild, non-coordinating base).
-
Procedure:
-
In a glovebox, dissolve the Pd(allyl)(SPhos)Cl precatalyst in an appropriate anhydrous, deoxygenated solvent (e.g., THF or toluene).
-
Add the base to the solution. The base facilitates the in situ generation of the Pd(0) species.
-
Stir the reaction mixture at room temperature and monitor the reaction progress. The comproportionation of the generated Pd(0) with the remaining Pd(II) precatalyst leads to the formation of the (μ-allyl)(μ-Cl)Pd₂(SPhos)₂ dimer.
-
The product can be isolated and purified using standard techniques such as crystallization.
-
-
Characterization: The resulting dimer can be characterized by X-ray crystallography and NMR spectroscopy.[1]
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Prone to Inactive Dimer Formation
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium precatalyst (e.g., (η³-allyl)PdCl(IPr), 0.5-2 mol %) and the solvent (e.g., THF or dioxane).
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.[6]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[6]
-
Visualizations
Caption: Formation of the inactive Pd(I) dimer from the active Pd(0) catalyst.
Caption: Troubleshooting workflow for low catalytic activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Catalysis with Palladium(I) Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Improving regioselectivity in allylic substitution with allylpalladium chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with regioselectivity in allylic substitution reactions involving allylpalladium chloride intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in palladium-catalyzed allylic substitution?
A1: The regioselectivity of nucleophilic attack on an unsymmetrical (η³-allyl)palladium intermediate is a delicate balance of several factors. These include the electronic and steric properties of the phosphine (B1218219) ligands, the nature of the nucleophile, the leaving group, the solvent, and the specific substituents on the allyl fragment itself.[1] Generally, the attack occurs at the terminus of the allyl group that can better accommodate a partial positive charge and is less sterically hindered.
Q2: How can I selectively favor the formation of the linear (less substituted) product?
A2: To favor the formation of the linear product, the nucleophile should attack the less sterically hindered carbon of the π-allyl palladium intermediate.[2] This is typically achieved by using:
-
Bulky Ligands: Sterically demanding phosphine ligands can block the more substituted terminus of the allyl group, directing the nucleophile to the less hindered position.
-
"Soft" Nucleophiles: Nucleophiles with lower pKa values, often referred to as "soft" nucleophiles, tend to favor the formation of the linear product.
-
Non-coordinating Solvents: Solvents that do not coordinate strongly with the palladium center can help maintain the steric influence of the ligands.
Q3: How can I promote the formation of the branched (more substituted) product?
A3: Formation of the branched product is often more challenging and requires careful control of reaction conditions. Strategies to favor the branched product include:
-
Electron-Donating Ligands: Ligands that increase the electron density on the palladium can favor attack at the more substituted carbon, which can better stabilize a developing positive charge.
-
Specific Ligand Architectures: Certain bidentate phosphine ligands with specific bite angles can electronically and sterically favor the formation of the branched isomer.
-
Substrate Control: The electronic nature of the substituents on the allyl fragment plays a crucial role. Electron-withdrawing groups can influence the charge distribution in the π-allyl intermediate, directing the nucleophile to the more substituted position.[1]
Q4: Does the leaving group on the allylic substrate affect the regioselectivity?
A4: Yes, the leaving group can have a significant impact on regioselectivity, particularly in reactions that may proceed under a degree of "memory effect".[2] A good leaving group that ionizes quickly and irreversibly will lead to a fully formed (η³-allyl)palladium intermediate, where the regioselectivity is primarily dictated by the ligands and nucleophile. However, with poorer leaving groups, the initial coordination and ionization steps can be more reversible, and the original position of the leaving group can influence the final product distribution.[2]
Troubleshooting Guide
Problem 1: My reaction yields a nearly 1:1 mixture of linear and branched regioisomers.
| Possible Cause | Suggested Solution |
| Ineffective Ligand Control | The phosphine ligand is not providing sufficient steric or electronic bias. |
| Action: Screen a variety of phosphine ligands with different steric bulk (cone angle) and electronic properties (e.g., triarylphosphines vs. trialkylphosphines). Consider bidentate ligands with varying bite angles. | |
| Competing Steric and Electronic Effects | The inherent electronic preferences of the substrate are competing with the steric direction of the ligand. |
| Action: Modify the solvent. A more polar, coordinating solvent might favor the electronically preferred product, while a non-polar solvent may enhance the steric influence of the ligand. | |
| Nucleophile Ambiguity | The nucleophile does not have a strong intrinsic preference for either terminus. |
| Action: If possible, modify the nucleophile. A bulkier nucleophile will be more sensitive to steric hindrance, favoring the linear product. |
Problem 2: I am observing the formation of the undesired regioisomer as the major product.
| Possible Cause | Suggested Solution |
| Dominant Electronic Effects of the Substrate | Substituents on your allylic substrate are strongly directing the nucleophilic attack to the undesired position. |
| Action: If substrate modification is possible, consider altering the electronic nature of the substituents. Alternatively, a ligand with very strong steric hindrance may be able to override the substrate's electronic bias. | |
| Syn/Anti Isomerization of the π-Allyl Intermediate | The initially formed π-allyl complex may be isomerizing to a more stable but less reactive isomer, or one that leads to the undesired product.[1] |
| Action: Lowering the reaction temperature can sometimes slow down this isomerization relative to the rate of nucleophilic attack. The choice of ligand can also influence the syn/anti ratio. |
Data Presentation
Table 1: Effect of Phosphine Ligand on Regioselectivity (Linear vs. Branched)
This table summarizes the typical influence of common phosphine ligands on the regioselectivity of allylic alkylation. The ratios are illustrative and can vary significantly based on the specific substrate and reaction conditions.
| Ligand | Typical Cone Angle (°) | Electronic Character | Predominant Regioisomer |
| PPh₃ | 145 | Electron-withdrawing | Often gives mixtures, can favor linear |
| P(OPh)₃ | 128 | Strongly π-accepting | Tends to favor linear |
| P(Cy)₃ | 170 | Strongly electron-donating | Strongly favors linear (steric control) |
| dppe | 125 (bite angle) | Electron-donating | Can favor branched (electronic control) |
| dppf | 99 (bite angle) | Electron-donating | Often favors linear |
Experimental Protocols
Key Experiment: Ligand Screening for Optimal Regioselectivity
This protocol outlines a general procedure for screening different phosphine ligands to optimize the regioselectivity of a palladium-catalyzed allylic substitution.
Materials:
-
Allylic substrate (e.g., cinnamyl acetate)
-
Nucleophile (e.g., sodium dimethyl malonate)
-
Palladium source: [Pd(allyl)Cl]₂
-
A selection of phosphine ligands (e.g., PPh₃, P(OPh)₃, P(Cy)₃, dppe)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (1 mol%) and the phosphine ligand (2-4 mol%) in a small amount of the reaction solvent. Stir at room temperature for 15-30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the allylic substrate (1.0 equiv) and the nucleophile (1.1-1.5 equiv) in the bulk of the anhydrous solvent.
-
Initiation: Transfer the pre-formed catalyst solution to the flask containing the substrate and nucleophile via cannula.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C). Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the ratio of linear to branched products using ¹H NMR spectroscopy or GC analysis.
-
Repeat: Repeat the experiment with different phosphine ligands under identical conditions to compare their effect on regioselectivity.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed allylic substitution.
Caption: Influence of ligand properties on regioselectivity.
Caption: A workflow for troubleshooting poor regioselectivity.
References
Validation & Comparative
Monitoring Allylpalladium Chloride Catalyzed Reactions: A Comparative Guide to 1H NMR Analysis
For researchers, scientists, and professionals in drug development, the ability to accurately monitor the progress of chemical reactions is paramount for optimization, mechanistic understanding, and ensuring product quality. This guide provides a comprehensive comparison of 1H Nuclear Magnetic Resonance (NMR) spectroscopy for the real-time analysis of reactions catalyzed by allylpalladium chloride dimer, a versatile and widely used catalyst in organic synthesis. We will delve into the experimental protocols, present comparative data, and explore alternative monitoring techniques.
This compound dimer is a key precatalyst in a variety of synthetic transformations, most notably the Tsuji-Trost allylic alkylation, which forms a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[1][2][3] The ability to follow the consumption of starting materials and the emergence of products in real-time provides invaluable kinetic and mechanistic insights. 1H NMR spectroscopy has emerged as a powerful, non-invasive tool for this purpose.[4][5]
The Power of 1H NMR in Reaction Monitoring
In-situ or real-time 1H NMR spectroscopy allows for the direct observation of a reaction mixture as it evolves within the NMR spectrometer. This technique offers several advantages:
-
Quantitative Analysis: 1H NMR is an inherently quantitative technique. The integrated area of a specific proton signal is directly proportional to the molar concentration of the molecule containing that proton.[6][7] By incorporating an internal standard with a known concentration, the absolute concentrations of reactants, intermediates, and products can be determined at any given time point.[8][9][10]
-
Structural Information: Beyond quantification, 1H NMR provides detailed structural information about all species in the reaction mixture, aiding in the identification of intermediates and byproducts.
-
Non-Invasive: Once the reaction is initiated in the NMR tube, no sampling or quenching is required, preserving the integrity of the reaction.
Experimental Protocol: In-situ 1H NMR Monitoring of a Palladium-Catalyzed Allylic Alkylation
The following protocol outlines a general procedure for monitoring a typical allylic alkylation reaction catalyzed by this compound dimer using 1H NMR spectroscopy.
Materials:
-
This compound dimer
-
Phosphine (B1218219) ligand (e.g., triphenylphosphine)
-
Allylic substrate (e.g., allyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., sodium hydride)
-
Deuterated solvent (e.g., CDCl3 or DMSO-d6)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl sulfone)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the allylic substrate, nucleophile, and internal standard in the deuterated solvent.
-
Catalyst Pre-formation (optional but recommended): In a separate vial, dissolve the this compound dimer and the phosphine ligand in a small amount of the deuterated solvent to form the active catalyst complex.
-
Initiation of Reaction: Add the base to the NMR tube containing the substrate and nucleophile, followed by the catalyst solution.
-
Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring 1H NMR spectra at regular time intervals (e.g., every 5-10 minutes).
-
Data Processing and Analysis: Process the acquired spectra (phasing, baseline correction). Integrate the characteristic signals of the starting material, product, and the internal standard. Calculate the concentration of the reactant and product at each time point using the following formula:
Concentration of Analyte = (Integral of Analyte / Number of Protons of Analyte) * (Number of Protons of Standard / Integral of Standard) * Concentration of Standard
Data Presentation: A Model Reaction
To illustrate the utility of 1H NMR monitoring, consider a model allylic alkylation of allyl acetate (B1210297) with dimethyl malonate.
Table 1: Reaction Progress of Allylic Alkylation Monitored by 1H NMR
| Time (min) | Integral of Allyl Acetate (reactant) | Integral of Product | Concentration of Allyl Acetate (M) | Concentration of Product (M) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0.100 | 0.000 | 0 |
| 10 | 0.75 | 0.25 | 0.075 | 0.025 | 25 |
| 20 | 0.52 | 0.48 | 0.052 | 0.048 | 48 |
| 30 | 0.33 | 0.67 | 0.033 | 0.067 | 67 |
| 60 | 0.08 | 0.92 | 0.008 | 0.092 | 92 |
| 120 | <0.01 | 0.99 | <0.001 | 0.099 | >99 |
Note: Data is hypothetical and for illustrative purposes. Actual values will depend on specific reaction conditions.
Visualizing the Catalytic Cycle and Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Tsuji-Trost reaction and the experimental workflow for 1H NMR monitoring.
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Caption: Experimental workflow for 1H NMR reaction monitoring.
Comparison with Alternative Monitoring Techniques
While 1H NMR is a powerful tool, other analytical techniques can also be employed to monitor reaction progress. The choice of method often depends on the specific reaction, available equipment, and the information required.
Table 2: Comparison of Reaction Monitoring Techniques
| Feature | 1H NMR Spectroscopy | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Nuclear magnetic resonance of protons | Separation based on volatility and interaction with a stationary phase | Separation based on polarity and interaction with a stationary phase | Measurement of mass-to-charge ratio |
| Sample Preparation | Minimal (dissolving in deuterated solvent) | Requires quenching and extraction | Requires quenching, filtering, and sometimes dilution | Requires quenching and dilution |
| Quantitative Accuracy | High (with internal standard) | High (with calibration curve) | High (with calibration curve) | Can be quantitative with appropriate standards |
| Structural Information | Detailed structural information | Limited to retention time | Limited to retention time | Provides molecular weight and fragmentation patterns |
| Real-time Monitoring | Excellent (in-situ) | Possible with online setup, but often offline | Possible with online setup, but often offline | Excellent for identifying intermediates |
| Sensitivity | Relatively low | High | High | Very high |
| Limitations | Peak overlap can be an issue in complex mixtures; requires deuterated solvents. | Not suitable for non-volatile or thermally labile compounds. | Requires chromophores for UV detection; method development can be time-consuming. | Can suffer from matrix effects; quantification can be complex. |
A study comparing desktop NMR with gas chromatography for monitoring an acetalization reaction found that both methods provided comparable kinetic data.[11][12] However, the online NMR provided a much denser data set, which can be crucial for understanding initial reaction rates.[11] For palladium-catalyzed reactions, GC-MS and HPLC are commonly used for offline analysis, where aliquots are taken from the reaction at different times, quenched, and then analyzed.[13][14][15] These methods offer higher sensitivity than NMR but lack the ability to observe the reaction in an unperturbed state.
Conclusion
1H NMR spectroscopy stands out as a robust and informative technique for monitoring the progress of reactions catalyzed by this compound dimer. Its quantitative nature, ability to provide structural information, and non-invasive methodology make it an invaluable tool for researchers in the pharmaceutical and chemical industries. While alternative techniques like GC and HPLC offer higher sensitivity, the rich, real-time data provided by in-situ 1H NMR offers a more comprehensive understanding of the reaction dynamics. The choice of the optimal monitoring technique will ultimately depend on the specific goals of the study and the resources available.
References
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asahilab.co.jp [asahilab.co.jp]
- 12. asahilab.co.jp [asahilab.co.jp]
- 13. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying Yield in Allylpalladium Chloride Reactions: GC-MS vs. qNMR
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise quantification of reaction yield is paramount for process optimization, mechanistic studies, and scalability. Allylpalladium chloride complexes are pivotal catalysts and intermediates in a multitude of carbon-carbon bond-forming reactions, making accurate yield determination in these systems a critical task.[1][2]
This guide provides an objective comparison of two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into their respective experimental protocols, present comparative performance data, and offer logical workflows to aid in selecting the most appropriate method for your research needs.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique that excels in separating and quantifying volatile and semi-volatile compounds within a complex reaction mixture. Its high sensitivity makes it particularly suitable for detecting low-concentration products and byproducts. The method relies on separating compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer, which provides both structural information and quantitative data based on signal intensity.
Experimental Protocol for GC-MS Analysis
-
Reaction Quenching & Sampling :
-
At the desired time point, extinguish the reaction by rapidly cooling the mixture in an ice bath.
-
Quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution if acids are present).
-
Withdraw a precise aliquot (e.g., 100 µL) of the crude reaction mixture.
-
-
Sample Preparation :
-
Internal Standard Addition : Add a known concentration of an internal standard (IS) to the aliquot. The IS should be a stable compound, not present in the reaction mixture, and well-resolved from other components in the chromatogram. Biphenyl is a common choice for palladium-catalyzed coupling reactions.[3]
-
Liquid-Liquid Extraction (LLE) : Dilute the aliquot with an organic solvent (e.g., 1 mL of ethyl acetate (B1210297) or dichloromethane) and water. Vortex the mixture thoroughly to extract the organic components.[4]
-
Isolation : Centrifuge the sample to ensure clear phase separation and transfer the organic layer to a clean vial.[5] For samples containing solids, filtration through a 0.22 µm syringe filter is recommended to prevent clogging of the GC inlet.[6]
-
Dilution : Dilute the final organic extract to a concentration suitable for GC-MS analysis, typically around 1-10 µg/mL.[5] The solvent used must be volatile and compatible with the GC system.[5][6]
-
-
Instrumentation and Analysis :
-
Injection : Inject 1 µL of the prepared sample into the GC-MS system. A splitless injection is often used to maximize sensitivity for trace components.[5]
-
GC Conditions :
-
Column : A standard non-polar column, such as a DB-5 or HP-5 (30 m x 0.25 mm), is typically sufficient.[7]
-
Injector Temperature : Set to a temperature that ensures volatilization without thermal degradation, e.g., 250-300°C.
-
Oven Program : A temperature gradient is used to separate compounds based on their boiling points (e.g., start at 50°C, hold for 2 minutes, then ramp to 300°C at 15°C/min).
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV is standard.
-
Detection Mode : Data can be acquired in full scan mode to identify all components or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative accuracy of specific target analytes.[8]
-
-
-
Data Analysis :
-
Identify the peaks for the internal standard and the desired product by their retention times and mass spectra.
-
Integrate the peak areas for both the product and the internal standard.
-
Calculate the reaction yield using a pre-determined response factor (RF) or a calibration curve.
-
GC-MS Workflow
Caption: Experimental workflow for GC-MS analysis.
Alternative Method: Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of analyte concentration without the need for a substance-specific calibration curve.[9] The signal integral in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal. By comparing the integral of a known amount of an internal standard to the integral of the product, the yield can be calculated directly.[10]
Experimental Protocol for qNMR Analysis
-
Reaction Sampling :
-
Withdraw a representative aliquot (e.g., 20-50 µL) from the crude reaction mixture.
-
-
Sample Preparation :
-
Internal Standard Addition : Add a precisely weighed amount of a suitable internal standard to an NMR tube. Common standards include 1,3,5-trimethoxybenzene, dimethyl sulfone, or maleic anhydride. The standard must have sharp, well-defined peaks in a region of the spectrum that does not overlap with signals from the analyte, starting materials, or solvent.[11]
-
Dissolution : Add the reaction aliquot to the NMR tube.
-
Solvent Addition : Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and standard completely, typically 0.6-0.7 mL.[11] Ensure the mixture is homogeneous.
-
-
Instrumentation and Analysis :
-
Acquisition : Acquire the ¹H NMR spectrum. For accurate quantification, certain parameters are critical:
-
Relaxation Delay (d1) : This must be sufficiently long (at least 5 times the longest T1 relaxation time of the protons being integrated) to ensure all signals are fully relaxed between scans. A delay of 30-60 seconds is often recommended for high accuracy.[12]
-
Number of Scans (ns) : A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended).
-
-
Processing : Process the spectrum with careful phasing and baseline correction.
-
-
Data Analysis :
-
Identify a non-overlapping signal for the product and the internal standard.
-
Integrate the chosen signals accurately.
-
Calculate the molar amount of the product using the following formula:
Amountproduct = (Areaproduct / Nproduct) * (Nstandard / Areastandard) * (Massstandard / MWstandard)
Where:
-
Area : The integral value of the signal.
-
N : The number of protons giving rise to the signal.
-
Mass : The mass of the internal standard.
-
MW : The molecular weight of the internal standard.
-
The final yield is then calculated relative to the initial amount of the limiting reagent.[10]
-
Performance Comparison: GC-MS vs. qNMR
The choice between GC-MS and qNMR depends heavily on the specific analytical requirements, such as sensitivity, sample throughput, and the nature of the analytes.
Quantitative Performance Metrics
| Parameter | GC-MS | qNMR Spectroscopy |
| Sensitivity (Typical LOQ) | High (ng/mL to pg/mL) | Moderate (~10 µg/mL)[13] |
| Precision (RSD) | Good (2-10%) | Excellent (<2%)[13] |
| Sample Preparation | Multi-step, can be time-consuming (extraction, derivatization) | Simple and fast (dissolution)[8] |
| Analysis Time per Sample | 15-40 minutes | 5-15 minutes (with long relaxation delay) |
| Matrix Effects | Can be significant, affecting ionization and accuracy[13] | Minimal, less susceptible to matrix interference[13] |
| Analyte Volatility | Required; non-volatile compounds need derivatization | Not required |
| Instrument Cost | Moderate to High | High |
| Method Type | Destructive | Non-destructive |
| Calibration Requirement | Requires response factors or calibration curves | Primary method; no product-specific calibration needed |
Qualitative Comparison: Pros and Cons
| Method | Pros | Cons |
| GC-MS | - Exceptional Sensitivity : Ideal for trace analysis and impurity profiling. - High Resolving Power : Excellent separation of complex mixtures. - Structural Confirmation : Mass spectra provide definitive identification. | - Destructive Analysis : The sample cannot be recovered. - Volatility Requirement : Not suitable for non-volatile or thermally labile compounds. - Complex Sample Prep : Prone to errors during multi-step workup.[7] - Potential for Thermal Degradation : Hot injector can degrade sensitive molecules.[7] |
| qNMR | - Non-Destructive : Sample can be fully recovered. - Rapid & Simple Prep : Minimizes sample handling and potential for error.[8] - Universal Detection : Applicable to any soluble proton-containing compound. - Absolute Quantification : No calibration curve needed for the analyte.[9] | - Lower Sensitivity : Not ideal for trace-level quantification. - Signal Overlap : Complex mixtures can lead to overlapping peaks, complicating integration. - Higher Instrument Cost : High-field NMR spectrometers are a significant investment. - Requires Careful Parameterization : Incorrect relaxation delay leads to inaccurate results.[12] |
Decision Guide: Choosing the Right Method
The selection of an analytical technique should be guided by the specific goals of the experiment.
Caption: Logic for selecting between GC-MS and qNMR.
Conclusion
Both GC-MS and qNMR are indispensable tools for quantifying the yield of this compound-mediated reactions. GC-MS stands out for its superior sensitivity, making it the gold standard for trace-level detection and the analysis of complex byproduct profiles. Conversely, qNMR offers a rapid, simple, and non-destructive approach for absolute quantification, rendering it exceptionally well-suited for high-throughput screening, real-time reaction monitoring, and routine analysis of major products.[5][14] A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers to select the most effective method to generate accurate and reliable data in their synthetic endeavors.
References
- 1. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-catalyzed hydrogenation: detection of palladium hydrides. A joint study using para-hydrogen-enhanced NMR spectroscopy and density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Characterization of supported-palladium catalysts by deuterium NMR spectroscopy - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Allylpalladium Chloride and Pd(PPh3)4 in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of catalyst is paramount to the success of cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals. This guide provides an objective comparison of two common palladium catalysts: allylpalladium chloride dimer ([(π-allyl)PdCl]₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), supported by experimental data and detailed protocols.
Performance Comparison
The efficacy of a catalyst in Suzuki coupling is evaluated based on several factors, including reaction yield, turnover number (TON), stability, and substrate scope. While direct, side-by-side comparisons under identical conditions are sparse in the literature, a compilation of data from various studies allows for a comprehensive overview of their respective performances.
This compound Precatalysts:
This compound complexes, often used with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are lauded for their stability and high activity as precatalysts.[1] These Pd(II) complexes are readily reduced in situ to the active Pd(0) species.[2] The nature of the ancillary ligand plays a crucial role in their performance.[3] For instance, the use of bulky, electron-rich phosphine ligands like XPhos with allyl-based precatalysts has shown high yields in the coupling of challenging substrates such as electron-rich aryl chlorides.[4]
Key Performance Aspects of Allylpalladium Precatalysts:
-
High Activity: Allyl-based precatalysts, particularly when paired with appropriate ligands, demonstrate high catalytic activity, often requiring lower catalyst loadings.[2]
-
Stability: As Pd(II) precatalysts, they are generally more stable to air and moisture than many Pd(0) sources, making them easier to handle.[1]
-
Versatility: The performance can be fine-tuned by modifying the ancillary ligand, allowing for a broad substrate scope, including heteroaryl chlorides and sterically hindered substrates.[3][5]
-
Activation: The activation to the catalytic Pd(0) species is a critical step, and the mechanism can be influenced by the solvent and base used.[2]
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)):
Pd(PPh₃)₄ is a widely used, commercially available Pd(0) catalyst that has been a workhorse in Suzuki coupling for decades.[6] It is known for its versatility but can present challenges in terms of stability and reactivity with certain substrates.[7]
Key Performance Aspects of Pd(PPh₃)₄:
-
Established Utility: It has a long history of successful application in a vast number of Suzuki coupling reactions.[6]
-
Substrate Sensitivity: Its performance can be inefficient with certain substrates, such as aryl iodides at lower temperatures, due to the poor turnover of key intermediates in the presence of excess PPh₃.[7]
-
Byproduct Formation: Under certain conditions, the phenyl groups from the triphenylphosphine (B44618) ligand can participate in the reaction, leading to byproduct formation.[8]
-
Reaction Conditions: Elevated temperatures are often required to achieve efficient coupling, especially with less reactive substrates like aryl chlorides.[8]
Data Presentation
The following tables summarize quantitative data from various studies to facilitate a comparison between the two catalyst systems. It is important to note that reaction conditions vary between studies, which can influence the outcomes.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| AllylPd(XPhos)Cl | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | MeOH/THF | RT | - | ~80 | [3][4] |
| Pd(PPh₃)₄ | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | High | [8] |
| Pd(PPh₃)₄ | 1-Chloro-2-nitrobenzene | Phenylboronic acid | Na₂CO₃ | MeOH/H₂O | 80 (MW) | - | Good | [9] |
| Pd(PPh₃)₄ | 3-Chloro-1H-isochromen-1-one | Phenylboronic acid | K₂CO₃ | DMF/H₂O | - | - | 75 | [10] |
| [Pd(IMes)(allyl)Cl] | 2-Chlorothiophene | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 100 | 4 | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative experimental protocols for Suzuki coupling reactions utilizing this compound and Pd(PPh₃)₄.
Protocol 1: Suzuki Coupling using an Allylpalladium Precatalyst
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid using an in-situ generated catalyst.[4]
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Phenylboronic acid
-
This compound dimer
-
XPhos (or other suitable phosphine ligand)
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
-
Tetrahydrofuran (THF)
-
Naphthalene (B1677914) (internal standard)
Reaction Setup:
-
In a reaction vessel, combine the aryl chloride (0.5 M), phenylboronic acid (0.55 M), and potassium carbonate (0.55 M).
-
Add the allylpalladium precatalyst (e.g., AllylPd(XPhos)Cl at a concentration of 0.0025 M).
-
The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).
-
The reaction mixture is stirred at room temperature for a specified time.
-
Product yield is determined by gas chromatography with a flame ionization detector (FID) using naphthalene as an internal standard.[4]
Protocol 2: Suzuki Coupling using Pd(PPh₃)₄
This protocol is a general procedure for the Suzuki coupling of an iodo-compound with a boronic acid.[12]
Materials:
-
Iodo-compound
-
Boronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Pd(PPh₃)₄
-
N,N-Dimethylformamide (DMF)
Reaction Setup:
-
To a solution of the iodo-compound (1.0 eq) and the boronic acid (1.5 eq) in DMF (10 mL), add K₃PO₄ (2.0 eq).
-
Purge the mixture with nitrogen gas for 15 minutes.
-
Add Pd(PPh₃)₄ (0.09 eq) to the mixture.
-
Stir the reaction mixture at 85 °C for 5 hours.
-
After cooling, pour the mixture into ice-cold water and extract with ethyl acetate.
-
The combined organic layers are washed with water, dried, and concentrated. The product is then purified by silica (B1680970) gel chromatography.[12]
Mechanistic Pathways
The catalytic cycles for both this compound and Pd(PPh₃)₄ in Suzuki coupling share the fundamental steps of oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the initial activation of the precatalyst in the case of this compound.
Catalytic Cycle of Suzuki Coupling
The generally accepted mechanism for the Suzuki coupling reaction is depicted below.[13]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Activation of Allylpalladium Precatalyst
Allylpalladium(II) precatalysts require an initial reduction to the active Pd(0) species to enter the catalytic cycle. This activation can proceed through several proposed pathways, often facilitated by a base or solvent.[2]
Caption: Activation of the allylpalladium(II) precatalyst to the active Pd(0) catalyst.
Conclusion
Both this compound and Pd(PPh₃)₄ are effective catalysts for Suzuki-Miyaura cross-coupling reactions, each with its own set of advantages and disadvantages.
-
This compound complexes, when used as precatalysts with appropriate ligands, offer high stability, activity, and tunability, making them suitable for a wide range of substrates, including challenging ones. Their performance is highly dependent on the choice of the ancillary ligand.
-
Pd(PPh₃)₄ is a classic, readily available Pd(0) catalyst that is effective for many applications. However, it can suffer from lower stability, potential for side reactions, and may require more forcing conditions for less reactive substrates.
The optimal choice of catalyst will depend on the specific substrates, desired reaction conditions, and economic considerations of the project. For challenging couplings requiring high efficiency and broad functional group tolerance, a well-defined allylpalladium precatalyst system may be preferable. For more routine transformations where cost and simplicity are major factors, Pd(PPh₃)₄ can still be a viable option. Careful consideration of the experimental data and protocols presented in this guide will aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ascensus [ascensusspecialties.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Allylpalladium Chloride vs. Buchwald Precatalysts for C-N Coupling
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to the success of C-N cross-coupling reactions. This guide provides an objective comparison of two prominent classes of palladium precatalysts: the classic allylpalladium chloride dimer and the progressively refined Buchwald precatalysts. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in practical application.
The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool for the formation of carbon-nitrogen bonds, crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The efficacy of this transformation hinges on the generation of a catalytically active Pd(0) species from a stable Pd(II) precatalyst.[2][4] While both this compound and Buchwald precatalysts serve as effective precursors to the active catalyst, they differ in their structure, activation mechanism, and, consequently, their performance in various contexts.
Performance and Scope: A Data-Driven Comparison
Buchwald precatalysts have undergone several generations of development (G1-G4), each improving upon the last in terms of stability, activity, and ease of activation. These are typically palladacycles featuring a biarylphosphine ligand, which are air- and moisture-stable, and readily generate the active monoligated Pd(0) complex upon reaction with a base.[1][4]
This compound, often used as a dimer, is another widely employed, air-stable Pd(II) precatalyst.[5][6][7] Its activation to Pd(0) is also base-mediated and is highly effective for a range of cross-coupling reactions.[8]
A direct comparison in the amination of 4-chloroanisole (B146269) with morpholine (B109124), using the RuPhos ligand, demonstrates the superior performance of the Buchwald precatalyst under the tested conditions.
| Precatalyst | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| [(allyl)PdCl]₂ | RuPhos | 2 | NaOt-Bu | THF | 40 | 1 | 49 |
| (RuPhos)Pd G1 | - | 2 | NaOt-Bu | THF | 40 | 1 | >98 |
| Data sourced from a comparative study on π-allylpalladium complexes.[8] |
Further studies on Buchwald precatalysts have compared different generations. For the N-arylation of morpholine with 1-chloro-4-fluorobenzene (B165104) using the RuPhos ligand, the G4 precatalyst showed the highest activity.
| Precatalyst | Ligand | Product Yield (%) | Notes |
| (RuPhos)Pd G3 | RuPhos | ~3 | Almost inactive |
| (RuPhos)Pd G4 | RuPhos | 55 | Most active, reaction terminated due to deactivation |
| (RuPhos)Pd G5 | RuPhos | 27 | Deactivation also observed |
| Data from a comparative study of G3, G4, and G5 Buchwald catalysts.[9] |
The choice of ligand is also critical. For the Suzuki-Miyaura coupling of unstable boronic acids, a challenging transformation, the XPhos ligand paired with a G3 Buchwald precatalyst has shown excellent results, achieving high yields in short reaction times under mild conditions.[10]
Catalytic Cycles and Activation
The catalytic cycle for C-N coupling is initiated by the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl halide, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2]
The activation of Buchwald precatalysts is designed to be rapid and efficient upon exposure to a base at or below room temperature, ensuring the clean formation of the monoligated Pd(0) species necessary for the catalytic cycle to proceed.[4]
Figure 1. Activation of a Buchwald Precatalyst.
The activation of this compound also proceeds via reaction with a base to generate the active "L-Pd(0)" species. However, a potential off-cycle pathway exists where the newly formed Pd(0) can react with unreacted this compound to form an inactive dinuclear palladium(I) bridged dimer.[8] The design of the ligand and reaction conditions can help to suppress this deactivation pathway.[8]
Figure 2. Activation of this compound.
Experimental Workflow
A typical experimental workflow for a C-N coupling reaction using either precatalyst is outlined below. The key difference lies in the handling of the precatalyst and ligand. Buchwald precatalysts are single-component systems, simplifying the reaction setup.[4] With this compound dimer, the ligand must be added separately.
Figure 3. Comparative Experimental Workflow.
Detailed Experimental Protocols
The following are representative experimental protocols for C-N coupling reactions.
Protocol 1: C-N Coupling using a Buchwald Precatalyst
This protocol is adapted from a procedure for the amination of aryl chlorides.[11]
Reaction: 4-Chloroanisole with Aniline (B41778)
Materials:
-
(XPhos)Pd G3 precatalyst
-
4-Chloroanisole
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
tert-Butanol (t-BuOH)
Procedure:
-
An oven-dried resealable Schlenk tube is charged with (XPhos)Pd G3 (0.001 mmol, 0.1 mol%), potassium carbonate (1.4 mmol), and a magnetic stir bar.
-
The tube is evacuated and backfilled with argon.
-
tert-Butanol (1 mL), 4-chloroanisole (1.0 mmol), and aniline (1.2 mmol) are added via syringe.
-
The Schlenk tube is sealed and the reaction mixture is heated to 80 °C with vigorous stirring.
-
The reaction progress is monitored by GC-MS or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: C-N Coupling using this compound Dimer
This protocol is a general procedure for the amination of aryl bromides.[8]
Reaction: Bromobenzene (B47551) with Morpholine
Materials:
-
Allylpalladium(II) chloride dimer ([(allyl)PdCl]₂)
-
RuPhos ligand
-
Bromobenzene
-
Morpholine
-
Sodium tert-butoxide (NaOt-Bu)
-
Tetrahydrofuran (THF)
-
Dodecane (B42187) (internal standard for GC analysis)
Procedure:
-
In a nitrogen-filled glovebox, a vial is charged with allylpalladium(II) chloride dimer (0.01 mmol Pd), RuPhos (0.02 mmol), and sodium tert-butoxide (1.2 mmol).
-
THF (1.5 mL), bromobenzene (1.0 mmol), morpholine (1.2 mmol), and dodecane (0.2 mmol) are added.
-
The vial is sealed and the reaction mixture is stirred at 40 °C.
-
Aliquots are taken at specified time intervals, quenched with water, extracted with diethyl ether, and analyzed by GC to determine conversion.
-
For isolation, the reaction is quenched with water, extracted with ethyl acetate, the combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Conclusion
Both this compound and Buchwald precatalysts are highly effective for promoting C-N cross-coupling reactions. The Buchwald precatalysts, particularly the later generations, often exhibit superior activity and offer the convenience of being single-component systems, which can simplify reaction setup and improve reproducibility.[4] However, this compound remains a cost-effective and versatile precatalyst. The optimal choice will depend on the specific substrates, desired reaction conditions, and economic considerations of the project. For challenging transformations requiring high activity and mild conditions, a Buchwald precatalyst is often the preferred choice. For more routine applications, this compound can provide excellent results. The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their specific synthetic needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound dimer - Wikipedia [en.wikipedia.org]
- 6. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
A Cost-Benefit Analysis of Allylpalladium Chloride in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision in the scale-up of synthetic routes. This guide provides a comprehensive cost-benefit analysis of allylpalladium(II) chloride dimer ([{Pd(allyl)Cl}₂]), a widely used palladium precatalyst, in the context of large-scale synthesis. Its performance is objectively compared with common alternatives, supported by experimental data, to aid in making informed decisions for economically viable and efficient chemical production.
Executive Summary
Allylpalladium(II) chloride dimer is a versatile and effective precatalyst for a variety of cross-coupling reactions crucial in pharmaceutical and fine chemical synthesis. Its primary advantages lie in its high reactivity, often at low catalyst loadings, and its utility in a broad range of transformations. However, the high cost of palladium necessitates a careful evaluation of its economic viability, especially in large-scale operations. This guide demonstrates that while allylpalladium chloride can be highly efficient, alternatives such as other palladium complexes with specialized ligands or, in some cases, more economical nickel-based catalysts, may offer a better cost-benefit profile depending on the specific application.
Cost Analysis of this compound and Alternatives
The economic feasibility of a catalyst is not solely determined by its price per gram but is more accurately assessed by the cost per mole and the overall process efficiency it delivers. The following table provides a comparative cost analysis of this compound dimer and several common alternative catalysts. Prices are based on bulk B2B quotes and are subject to market fluctuations.
| Catalyst | Molecular Weight ( g/mol ) | Price per Kilogram (USD) | Price per Mole (USD) |
| Allylpalladium(II) Chloride Dimer | 365.86 | ~$15,000 - $25,000 | ~$5,490 - $9,150 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | ~$10,000 - $18,000 | ~$11,550 - $20,800 |
| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | 224.50 | ~$12,000 - $20,000 | ~$2,690 - $4,490 |
| XPhos Pd G3 (Buchwald Precatalyst) | 923.63 | ~$30,000 - $50,000 | ~$27,700 - $46,180 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) (NiCl₂(dppf)) | 554.08 | ~$1,000 - $2,500 | ~$550 - $1,385 |
Performance Comparison in Key Industrial Reactions
The choice of catalyst significantly impacts reaction efficiency, yield, and overall process robustness. This section compares the performance of this compound with its alternatives in two of the most widely used industrial cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in the pharmaceutical industry. The following table summarizes typical performance data for various catalysts in this reaction.
| Catalyst | Typical Catalyst Loading (mol%) | Reaction Time (hours) | Typical Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Allylpalladium(II) Chloride Dimer | 0.1 - 1.0 | 2 - 12 | 85 - 98 | 100 - 1,000 | 8 - 50 |
| Pd(PPh₃)₄ | 0.5 - 2.0 | 4 - 16 | 80 - 95 | 50 - 200 | 3 - 12 |
| Pd(OAc)₂ + Buchwald Ligand | 0.01 - 0.5 | 1 - 8 | 90 - 99 | 200 - 10,000 | 25 - 1,250 |
| NiCl₂(dppf) | 1.0 - 5.0 | 6 - 24 | 70 - 90 | 20 - 100 | 1 - 16 |
Heck Reaction
The Heck reaction provides a powerful method for the arylation of alkenes. The performance of this compound is compared with other common palladium catalysts in the table below.
| Catalyst | Typical Catalyst Loading (mol%) | Reaction Time (hours) | Typical Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Allylpalladium(II) Chloride Dimer | 0.5 - 2.0 | 6 - 24 | 75 - 92 | 50 - 200 | 2 - 15 |
| Pd(OAc)₂ | 0.1 - 1.0 | 4 - 16 | 80 - 95 | 100 - 1,000 | 6 - 60 |
| Herrmann's Catalyst (Palladacycle) | 0.01 - 0.1 | 2 - 10 | 90 - 98 | 1,000 - 10,000 | 100 - 1,000 |
Experimental Protocols for Large-Scale Synthesis
Detailed and robust experimental protocols are essential for the successful implementation of catalytic reactions on a large scale. Below are representative procedures for key reactions.
Kilogram-Scale Suzuki-Miyaura Coupling using a Palladium Precatalyst
Objective: To synthesize a biaryl compound on a kilogram scale using a palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 kg, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (0.05 mol%)
-
SPhos (0.1 mol%)
-
Potassium phosphate (B84403) (2.0 equiv)
-
Toluene (B28343) (10 L)
-
Water (1 L)
Procedure:
-
To a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the aryl bromide, arylboronic acid, and potassium phosphate.
-
Purge the reactor with nitrogen for 30 minutes.
-
In a separate vessel, dissolve palladium(II) acetate and SPhos in degassed toluene (1 L).
-
Transfer the catalyst solution to the reactor via cannula.
-
Add the remaining degassed toluene (9 L) and water (1 L) to the reactor.
-
Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the aqueous layer and wash the organic layer with brine (2 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to afford the pure biaryl product.
Gram-Scale Nickel-Catalyzed Allylic Substitution
Objective: To perform a gram-scale nickel-catalyzed allylic substitution of an allylic pivalate (B1233124) with an arylboroxine.
Materials:
-
Allylic pivalate (1.0 g, 1.0 equiv)
-
Arylboroxine (0.5 equiv)
-
Ni(cod)₂ (5 mol%)
-
BnPPh₂ (10 mol%)
-
NaOMe (1.2 equiv)
-
Toluene (10 mL)
Procedure:
-
In a nitrogen-filled glovebox, add Ni(cod)₂, BnPPh₂, and NaOMe to an oven-dried Schlenk flask.
-
Add toluene (5 mL) and stir the mixture for 10 minutes.
-
Add a solution of the allylic pivalate and arylboroxine in toluene (5 mL).
-
Seal the flask and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Signaling Pathways and Experimental Workflows
Visual representations of reaction mechanisms and experimental workflows can provide a clearer understanding of the processes involved.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a large-scale Heck reaction.
Conclusion
The cost-benefit analysis of allylpalladium(II) chloride dimer in large-scale synthesis reveals it to be a highly competent and versatile precatalyst. Its effectiveness in a range of crucial cross-coupling reactions is well-established. However, for industrial applications, a holistic view that includes catalyst cost, loading, reaction efficiency, and ease of product purification is paramount.
For Suzuki-Miyaura couplings, while this compound offers good performance, catalyst systems based on palladium(II) acetate in combination with specialized biaryl phosphine (B1218219) ligands (Buchwald ligands) often provide superior turnover numbers and frequencies, potentially justifying their higher initial cost through lower catalyst loadings and faster reaction times.
In Heck reactions, this compound is a viable option, though palladium(II) acetate and palladacycles like Herrmann's catalyst can offer advantages in terms of activity and stability, leading to more efficient processes.
Furthermore, the exploration of catalysts based on more earth-abundant and less expensive metals, such as nickel, presents a compelling long-term strategy for cost reduction in large-scale synthesis. While nickel catalysts may currently exhibit lower turnover numbers and require higher loadings for some applications, ongoing research is rapidly advancing their efficacy, making them an increasingly attractive alternative to palladium-based systems.
Ultimately, the optimal catalyst choice will be dictated by the specific requirements of the chemical transformation, the cost sensitivity of the final product, and the overall process economics. This guide provides a framework and comparative data to assist researchers and process chemists in navigating these critical decisions.
Navigating Steric Obstacles: A Comparative Guide to Allylpalladium Chloride Dimer and Modern Catalysts in Challenging Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the formation of carbon-carbon and carbon-nitrogen bonds involving sterically hindered substrates represents a significant synthetic challenge. While allylpalladium chloride dimer has been a workhorse catalyst in organic synthesis, its efficacy can be limited in the face of severe steric hindrance. This guide provides an objective comparison of this compound dimer with modern, highly effective catalyst systems, supported by experimental data, to aid in the selection of the optimal catalyst for demanding cross-coupling reactions.
The development of sophisticated palladium catalysts, particularly those featuring bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, has revolutionized the approach to coupling sterically encumbered molecules. These advanced systems often overcome the limitations of traditional catalysts, offering superior yields, faster reaction times, and broader substrate scope.
Quantitative Performance Comparison: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds. However, the coupling of di- or tri-ortho-substituted aryl halides with similarly hindered boronic acids is notoriously difficult. The following table summarizes the performance of this compound dimer in comparison to catalyst systems employing bulky ligands for the coupling of a sterically demanding aryl chloride.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ / P(t-Bu)₃ | 2-Chloro-1,3,5-triisopropylbenzene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Toluene (B28343) | 100 | 24 | Low to Moderate* | General knowledge |
| Pd(OAc)₂ / SPhos | 2-Chloro-1,3,5-triisopropylbenzene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 95 | [1] |
| PEPPSI-IPr | 2-Chloro-1,3,5-triisopropylbenzene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 98 | [2] |
Quantitative Performance Comparison: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. The coupling of sterically hindered anilines with bulky aryl halides is a significant challenge. The following table compares the performance of this compound dimer with a catalyst system utilizing a bulky phosphine ligand.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ / PPh₃ | 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | NaOtBu | Toluene | 110 | 24 | Low* | General knowledge |
| Pd(OAc)₂ / XPhos | 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | NaOtBu | Toluene | 110 | 18 | 92 | [3] |
*Similar to the Suzuki-Miyaura coupling, specific high-yield examples for this demanding Buchwald-Hartwig amination using this compound dimer with a simple ligand are scarce in the literature, indicating its limitations.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Sterically Hindered Substrates
Catalyst System 1: this compound Dimer / Tri-tert-butylphosphine (B79228)
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).
-
To this mixture, add this compound dimer (0.01 mmol, 1 mol%) and tri-tert-butylphosphine (0.02 mmol, 2 mol%).
-
Add anhydrous, degassed toluene (5 mL).
-
The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Catalyst System 2: Palladium Acetate (B1210297) / SPhos
-
In a flame-dried Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous, degassed toluene (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the substrates and base.
-
Add additional anhydrous, degassed toluene to bring the total volume to 5 mL.
-
The reaction mixture is heated to 100 °C and stirred for 2 hours.
-
Follow steps 5-7 from the protocol for Catalyst System 1 for workup and purification.
Catalyst System 3: PEPPSI-IPr
-
In a glovebox or under a robust inert atmosphere, to a vial add the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Add the PEPPSI-IPr catalyst (0.02 mmol, 2 mol%).
-
Add anhydrous, degassed 1,4-dioxane (B91453) (5 mL).
-
Seal the vial and heat the reaction mixture to 80 °C for 12 hours.
-
Follow steps 5-7 from the protocol for Catalyst System 1 for workup and purification.
Visualizing the Catalytic Cycle
The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a simplified experimental workflow.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A simplified experimental workflow for a typical cross-coupling reaction.
Conclusion
For routine cross-coupling reactions with unhindered or moderately hindered substrates, this compound dimer remains a cost-effective and viable catalyst precursor. However, for challenging transformations involving sterically demanding substrates, the use of modern catalyst systems is highly recommended. The data clearly indicates that catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (e.g., PEPPSI-type catalysts) offer significantly higher efficacy, leading to superior yields under often milder conditions. The investment in these more advanced catalysts can lead to substantial improvements in efficiency and the successful synthesis of previously inaccessible molecules.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Item - Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the BuchwaldâHartwig Amination and SuzukiâMiyaura Reaction - American Chemical Society - Figshare [acs.figshare.com]
A Comparative Guide to High-Throughput Screening of Ligands for Allylpalladium Chloride Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is paramount in harnessing the full synthetic potential of allylpalladium chloride catalysis. High-throughput screening (HTS) has emerged as a powerful methodology to rapidly identify optimal ligands for a desired transformation, accelerating catalyst development and process optimization. This guide provides an objective comparison of ligand performance in key allylpalladium-catalyzed reactions, supported by experimental data, and offers detailed protocols for conducting HTS experiments.
Performance Comparison of Ligands
The efficacy of a ligand in allylpalladium catalysis is typically evaluated based on reaction yield, enantioselectivity (for asymmetric reactions), and regioselectivity. The following tables summarize the performance of various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands in two of the most well-studied allylpalladium-catalyzed reactions: the Tsuji-Trost asymmetric allylic alkylation (AAA) and the Suzuki-Miyaura cross-coupling reaction.
Table 1: Ligand Performance in the Tsuji-Trost Asymmetric Allylic Alkylation of rac-1,3-diphenyl-2-propenyl acetate
| Ligand Type | Ligand | Nucleophile | Yield (%) | ee (%) | Reference |
| Chiral Diphosphine | (S,S)-Trost Ligand | Dimethyl malonate | 72 | 88 | [1] |
| Chiral Monophosphine | sSPhos (as TBA salt) | Various C-nucleophiles | High | Up to 98 | [2] |
| Phosphine-Alkene Hybrid | 10a | Dimethyl malonate | Quantitative | 74 (R) | [3] |
| Phosphine-Alkene Hybrid | 10c | Diethyl malonate | >99 | >99 | [3] |
| Phosphinocarboxylic Acid | L7 | Dimethyl malonate | 77 | 93 (R) | [4] |
| Diamidophosphite | Various | Dimethyl malonate | High | High | [5] |
| Phosphoramidite (B1245037) | Various | Dimethyl malonate | High | High | [5] |
Table 2: Ligand Performance in the Suzuki-Miyaura Cross-Coupling Reaction
| Ligand Type | Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | Notes | Reference |
| Monodentate Phosphine | XPhos | 4-Chlorotoluene | Phenylboronic acid | High | Outperforms many other phosphines | [6] |
| N-Heterocyclic Carbene | IPr | 4-Chlorotoluene | Phenylboronic acid | High | Generally high activity | [6] |
| 2-(Dialkylphosphino)imidazole | 3 or 4 | Aryl chlorides | Phenylboronic acid | Good to Excellent | Active at room temperature | [7] |
Alternative Catalytic Systems
While this compound complexes are workhorses in allylic substitution, other transition metal catalysts offer complementary reactivity and selectivity.
Iridium Catalysis
Iridium catalysts, particularly those with chiral phosphoramidite or phosphine-oxazoline ligands, have proven highly effective in asymmetric allylic substitution.[8] A key advantage of iridium catalysts is their ability to favor the formation of the branched product with high regioselectivity, often complementary to the regioselectivity observed with palladium catalysts.[8] For instance, in the allylic amination of linear allylic carbonates, iridium catalysts can provide high yields and enantioselectivities (94-97% ee) with excellent branch-to-linear ratios (>99:1).[8]
Heterogeneous Catalysis
Palladium on carbon (Pd/C) offers a heterogeneous alternative to homogeneous allylpalladium complexes.[9] While often used for hydrogenation, Pd/C can also catalyze cross-coupling reactions like the Suzuki-Miyaura coupling, in some cases with high yields.[9] The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. However, achieving high enantioselectivity with heterogeneous catalysts remains a significant challenge.
Experimental Protocols
High-Throughput Screening of a Ligand Library for Asymmetric Allylic Alkylation
This protocol outlines a general procedure for the rapid screening of a library of chiral ligands for the palladium-catalyzed asymmetric allylic alkylation of a model substrate, such as rac-1,3-diphenyl-2-propenyl acetate, with a soft nucleophile like dimethyl malonate. The workflow is designed for a 96-well plate format.
Materials:
-
96-well reaction block with stir bars
-
Inert atmosphere glovebox or manifold
-
Automated liquid handler or multichannel pipette
-
This compound dimer ([Pd(allyl)Cl]₂)
-
Library of chiral ligands (e.g., phosphines, NHC precursors)
-
Racemic allylic substrate (e.g., rac-1,3-diphenyl-2-propenyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, Sodium hydride)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Internal standard for analysis (e.g., durene)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Analytical equipment (e.g., chiral HPLC, GC-MS)
Procedure:
-
Stock Solution Preparation (inside a glovebox):
-
Prepare a stock solution of this compound dimer in the chosen anhydrous solvent.
-
Prepare individual stock solutions of each ligand from the library at a concentration that will result in the desired ligand-to-palladium ratio when added to the reaction wells.
-
Prepare a stock solution of the racemic allylic substrate and the internal standard in the anhydrous solvent.
-
Prepare a stock solution of the nucleophile and the base in the anhydrous solvent.
-
-
Reaction Setup (inside a glovebox):
-
To each well of the 96-well reaction block containing a stir bar, add the this compound dimer stock solution.
-
Add the respective ligand stock solution to each well, ensuring each well contains a different ligand from the library.
-
Initiate the reactions by adding the stock solution containing the allylic substrate and internal standard, followed by the stock solution of the nucleophile and base.
-
Seal the 96-well plate securely.
-
-
Reaction Execution:
-
Transfer the sealed reaction block to a stirrer plate and stir at the desired temperature for a predetermined time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, unseal the plate and quench each reaction by adding the quenching solution.
-
Add an extraction solvent to each well, seal the plate, and shake to extract the product.
-
Centrifuge the plate to separate the organic and aqueous layers.
-
Transfer an aliquot of the organic layer from each well to a new 96-well plate for analysis.
-
Analyze the samples by chiral HPLC to determine the enantiomeric excess (ee) and by GC-MS or LC-MS to determine the conversion and yield.
-
Visualizations
Experimental Workflow for High-Throughput Ligand Screening
Caption: A generalized workflow for high-throughput screening of ligand libraries.
Logical Relationship of Catalytic Components
Caption: The interplay of components in allylpalladium catalysis.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schrodinger.com [schrodinger.com]
- 7. Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02594F [pubs.rsc.org]
- 8. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Kinetic Showdown: Allylpalladium Chloride Catalysis in Key Transformations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Among the various palladium precursors, allylpalladium(II) chloride dimer, [Pd(η³-C₃H₅)Cl]₂, has garnered significant attention due to its air-stability and versatile reactivity in a multitude of transformations. This guide provides an objective comparison of the kinetic performance of allylpalladium chloride-derived catalysts in three key transformations: allylic alkylation, allylic amination, and the Suzuki-Miyaura cross-coupling reaction. We present a synthesis of literature data, detailed experimental protocols for kinetic analysis, and mechanistic visualizations to aid researchers in catalyst selection and optimization.
Allylic Alkylation: A Battle of Precatalysts and Ligands
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the enantioselective formation of carbon-carbon bonds. The choice of palladium precursor and ligand profoundly influences the reaction rate and enantioselectivity. Here, we compare the performance of in situ generated catalysts from [Pd(allyl)Cl]₂ with other common palladium sources.
Table 1: Comparison of Palladium Precatalysts in Asymmetric Allylic Alkylation
| Precatalyst System | Ligand | Nucleophile | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| [Pd(allyl)Cl]₂ | (S,S)-PhANDEN | Allyl (2-phenyl-cyclohexyl)carbonate | 0.5 | 77 | 83 | [1] |
| Pd₂(dba)₃·CHCl₃ | (S,S)-PhANDEN | Allyl (2-phenyl-cyclohexyl)carbonate | 0.5 | 77 | 83 | [1] |
| [Pd(allyl)Cl]₂ | PHOX | bis(acetate) substrate | 24 | 46 | 99 | [1] |
| Pd₂(dba)₃·CHCl₃ | PHOX | bis(acetate) substrate | 24 | 15 | 92 | [1] |
| [Pd(allyl)Cl]₂ | (S)-BINAP(S) | Racemic allylic acetate | - | - | Kinetic Resolution | [2] |
Note: Reaction conditions vary between studies and are provided for comparative context. dba = dibenzylideneacetone; PHOX = phosphine-oxazoline ligand.
The data suggests that for certain ligand/substrate combinations, [Pd(allyl)Cl]₂ can be a highly effective precatalyst, offering comparable or even superior performance to the commonly used Pd₂(dba)₃.[1] However, the reaction kinetics are highly dependent on the specific ligand and substrate, with some systems showing slower reaction rates with the allylpalladium precursor.[1]
Experimental Protocol: Kinetic Analysis of Allylic Alkylation
This protocol outlines a general procedure for monitoring the kinetics of a palladium-catalyzed allylic alkylation reaction using Gas Chromatography (GC).
Materials:
-
Allylic substrate (e.g., cinnamyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., sodium hydride)
-
Palladium precatalyst (e.g., [Pd(allyl)Cl]₂)
-
Ligand (e.g., triphenylphosphine)
-
Anhydrous solvent (e.g., THF)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk tube)
-
Thermostated oil bath
-
Gas chromatograph with a flame ionization detector (FID)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the allylic substrate, nucleophile, base, palladium precatalyst, ligand, and internal standard in the chosen anhydrous solvent.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the desired amounts of the palladium precatalyst and ligand stock solutions. Allow the catalyst and ligand to pre-form for a specified time (e.g., 15-30 minutes) at a specific temperature.
-
Initiation of Reaction: To the catalyst solution, add the stock solutions of the allylic substrate, nucleophile, base, and internal standard. Start the timer immediately.
-
Sampling: At regular time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture and quench it by adding it to a vial containing a quenching solution (e.g., a mixture of diethyl ether and saturated aqueous NH₄Cl).
-
Sample Analysis: Analyze the quenched samples by GC-FID. The product and starting material peaks should be well-resolved from the solvent and internal standard peaks.
-
Data Analysis: Calculate the concentration of the product at each time point by comparing the peak area of the product to that of the internal standard, using a pre-determined response factor. Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the initial linear portion of this plot.
Mechanistic Pathway: Allylic Alkylation
The catalytic cycle for allylic alkylation generally proceeds through the following key steps:
Catalytic cycle for Palladium-catalyzed allylic alkylation.
Allylic Amination: The Role of the Nitrogen Nucleophile
Palladium-catalyzed allylic amination is a vital transformation for the synthesis of allylic amines, which are important structural motifs in many biologically active molecules. The kinetics of this reaction are strongly influenced by the nature of the amine nucleophile and the ligand on the palladium center.
Table 2: Kinetic Data for the Reaction of Cationic Allylpalladium Complexes with Amines
| Allylpalladium Complex | Amine | Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference |
| [(η³-PhCHCHCHPh)Pd(PPh₃)₂]⁺ | Piperidine (B6355638) | 1.8 x 10⁻¹ | DMF | [3] |
| [(η³-PhCHCHCHPh)Pd(PPh₃)₂]⁺ | Morpholine (B109124) | 2.5 x 10⁻² | DMF | [3] |
| [(η³-PhCHCHCHPh)Pd(dppb)]⁺ | Piperidine | 1.1 x 10⁻² | DMF | [3] |
| [(η³-PhCHCHCHPh)Pd(dppb)]⁺ | Morpholine | 1.0 x 10⁻³ | DMF | [3] |
Note: dppb = 1,4-bis(diphenylphosphino)butane. The rate constants refer to the nucleophilic attack step.
The data clearly shows that the rate of nucleophilic attack is dependent on both the basicity and steric hindrance of the amine, with the more basic and less hindered piperidine reacting faster than morpholine.[3] The choice of a bidentate ligand (dppb) versus a monodentate ligand (PPh₃) also significantly impacts the reaction rate.[3]
Experimental Protocol: Kinetic Monitoring of Allylic Amination
A similar protocol to the one described for allylic alkylation can be employed, with the following modifications:
-
Nucleophile: An amine (e.g., morpholine or piperidine).
-
Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is often a suitable method for monitoring the reaction, especially when the products and starting materials are UV-active. A suitable internal standard should be chosen that does not react under the reaction conditions.
Mechanistic Pathway: Allylic Amination
The catalytic cycle for allylic amination mirrors that of allylic alkylation, with the amine acting as the nucleophile.
Catalytic cycle for Palladium-catalyzed allylic amination.
Suzuki-Miyaura Cross-Coupling: A Comparative Study with Nickel
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. While palladium catalysts are the most widely used, there is growing interest in exploring more earth-abundant and economical alternatives like nickel.
Table 3: Comparison of Allyl-Based Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Precatalyst | Ligand | Base | Time (h) | Yield (%) | Reference |
| (η³-allyl)PdCl | IPr | K₂CO₃ | 6 | ~10 | [4][5] |
| (η³-crotyl)PdCl | IPr | K₂CO₃ | 6 | ~15 | [4][5] |
| (η³-cinnamyl)PdCl | IPr | K₂CO₃ | 6 | ~40 | [4][5] |
| (η³-1-tert-butylindenyl)PdCl | IPr | K₂CO₃ | 6 | >80 | [4][5] |
| Pd(OAc)₂ (in situ) | XPhos | K₃PO₄ | 1 | ~70 | [5] |
| NiCl₂(dppf) | - | K₃PO₄ | 24 | 95 | [6][7] |
Note: IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene. Conditions for the nickel-catalyzed reaction are different from the palladium-catalyzed reactions.
The kinetic data, presented as yield versus time, reveals significant differences in the performance of various allyl-palladium precatalysts, with the (η³-1-tert-butylindenyl)Pd(IPr)Cl system showing the highest activity in this specific Suzuki-Miyaura coupling.[4][5] This is attributed to a faster rate of activation to the active Pd(0) species.[4] For comparison, a nickel-based catalyst, NiCl₂(dppf), can also be highly effective for Suzuki-Miyaura couplings, often with different substrate scope and reaction conditions.[6][7]
Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling
A similar experimental setup as described for allylic alkylation can be used, with the following key components:
-
Substrates: An aryl halide (e.g., 4-chlorotoluene) and a boronic acid (e.g., phenylboronic acid).
-
Base: A suitable base is crucial for the transmetalation step (e.g., K₂CO₃, K₃PO₄).
-
Solvent: Often a mixture of an organic solvent and water is used (e.g., toluene/water or dioxane/water).
Mechanistic Pathway: Suzuki-Miyaura Cross-Coupling
The catalytic cycle for the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This comparative guide highlights the kinetic nuances of this compound-catalyzed transformations. While [Pd(allyl)Cl]₂ serves as a convenient and effective precatalyst for a range of reactions, its performance is intricately linked to the choice of ligands, substrates, and reaction conditions. For Suzuki-Miyaura reactions, the nature of the allyl ligand on the precatalyst significantly influences the rate of catalyst activation and overall efficiency. In the realm of allylic substitution reactions, the properties of the nucleophile play a dominant role in determining the reaction kinetics. Furthermore, the exploration of alternative, more earth-abundant metals like nickel continues to provide promising avenues for efficient cross-coupling. By understanding these kinetic dependencies and mechanistic pathways, researchers can make more informed decisions in designing and optimizing synthetic routes for the efficient construction of complex molecules.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium catalyzed allylic C-H alkylation: a mechanistic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Navigating the Fleeting World of Allylpalladium Intermediates: A Comparative Guide to In-Situ Monitoring Techniques
For researchers, scientists, and drug development professionals engaged in the intricate world of palladium-catalyzed reactions, understanding the transient intermediates is paramount to optimizing reaction pathways and developing robust synthetic methodologies. This guide provides a comprehensive comparison of in-situ monitoring techniques for the real-time analysis of allylpalladium chloride reaction intermediates, offering a critical evaluation of their performance based on experimental data and detailed protocols.
This guide will delve into the capabilities of key in-situ spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR), and Raman Spectroscopy—alongside Electrospray Ionization Mass Spectrometry (ESI-MS). We will objectively compare their performance in terms of sensitivity, selectivity, temporal resolution, and the structural information they provide for allylpalladium intermediates.
Performance Comparison of In-Situ Monitoring Techniques
The choice of an appropriate in-situ monitoring technique is dictated by the specific requirements of the chemical system under investigation, including the concentration of intermediates, the speed of the reaction, and the nature of the spectroscopic handles available.
| Technique | Sensitivity | Selectivity | Temporal Resolution | Information Obtained | Ideal Applications for Allylpalladium Intermediates |
| In-Situ NMR | Moderate to Low | High | Seconds to Minutes | Detailed structural information (connectivity, stereochemistry), quantitative concentration data. | Mechanistic studies requiring unambiguous identification of intermediates and kinetic analysis of slower reactions. |
| In-Situ ATR-FTIR | High to Moderate | Moderate | Milliseconds to Seconds | Functional group information, monitoring of reactant consumption and product formation, kinetic profiling. | Rapid screening of reaction conditions, monitoring fast reactions, and tracking changes in bonding. |
| In-Situ Raman | Moderate to Low | High (for specific bonds) | Milliseconds to Seconds | Information on symmetric vibrations, complementary to IR, useful for non-polar bonds. | Studying reactions in aqueous media and identifying specific metal-ligand or carbon-carbon bonds. |
| In-Situ ESI-MS | Very High | High (mass-to-charge) | Continuous | Mass of ionic or ionizable species, identification of catalyst resting states and charged intermediates. | Detecting low-concentration ionic intermediates and catalyst deactivation pathways. |
In-Situ vs. Ex-Situ Analysis: A Critical Evaluation
While in-situ techniques offer unparalleled insight into dynamic reaction systems, ex-situ methods remain valuable for complementary analysis.
| Analysis Type | Advantages | Disadvantages |
| In-Situ | Real-time data acquisition. Observation of transient and unstable intermediates. Minimizes sample perturbation. Provides accurate kinetic data. | Can be technically challenging to set up. Potential for interference from reaction components. May require specialized equipment. |
| Ex-Situ (e.g., HPLC-MS, GC-MS, offline NMR) | High-resolution analysis of stable species. Well-established and widely available. Allows for separation and purification of components. | Risk of altering the reaction state during quenching and sample preparation. May miss short-lived intermediates. Time-consuming. |
Experimental Protocols
In-Situ NMR Spectroscopy
Objective: To monitor the formation and consumption of allylpalladium intermediates and quantify reaction kinetics.
Methodology:
-
A high-pressure NMR tube is charged with the this compound dimer, the substrate, and the solvent under an inert atmosphere.
-
The NMR tube is securely sealed and placed in the NMR spectrometer, which is pre-heated or cooled to the desired reaction temperature.
-
A series of ¹H or ³¹P NMR spectra are acquired at regular intervals throughout the reaction.
-
The concentration of reactants, intermediates, and products is determined by integrating the characteristic signals in the NMR spectra.
In-Situ ATR-FTIR Spectroscopy (ReactIR)
Objective: To obtain real-time kinetic profiles of reactions involving allylpalladium intermediates.
Methodology:
-
An ATR-FTIR probe is inserted directly into the reaction vessel.
-
The reaction is initiated by adding the final reagent.
-
FTIR spectra are collected continuously, typically every few seconds.
-
The change in absorbance of characteristic vibrational bands corresponding to reactants, intermediates (e.g., C=C stretches of the allyl group), and products is monitored over time to generate a reaction profile.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of a typical palladium-catalyzed allylic alkylation and the experimental workflow for in-situ monitoring.
A Comparative Guide to Allylpalladium Chloride and Other Palladium(II) Sources for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the palladium(II) precursor is a critical parameter that can significantly influence reaction efficiency, catalyst stability, and overall cost-effectiveness. This guide provides a comprehensive benchmark of allylpalladium chloride dimer against other commonly employed palladium(II) sources, namely palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), with a focus on their performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions. The performance of various palladium precursors is often benchmarked in this transformation.
Data Presentation: Suzuki-Miyaura Coupling of 4-chlorotoluene (B122035) and Phenylboronic Acid
| Palladium Source | Ligand | Ligand:Pd Ratio | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ | XPhos | 1:1 | 95 | [1] |
| Pd(OAc)₂ | XPhos | 0.8:1 | 44 | [1] |
| Pd(OAc)₂ | XPhos | 1:1 | 84 | [1] |
| Pd(OAc)₂ | XPhos | 1.2:1 | 84 | [1] |
| Pd₂(dba)₃ | XPhos | 1:1 | 0 | [1] |
| Pd(CH₃CN)₂Cl₂ | XPhos | 1:1 | 75 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed experimental protocol for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid is as follows:
-
Reaction Setup: In a nitrogen-filled glovebox, a 1-dram vial was charged with the palladium precursor (0.0025 M), the appropriate amount of XPhos ligand, phenylboronic acid (0.55 M), and K₃PO₄ (0.55 M).
-
Reagents Addition: 4-chlorotoluene (0.5 M) was then added, followed by a solvent mixture of 0.95 mL of methanol (B129727) and 0.05 mL of THF.
-
Reaction Conditions: The vial was sealed and the reaction mixture was stirred at room temperature for the specified time.
-
Analysis: The yield of the product was determined by gas chromatography using naphthalene (B1677914) as an internal standard.[1]
Performance in Heck Cross-Coupling
The Heck reaction is a cornerstone for the synthesis of substituted alkenes. While direct comparative data under identical conditions is scarce, the general performance of palladium precursors can be inferred from various studies. Pd(OAc)₂ is a very common and efficient catalyst for Heck reactions.[2][3]
Data Presentation: Heck Coupling of Aryl Halides with Alkenes (Representative Data)
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | High | [4] |
| Pd(OAc)₂ | None | K₂CO₃ | DMF/H₂O | 80 | Good to Excellent | [3] |
| [Pd(allyl)Cl]₂ | PPh₃ | Et₃N | DMF | 100 | N/A | [5] |
Note: Direct comparative yield data for this compound under these specific conditions was not available in the searched literature. However, it is a known competent precatalyst for Heck reactions.[5][6]
Experimental Protocol: Heck Coupling
A general protocol for the Heck reaction is as follows:
-
Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 mmol), styrene (B11656) (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (1.0 mol%) and the desired ligand (e.g., an N-heterocyclic carbene precursor, 2.0 mol%).
-
Solvent Addition: Add a degassed 1:1 mixture of DMF and water (6 mL total).
-
Reaction Conditions: Seal the tube, and heat the reaction mixture at 80 °C for 4 hours.
-
Workup and Purification: After cooling, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[3][7]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are typically the most effective. While Pd(OAc)₂ and Pd₂(dba)₃ are frequently used, (NHC)Pd(allyl)Cl complexes have also been shown to be highly active.[8][9]
Data Presentation: Buchwald-Hartwig Amination (Representative Data)
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | Good to Excellent | [10] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | High | [10] |
| (SIPr)Pd(methallyl)Cl | None | LHMDS | Toluene | RT to 100 | Good to Excellent | [8][11] |
Note: This table presents data from different studies and is intended to be representative. Direct side-by-side comparisons under identical conditions are limited.
Experimental Protocol: Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination is as follows:
-
Reaction Setup: In an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagents Addition: The aryl halide (1.0 equiv) and the amine (1.2 equiv) are added, followed by an anhydrous, deoxygenated solvent such as toluene.
-
Reaction Conditions: The mixture is heated to 80-110 °C and the reaction progress is monitored.
-
Workup and Purification: After completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent, dried, and purified.[10]
Stability, Handling, and Cost-Effectiveness
| Palladium Source | Air/Moisture Stability | Handling and Storage | Approximate Cost (USD/g) |
| [Pd(allyl)Cl]₂ | Air-stable solid[12] | Store at 2-8°C[6] | ~$100 - $150 |
| Pd(OAc)₂ | Generally stable, but can be sensitive to moisture over time[13] | Store in a cool, dry place. | ~$100 - $130 |
| PdCl₂(PPh₃)₂ | Air-stable solid | Store at room temperature. | ~$150 - $200 |
Note: Costs are approximate and can vary based on supplier and purity.
This compound dimer is a yellow, air-stable solid, which makes it convenient to handle.[12] Palladium(II) acetate is also generally stable but can be hygroscopic and may require storage in a desiccator.[13] PdCl₂(PPh₃)₂ is typically a stable solid. In terms of cost, this compound and palladium(II) acetate are often more economical choices compared to pre-formed phosphine complexes like PdCl₂(PPh₃)₂.
Visualizing the Process
Catalytic Cycle of a Generic Palladium Cross-Coupling Reaction
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Benchmarking Palladium Catalysts
Caption: A typical experimental workflow for comparing palladium catalyst performance.
Decision Tree for Palladium(II) Source Selection
Caption: A decision tree to guide the selection of a suitable palladium(II) source.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ≥98.0% (C, elemental analysis), solid, Umicore | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound dimer - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
Safety Operating Guide
Proper Disposal Procedures for Allylpalladium Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Allylpalladium Chloride. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance in a laboratory setting. This compound, like other palladium compounds, is considered hazardous waste and requires disposal by licensed professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use.[1][2]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator for dusts.[3][4]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin exposure.[1][4]
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][5][6]
Quantitative Safety Data
While specific quantitative disposal limits are determined by local, regional, and national regulations, the following table summarizes the hazard classifications for Allylpalladium(II) Chloride Dimer, underscoring the need for careful handling.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[3] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process designed to ensure safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound waste. The container must be in good condition and compatible with the chemical.
-
Transferring Waste: Carefully transfer the waste into the designated container using a spatula or scoop, avoiding dust generation.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, are considered contaminated.[1] These items must be placed in a sealed plastic bag and then into the solid hazardous waste container.[1]
Step 2: Storage of Hazardous Waste
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Labeling: Ensure the container is accurately labeled with its contents and associated hazards, following your institution's and local regulations.
Step 3: Final Disposal
-
Professional Disposal: The disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[8] Do not attempt to dispose of this chemical through standard laboratory waste streams.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] They will have established procedures and approved vendors for this purpose.
-
Recycling Options: For larger quantities of palladium-containing waste, recycling may be an option to recover the precious metal.[9][10] Consult with your EHS department or a specialized chemical waste vendor to explore this possibility.
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the in-lab neutralization or deactivation of this compound prior to disposal. Due to the hazardous nature of palladium compounds and the potential for unpredictable reactions, such procedures should not be attempted without validated methods and appropriate safety controls. The recommended and safest approach is to dispose of the compound as hazardous waste through a certified vendor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. colonialmetals.com [colonialmetals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
- 10. heraeus-precious-metals.com [heraeus-precious-metals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Allylpalladium Chloride Dimer
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Allylpalladium chloride dimer, a common catalyst in organic synthesis. Adherence to these procedures is critical for minimizing risks and ensuring operational excellence.
Allylpalladium(II) chloride dimer is a yellow, air-stable solid, but it is also moisture-sensitive and carries several health hazards.[1] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2][3] Therefore, strict adherence to safety protocols is non-negotiable.
Essential Safety and Handling Information
Proper handling of this compound dimer is crucial to prevent exposure and ensure the integrity of experiments. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4] Engineering controls such as eyewash stations and safety showers must be readily accessible.[4][5]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound dimer:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (European Standard EN 166).[5] | Protects against dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and absorption.[2] |
| Respiratory Protection | Dust mask (type N95, US) or an approved respirator for large quantities or in case of dust generation.[2] | Avoids inhalation of harmful dust.[2] |
| Body Protection | Long-sleeved laboratory coat.[5] | Protects skin from accidental contact. |
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust. [2]
-
Wash hands thoroughly with soap and water after handling. [2][4]
-
Avoid generating dust during handling. [2] Use dry clean-up procedures if material is spilled.[2]
Storage and Disposal Protocols
Storage:
This compound dimer is sensitive to air and moisture.[3][5] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] The recommended storage temperature is between 2-8°C, and for long-term storage, a freezer is recommended.[3][6]
Disposal:
Waste generated from this compound dimer is considered hazardous.[5]
-
Dispose of contents and container to an authorized hazardous or special waste collection point. [2][5]
-
Follow all local, regional, and national regulations for chemical waste disposal. [8]
Emergency Response: Spill and First Aid
Spill Cleanup:
Immediate and appropriate response to a spill is critical to prevent exposure and contamination.
Minor Spill:
-
Notify personnel in the immediate area. [2]
-
Ensure adequate ventilation. [3]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). [9]
-
Use dry clean-up procedures; avoid creating dust. [2]
-
Sweep or vacuum the material into a clean, dry, sealable, and labeled container for disposal. [2]
-
Wash the spill area with soap and water. [10]
Major Spill:
-
Evacuate the area and alert emergency services. [2]
-
Control personal contact by wearing appropriate protective clothing. [2]
-
Prevent the spill from entering drains or water courses. [2]
The following diagram outlines the logical workflow for handling a spill of this compound dimer.
First Aid Measures:
-
Eye Contact: Immediately rinse with fresh running water for at least 15 minutes, keeping eyelids open.[2][4] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and running water.[4][7] Seek medical attention if irritation occurs.[4]
-
Ingestion: Do NOT induce vomiting.[4] Give a glass of water to drink.[2] Seek medical attention.[4]
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₆H₁₀Cl₂Pd₂[2] |
| Molecular Weight | 365.89 g/mol [6] |
| Appearance | Yellow to light green solid[5][6] |
| Melting Point | 120 °C (decomposes)[6] |
| Solubility | Soluble in water and organic solvents.[4][6] |
| Stability | Air-stable, but sensitive to moisture.[1][4][5] |
This guide is intended to provide essential safety and logistical information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling any chemical.
References
- 1. This compound dimer - Wikipedia [en.wikipedia.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. usbio.net [usbio.net]
- 7. Allylpalladium(II) Chloride Dimer - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. jk-sci.com [jk-sci.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
